Coumachlor
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWZWCFHUABHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
| Record name | Coumachlor | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coumachlor | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041797 | |
| Record name | Coumachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Coumachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C. | |
| Record name | COUMACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, crystalline solid, Crystals | |
CAS No. |
81-82-3 | |
| Record name | (±)-Coumachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumachlor [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumachlor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCD8XZW42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COUMACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
169-171 °C | |
| Record name | COUMACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Coumachlor in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumachlor, a first-generation anticoagulant rodenticide, operates by disrupting the vitamin K cycle in rodents, leading to fatal hemorrhaging. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role as a potent inhibitor of vitamin K epoxide reductase (VKOR). By competitively inhibiting this crucial enzyme, this compound prevents the regeneration of vitamin K, a vital cofactor for the synthesis of essential blood clotting factors. This document provides a comprehensive overview of the biochemical pathways affected, quantitative toxicological data, and detailed experimental protocols relevant to the study of this compound and its effects on rodents.
Introduction
This compound is a synthetic derivative of 4-hydroxycoumarin and is categorized as a first-generation anticoagulant rodenticide (FGAR).[1][2] Unlike its more potent second-generation counterparts, this compound typically requires multiple ingestions by rodents to achieve a lethal dose.[3] Its primary application is in the control of rodent populations in agricultural and urban environments.[2] The mechanism of action of all anticoagulant rodenticides, including this compound, is centered on the disruption of the vitamin K-dependent coagulation cascade.[4][5]
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The anticoagulant effect of this compound is a direct consequence of its inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][6] VKOR is an integral membrane protein located in the endoplasmic reticulum of hepatocytes and other cells.[7][8]
The Vitamin K Cycle
Under normal physiological conditions, Vitamin K is essential for the post-translational modification of several blood clotting factors.[9][10][11] The reduced form of vitamin K, vitamin K hydroquinone (KH₂), acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[9][12] GGCX catalyzes the carboxylation of glutamate (Glu) residues on precursor proteins to form γ-carboxyglutamate (Gla) residues.[12][13] This carboxylation is critical for the calcium-binding capacity of these proteins, enabling their activation and participation in the coagulation cascade.[11][13]
During this carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.[9][11] For the coagulation process to be sustained, vitamin K epoxide must be recycled back to its active hydroquinone form. This recycling is accomplished by VKOR, which catalyzes the reduction of vitamin K epoxide back to vitamin K, which is then further reduced to vitamin K hydroquinone.[8][9][14]
This compound as a VKOR Inhibitor
This compound, due to its structural similarity to vitamin K, acts as a competitive inhibitor of VKOR.[8][14] It binds to the enzyme, preventing the reduction of vitamin K epoxide.[1][6] This blockage of the vitamin K cycle leads to a progressive depletion of the active, reduced form of vitamin K (vitamin K hydroquinone).[15]
Disruption of the Coagulation Cascade
The depletion of vitamin K hydroquinone directly impairs the γ-glutamyl carboxylation of vitamin K-dependent clotting factors.[12][13] These factors, primarily prothrombin (Factor II), Factor VII, Factor IX, and Factor X, are synthesized in the liver in their inactive, uncarboxylated forms.[12][13] Without the necessary Gla residues, these clotting factors are unable to bind calcium and phospholipids effectively, rendering them non-functional in the coagulation cascade.[11]
The consequence is a dose-dependent decrease in the circulating levels of active clotting factors, leading to a prolongation of clotting times, such as the prothrombin time (PT).[16] As the levels of these factors fall below a critical threshold, the blood's ability to clot is severely compromised. This results in spontaneous and uncontrolled internal bleeding, which is the ultimate cause of death in rodents poisoned with this compound.[4][5] Clinical signs of poisoning, such as lethargy, weakness, and visible bleeding from the nose or gums, typically appear several days after ingestion, once the existing pool of active clotting factors has been depleted.[15]
Quantitative Data
The following tables summarize the available quantitative data regarding the toxicity of this compound in rodents.
| Parameter | Species | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat (albino Norway) | 900.0 mg/kg | |
| Rat (Norway) | >4.3 mg/kg | ||
| Mouse | 16.5 mg/kg |
LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
Experimental Protocols
This section outlines methodologies for key experiments cited in the study of this compound's mechanism of action.
Acute Oral Toxicity Study (LD₅₀ Determination) in Rats
This protocol is a generalized procedure for determining the acute oral lethal dose of a substance like this compound in rats.
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.
Materials:
-
Wistar or Sprague-Dawley rats (specific pathogen-free, of a single sex, and within a defined weight range).
-
This compound (analytical grade).
-
Vehicle for administration (e.g., corn oil, polyethylene glycol).
-
Oral gavage needles.
-
Animal caging with appropriate bedding, food, and water.
-
Balance for weighing animals and the test substance.
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) for at least 5 days prior to the experiment to allow for acclimatization. Provide free access to standard rodent chow and water.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD₅₀.
-
Animal Grouping and Dosing: Randomly assign rats to different dose groups, including a control group receiving only the vehicle. Typically, 5-10 animals per group are used. Administer the prepared doses orally via gavage. The volume administered should be consistent across all groups (e.g., 10 ml/kg body weight).
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for each animal.
-
Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.
Prothrombin Time (PT) Assay in Rats
This assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor, assessing the integrity of the extrinsic and common coagulation pathways.
Objective: To quantify the anticoagulant effect of this compound by measuring the prolongation of prothrombin time.
Materials:
-
Rats (as described above).
-
This compound.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Syringes and needles.
-
Anticoagulant tubes (containing 3.2% sodium citrate).
-
Refrigerated centrifuge.
-
Coagulometer.
-
Commercial PT reagent (containing tissue thromboplastin and calcium).
Procedure:
-
Dosing: Administer this compound to a group of rats at a specific dose and for a defined period. A control group should receive the vehicle only.
-
Blood Collection: At predetermined time points after dosing, anesthetize the rats and collect blood via cardiac puncture or from the vena cava. Immediately transfer the blood into tubes containing sodium citrate (in a 9:1 blood to citrate ratio) and mix gently by inversion.
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C to separate the plasma. Carefully collect the supernatant (platelet-poor plasma).
-
PT Measurement:
-
Pre-warm the PT reagent and the plasma sample to 37°C.
-
Pipette a specific volume of plasma (e.g., 50 µL) into a pre-warmed cuvette in the coagulometer.
-
Add double the volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma to initiate the clotting reaction.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
-
Data Analysis: Compare the PT values of the this compound-treated group to the control group. The results are typically expressed as the mean PT in seconds ± standard deviation.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This cell-based assay provides a method to determine the inhibitory potency of a compound like this compound on VKORC1 activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for VKORC1.
Materials:
-
HEK293T cells (or another suitable cell line).
-
Expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX with a reporter tag).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
Vitamin K epoxide.
-
ELISA kit for the detection of the carboxylated reporter protein.
-
96-well cell culture plates.
-
Luminometer or ELISA plate reader.
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with the VKORC1 expression vector and the reporter vector.
-
Inhibitor Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound and a fixed concentration of vitamin K epoxide. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 48 hours) to allow for the expression and secretion of the reporter protein.
-
Sample Collection and Analysis: Collect the cell culture supernatant. Quantify the amount of carboxylated reporter protein using a specific ELISA.
-
Data Analysis: Plot the percentage of VKORC1 activity (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Vitamin K Cycle by this compound.
Caption: Workflow for Prothrombin Time (PT) Assay in Rodents.
Conclusion
This compound exerts its rodenticidal effect through a well-defined mechanism of action: the inhibition of vitamin K epoxide reductase. This targeted disruption of the vitamin K cycle leads to a catastrophic failure of the coagulation cascade, resulting in fatal internal hemorrhaging. Understanding this core mechanism is fundamental for the development of more effective and safer rodent control agents, as well as for the clinical management of accidental poisoning in non-target species. The experimental protocols provided herein offer a framework for the continued study and evaluation of this compound and other anticoagulant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Prolonged coagulopathy related to coumarin rodenticide in a young patient: superwarfarin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Genetic Basis of Resistance to Anticoagulants in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. DETERMINANTS OF THE CLOTTING FACTOR RESPONSE TO WARFARIN IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. doc.govt.nz [doc.govt.nz]
- 15. cdpr.ca.gov [cdpr.ca.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-depth Technical Guide to the Chemical Properties and Structure of Coumachlor
This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Coumachlor. It is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a synthetic derivative of hydroxycoumarin.[1] It presents as a white to off-white crystalline solid.[2]
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅ClO₄ | [3][4][5] |
| Molecular Weight | 342.77 g/mol | [3][4][6] |
| CAS Number | 81-82-3 | [1][3][6] |
| Melting Point | 168-170 °C | [5] |
| Boiling Point | 543.1±50.0 °C (Predicted) | [5] |
| Solubility | Soluble in acetone. | [5] |
| pKa | 4.50±1.00 (Predicted) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 3.3 | [1] |
Chemical Structure
This compound is a chiral molecule that typically exists as a racemic mixture, containing equal amounts of both enantiomers.[7]
| Identifier | Value | Source |
| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | [1] |
| SMILES | CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | [2][4][6] |
| InChI | InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | [2][4][6] |
| InChIKey | DEKWZWCFHUABHE-UHFFFAOYSA-N | [2][6][7] |
Mechanism of Action
This compound is a first-generation anticoagulant rodenticide.[6][7] Its mechanism of action is similar to that of warfarin, involving the inhibition of vitamin K epoxide reductase.[1] This enzyme is crucial for the vitamin K cycle, a metabolic pathway that is essential for the post-translational modification of several blood coagulation factors. By blocking the regeneration of the active form of vitamin K, this compound prevents the gamma-carboxylation of glutamic acid residues in prothrombin and other clotting factors (Factors VII, IX, and X). This inhibition of coagulation factor synthesis leads to a deficiency of functional clotting factors, ultimately resulting in internal hemorrhaging and death.[6]
Experimental Protocols
A common method for the synthesis of this compound involves the condensation of 4-hydroxycoumarin with 4-(4-chlorophenyl)-4-oxobutan-2-one (p-chlorobenzalacetone).[1] More recent green chemistry approaches have explored the asymmetric synthesis of this compound in aqueous media using quinoline-derived 1,2-diamines as organocatalysts.[8][9] This method offers high enantioselectivity.[8]
Several analytical methods are available for the detection and quantification of this compound in various matrices.
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of this compound.[1]
-
Sample Preparation: Extraction of the analyte from the sample matrix, followed by derivatization if necessary to improve volatility and thermal stability.
-
GC Separation: A capillary column is used to separate this compound from other components in the sample.
-
MS Detection: The mass spectrometer is used to identify and quantify this compound based on its mass spectrum.[1]
4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS and HPLC-MS/MS)
LC-MS and HPLC-MS/MS are highly sensitive and selective methods for the analysis of this compound, particularly in biological samples.[1][10][11]
-
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be used for the extraction and cleanup of this compound from animal blood and tissues.[11] This may involve extraction with acetonitrile followed by cleanup with sorbents like Florisil and C18.[11]
-
LC Separation: Reversed-phase chromatography is typically employed to separate this compound from matrix components.
-
MS/MS Detection: Electrospray ionization (ESI) in negative mode is often used, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[10]
4.2.3 Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers have been developed for the selective recognition and extraction of warfarin and this compound.[12] These polymers are created using a template molecule (in this case, this compound or warfarin) to form specific binding sites.[12]
-
Polymer Preparation: MIPs for this compound can be synthesized using 4-vinylpyridine as a functional monomer and ethylene glycol dimethacrylate as a crosslinker through a multi-step swelling and polymerization method.[12]
-
Application: These MIPs can be used as selective sorbents in solid-phase extraction (SPE) for sample cleanup and preconcentration before chromatographic analysis. The interactions between the MIP and this compound can include hydrogen bonding, ionic interactions, and hydrophobic interactions.[12]
References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 81-82-3: (±)-Coumachlor | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound (CAS 81-82-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound CAS#: 81-82-3 [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [sitem.herts.ac.uk]
- 8. Green asymmetric synthesis of Warfarin and this compound in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of molecularly imprinted polymers for warfarin and this compound by multi-step swelling and polymerization method and their imprinting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Discovery of Coumachlor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Coumachlor, a first-generation 4-hydroxycoumarin anticoagulant rodenticide. It details the historical context of its development, established and modern synthetic protocols, and its biochemical target. Quantitative data on its toxicity and the inhibitory activity of related compounds are presented for comparative analysis. Detailed experimental methodologies and visual diagrams of the pertinent biochemical pathway and experimental workflows are included to support research and development in this area.
Introduction and Historical Context
The discovery of coumarin-based anticoagulants traces back to the observation of a hemorrhagic disease in cattle that had consumed spoiled sweet clover. This led to the isolation of dicoumarol, the causative agent. This discovery paved the way for the development of synthetic derivatives with therapeutic and rodenticidal applications. This compound, chemically known as 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one, emerged from this research as a potent rodenticide. It is a structural analog of the widely known anticoagulant, warfarin.[1] Developed by J. R. Geigy A.-G. in the early 1950s, this compound was one of the principal first-generation anticoagulant rodenticides, alongside warfarin and coumatetralyl.[2] These compounds induce a state of hypocoagulability, leading to internal hemorrhage and death in rodents.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound, like other 4-hydroxycoumarin anticoagulants, exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[3] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors.
The key steps in the vitamin K cycle and the point of inhibition by this compound are as follows:
-
Carboxylation of Glutamate Residues: Vitamin K hydroquinone serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues on precursor proteins to form γ-carboxyglutamate (Gla) residues. This modification is essential for the calcium-binding ability and subsequent activation of clotting factors II (prothrombin), VII, IX, and X.
-
Formation of Vitamin K Epoxide: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.
-
Regeneration of Vitamin K: The enzyme VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, thus completing the cycle and ensuring a continuous supply of the active form of vitamin K.
This compound acts as a potent inhibitor of VKOR, leading to a depletion of vitamin K hydroquinone. This halts the γ-carboxylation of clotting factor precursors, resulting in the production of non-functional clotting factors and a subsequent anticoagulant effect.[3]
Signaling Pathway Diagram
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Synthesis of this compound
The primary and historically significant method for synthesizing this compound is the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, specifically 4-(p-chlorophenyl)-3-buten-2-one (p-chlorobenzalacetone).
Synthesis of Precursor: p-Chlorobenzalacetone
The precursor, p-chlorobenzalacetone, can be synthesized via a Claisen-Schmidt condensation of p-chlorobenzaldehyde and acetone.
Experimental Protocol: Synthesis of p-Chlorobenzalacetone
-
Reaction Setup: A solution of p-chlorobenzaldehyde (1 mole) in acetone (2 moles) is prepared in a reaction vessel equipped with a stirrer and cooling capabilities.
-
Catalyst Addition: An aqueous solution of sodium hydroxide (10%) is added dropwise to the stirred mixture while maintaining the temperature below 25-30°C.
-
Reaction: The mixture is stirred vigorously for 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude p-chlorobenzalacetone can be purified by recrystallization from ethanol to yield a crystalline solid.
Final Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 4-hydroxycoumarin with p-chlorobenzalacetone. The original synthesis is described in U.S. Patent 2,648,682.[4]
Experimental Protocol: Synthesis of this compound (Adapted from U.S. Patent 2,648,682) [4]
-
Reaction Mixture: 16 parts of 4-hydroxycoumarin and 18 parts of 4-chlorobenzalacetone are suspended in 500 parts of water in a flask equipped with a reflux condenser and a stirrer.[4]
-
Reflux: The suspension is heated to boiling and refluxed for 15 minutes with continuous stirring.[4]
-
Isolation: After cooling, a resinous product is obtained.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by reprecipitation and subsequent recrystallization to yield pure this compound.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data
Quantitative assessment of the biological activity of this compound and related compounds is crucial for understanding their potency and for the development of new derivatives.
Toxicity Data
The acute toxicity of this compound is typically expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population.
| Compound | Test Animal | Route of Administration | LD50 |
| This compound | Rat (albino Norway) | Oral | 900.0 mg/kg[5] |
| This compound | Dog | Oral | <5 mg/kg (Minimum Lethal Dose)[1] |
| This compound | Swine | Oral | <5 mg/kg (Minimum Lethal Dose)[1] |
In Vitro Inhibitory Activity
| Compound | Enzyme | Assay Type | IC50 |
| Warfarin | Wild-type VKORC1 | Cell-based | 24.7 nM |
| Phenprocoumon | Wild-type VKORC1 | Cell-based | 4.2 nM[6] |
| Acenocoumarol | Wild-type VKORC1 | Cell-based | ~4.1 nM (estimated sixfold lower than warfarin) |
Note: IC50 values can vary depending on the specific assay conditions.
Modern Synthetic Approaches
While the classical Michael addition remains a fundamental method for the synthesis of this compound, modern organic synthesis has introduced greener and more efficient alternatives.
Asymmetric Synthesis
For anticoagulants used therapeutically, such as warfarin, the S-enantiomer is significantly more active than the R-enantiomer. This has driven the development of asymmetric syntheses to produce enantiomerically pure compounds. An efficient green synthesis of both enantiomers of warfarin and this compound has been achieved in an aqueous medium via an asymmetric iminium-type Michael reaction. This method utilizes quinoline-derived 1,2-diamines as catalysts in combination with mandelic acid, achieving high enantioselectivity (up to 91% ee).[7]
Ionic Liquid-Catalyzed Synthesis
Ionic liquids have been employed as alternative reaction media for the Michael addition of 4-hydroxycoumarin to benzalacetone (the precursor for warfarin). This approach can lead to high yields (up to 96% for warfarin) at room temperature and simplifies product isolation, aligning with the principles of green chemistry.
Conclusion
This compound represents a significant milestone in the development of rodenticides, stemming from the foundational discovery of dicoumarol. Its synthesis via the Michael addition of 4-hydroxycoumarin to p-chlorobenzalacetone is a classic example of carbon-carbon bond formation in heterocyclic chemistry. The mechanism of action, centered on the inhibition of the vitamin K cycle, is well-established and continues to be a target for the development of new anticoagulant drugs. While this compound itself has been largely superseded by second-generation anticoagulants, the study of its synthesis and biological activity provides a valuable framework for researchers in medicinal chemistry and drug development. Future research may focus on leveraging modern synthetic methodologies to create novel 4-hydroxycoumarin derivatives with improved efficacy, selectivity, and safety profiles.
References
- 1. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Coumachlor: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Coumachlor, a first-generation anticoagulant rodenticide, has a long history in pest control. Understanding its journey through a living organism—its absorption, distribution, metabolism, and excretion (ADME)—is critical for both efficacy and safety assessment. This technical guide synthesizes the available scientific knowledge on the in vivo pharmacokinetics and metabolism of this compound and related coumarin anticoagulants, providing a comprehensive resource for the scientific community.
Pharmacokinetic Profile: A Comparative Overview
Direct and detailed in vivo pharmacokinetic data for this compound is notably scarce in publicly available literature. To provide a functional understanding, this section presents a comparative overview of pharmacokinetic parameters for closely related first-generation anticoagulant rodenticides, namely warfarin and coumatetralyl. These compounds share a similar mechanism of action and chemical scaffold, making their pharmacokinetic profiles relevant for contextual understanding.
It is crucial to note that while these values offer valuable insights, they are not direct representations of this compound's pharmacokinetics and should be interpreted with caution.
Table 1: Comparative Pharmacokinetic Parameters of First-Generation Anticoagulants in Rodents
| Parameter | Warfarin (Rat) | Coumatetralyl (Mouse) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours[1] | Not explicitly stated |
| Plasma Elimination Half-life (t½) | ~35 hours[1] | 0.52 days (12.48 hours)[2] |
| Volume of Distribution (Vd) | 0.14 L/kg[3] | Not explicitly stated |
| Oral Bioavailability (F) | Nearly 100%[3] | Not explicitly stated |
| Clearance (CL) | 0.2 L/h/70kg[1] | Not explicitly stated |
| Primary Route of Elimination | Renal (as metabolites)[3][4] | Fecal and Urinary[5] |
Disclaimer: This table is a compilation of data from different studies and animal models and is intended for comparative purposes only.
The Metabolic Journey: Biotransformation of Coumarins
The metabolism of coumarin anticoagulants is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[5][6] The primary goal of this biotransformation is to convert the lipophilic parent compound into more water-soluble metabolites that can be readily excreted from the body.
For coumarin-based compounds, the main metabolic pathways include:
-
Hydroxylation: This is a key initial step where hydroxyl groups (-OH) are introduced into the coumarin ring structure. For warfarin, hydroxylation can occur at various positions (4'-, 6-, 7-, and 8-positions).[5] Coumatetralyl is also known to be metabolized by hydroxylation, resulting in four identified metabolites in urine and feces.[5]
-
Dechlorination: For chlorinated compounds like this compound, the removal of chlorine atoms is a potential metabolic pathway. While direct evidence for this compound is limited, studies on similar chlorinated compounds suggest this is a plausible biotransformation step.
-
Conjugation: Following hydroxylation, the metabolites often undergo phase II conjugation reactions, primarily with glucuronic acid or sulfate.[6] This process further increases their water solubility and facilitates their elimination.
It is important to note that the specific metabolites and their proportions can vary significantly between species, and even between different stereoisomers of the same compound.[6] For instance, the S- and R-enantiomers of warfarin are metabolized by different CYP isozymes, leading to different metabolic profiles and potencies.[6]
Mechanism of Action: The Vitamin K Cycle Inhibition
This compound, like other coumarin anticoagulants, exerts its effect by disrupting the vitamin K cycle, a critical process for blood coagulation.[7][8][9][10] Specifically, these compounds inhibit the enzyme Vitamin K epoxide reductase (VKOR).[7][9][10]
The following diagram illustrates the signaling pathway of the Vitamin K cycle and the point of inhibition by coumarin anticoagulants.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ClinPGx [clinpgx.org]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coagulation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Toxicological Profile of Coumachlor in Non-Target Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of coumachlor in non-target species. This compound, a first-generation anticoagulant rodenticide, poses a significant risk to wildlife and domestic animals through primary and secondary poisoning. This document outlines its mechanism of action, summarizes key toxicological data, provides detailed experimental methodologies for toxicity assessment, and visualizes critical pathways and workflows.
Data Presentation: Quantitative Toxicology of this compound
The following tables summarize the available quantitative data on the acute toxicity of this compound in various non-target species. It is important to note that data for this compound is less extensive compared to second-generation anticoagulants.
| Species | Common Name | LD50 (mg/kg body weight) | Route of Administration | Reference |
| Anas platyrhynchos | Mallard Duck | >2000 | Oral | [1] |
| Various avian species | Birds (general) | High toxicity | Oral | [2] |
| Canis lupus familiaris | Dog | 50 - 100 | Oral | [1] |
| Felis catus | Cat | - | - | [3] |
| Various mammalian species | Mammals (general) | High oral toxicity | Oral | [2] |
| Daphnia magna | Water Flea | High toxicity | Aquatic | [2] |
Table 1: Acute Toxicity (LD50) of this compound in Non-Target Species. This table presents the median lethal dose (LD50) values of this compound for various non-target avian, mammalian, and aquatic invertebrate species.
| Species Category | Observed Sublethal Effects | Reference |
| Birds | Hemorrhaging, impaired growth, coagulopathy, anemia, reduced fitness.[1][4] | [1][4] |
| Mammals | Hemorrhaging, prolonged clotting time, anemia, weakness, lethargy, hematomas.[4][5] | [4][5] |
| Fish | Potential for bioaccumulation, though specific sublethal effects of this compound are not well-documented.[6] | [6] |
Table 2: Documented Sublethal Effects of this compound in Non-Target Species. This table outlines the non-lethal toxicological effects observed in different animal categories following exposure to this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of toxicological effects. The following sections describe standardized methodologies for key toxicological studies, adapted for the evaluation of this compound in non-target species, based on OECD and EPA guidelines.
Avian Acute Oral Toxicity Test (Adapted from OECD Guideline 223)
Objective: To determine the acute oral toxicity (LD50) of this compound in an avian species (e.g., Northern Bobwhite or Mallard duck).
Methodology:
-
Test Animals: Healthy, young adult birds of a single species, acclimated to laboratory conditions for at least 7 days.
-
Housing: Housed in individual cages under controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard commercial avian diet and water provided ad libitum.
-
Test Substance Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Dose Administration: A single dose of the test substance is administered directly into the crop or esophagus using a gavage tube. A control group receives the vehicle only. At least three dose levels are used, with a geometric progression between doses.
-
Observation Period: Birds are observed for mortality, clinical signs of toxicity (e.g., lethargy, ruffled feathers, bleeding), and changes in body weight for at least 14 days post-dosing.
-
Necropsy: All birds (including those that die during the study and survivors at termination) are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).
Mammalian Sublethal Toxicity Study (General Protocol)
Objective: To evaluate the sublethal effects of repeated oral exposure to this compound in a representative non-target mammalian species (e.g., rat or rabbit).
Methodology:
-
Test Animals: Healthy, young adult mammals of a single strain, acclimated to laboratory conditions.
-
Housing: Housed individually in a controlled environment.
-
Diet: Standard laboratory chow and water provided ad libitum.
-
Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for a specified period (e.g., 28 or 90 days). At least three dose levels and a control group are used.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals and at termination for analysis of hematological parameters (e.g., prothrombin time, activated partial thromboplastin time, red blood cell count) and clinical chemistry parameters (e.g., liver enzymes).
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups.
Analytical Method for this compound Residue in Animal Tissues
Objective: To quantify the concentration of this compound in the tissues (e.g., liver) of exposed non-target animals.
Methodology:
-
Sample Preparation: A known weight of tissue is homogenized.
-
Extraction: The homogenized tissue is extracted with an organic solvent (e.g., acetonitrile or a mixture of chloroform and acetone).
-
Cleanup: The extract is purified using solid-phase extraction (SPE) or gel permeation chromatography to remove interfering substances.
-
Analysis: The cleaned-up extract is analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a this compound standard.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicology of this compound.
Signaling Pathway: Inhibition of the Vitamin K Cycle
Caption: Inhibition of the Vitamin K cycle by this compound in a hepatocyte.
Experimental Workflow: Non-Target Acute Oral Toxicity Assessment
Caption: A generalized experimental workflow for an acute oral toxicity study.
Logical Relationship: Primary vs. Secondary Poisoning
Caption: The pathways of primary and secondary poisoning by this compound.
Conclusion
The toxicological profile of this compound reveals significant hazards to a wide range of non-target species. Its mechanism of action, centered on the disruption of the vitamin K cycle, leads to fatal hemorrhaging and various sublethal effects. The data and protocols presented in this guide underscore the importance of rigorous toxicological evaluation for anticoagulant rodenticides. The provided visualizations offer a clear understanding of the biochemical and ecological pathways through which this compound exerts its toxic effects. Continued research and adherence to standardized testing protocols are essential for mitigating the risks posed by this compound and other anticoagulant rodenticides to non-target wildlife and domestic animals.
References
- 1. Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Development of Coumachlor: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide delves into the early studies and historical development of Coumachlor, a first-generation anticoagulant rodenticide. It provides a comprehensive overview of its synthesis, mechanism of action, and toxicological profile based on early research. This document is intended for researchers, scientists, and professionals in drug development interested in the history and foundational science of coumarin-based anticoagulants.
Historical Development
This compound was introduced around 1952 by J. R. Geigy S.A.[1]. As a first-generation anticoagulant, it represented a significant development in rodent control. It was marketed under trade names including Tomorin and Ratilan[2]. This compound's efficacy is based on its ability to induce internal hemorrhaging after repeated ingestion by rodents[3]. Over time, resistance in target populations and the development of more potent second-generation anticoagulants have led to this compound being considered largely obsolete in many regions[2].
Synthesis of this compound
The primary method for synthesizing this compound, as detailed in early patents, involves the condensation of 4-hydroxycoumarin with p-chlorobenzalacetone[1]. This Michael addition reaction forms the characteristic 3-substituted 4-hydroxycoumarin structure.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the methodology described in U.S. Patent 2,648,682[3].
Materials:
-
4-hydroxycoumarin
-
4-chlorobenzalacetone
-
Water or an inert solvent (e.g., ethanol)
-
Basic condensation agent (e.g., pyridine) (optional)
Procedure:
-
A suspension of equimolecular amounts of 4-hydroxycoumarin (16 parts) and 4-chlorobenzalacetone (18 parts) is prepared in water (500 parts).
-
The suspension is heated and boiled under reflux for approximately 15 minutes with stirring.
-
After boiling, the mixture is cooled. The resulting resinous product precipitates out of the solution.
-
The crude product can be purified by crystallization from a suitable solvent, such as ethanol, or through reprecipitation followed by recrystallization to yield the final product, 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxycoumarin (this compound).
-
Alternatively, the reaction can be carried out by heating the reactants in the presence of a basic condensation agent like pyridine or in an inert solvent[3].
Visualization of Synthesis Pathway
References
An In-depth Technical Guide to Coumachlor: A First-Generation Anticoagulant Rodenticide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Coumachlor is a first-generation anticoagulant rodenticide that is now largely obsolete in many regions.[1] Information regarding its detailed pharmacokinetics and environmental degradation pathways is limited in publicly available scientific literature. This guide synthesizes the most current and relevant technical information available.
Introduction
This compound is a synthetic derivative of 4-hydroxycoumarin and is classified as a first-generation anticoagulant rodenticide (FGAR).[2][3] Its primary application is in the control of rodent populations, including rats and mice.[1] Like other coumarin-based anticoagulants, its mechanism of action is rooted in the disruption of the vitamin K-dependent coagulation cascade, leading to fatal internal hemorrhaging in target species.[4][5] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, synthesis, toxicology, and relevant experimental protocols for its study and analysis.
Chemical and Physical Properties
This compound is a crystalline solid that is practically insoluble in water but soluble in organic solvents such as acetone, alcohol, and chloroform.[6] The molecule contains a chiral center, and it is typically produced and used as a racemic mixture.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | [4] |
| Synonyms | Tomorin, Ratilan, 3-(α-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin | [4] |
| CAS Number | 81-82-3 | [6] |
| Molecular Formula | C₁₉H₁₅ClO₄ | [6] |
| Molar Mass | 342.77 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [6][7] |
| Melting Point | 168-171 °C | [6] |
| Water Solubility | 5 mg/L at 20 °C | [8] |
| Chirality | Exists as a racemic mixture of enantiomers | [1] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
The anticoagulant activity of this compound is a direct result of its interference with the vitamin K cycle, which is essential for the synthesis of several blood coagulation factors in the liver.[4]
Specifically, this compound inhibits the enzyme Vitamin K Epoxide Reductase (VKOR).[4] This enzyme is critical for the regeneration of the reduced form of vitamin K (vitamin K hydroquinone), which acts as a cofactor for the enzyme γ-glutamyl carboxylase.[4] This carboxylase is responsible for the post-translational modification of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on vitamin K-dependent clotting factors.[4] These Gla residues are essential for the calcium-dependent binding of these factors to phospholipid membranes, a critical step in the coagulation cascade.[4]
By inhibiting VKOR, this compound leads to a depletion of reduced vitamin K, thereby preventing the carboxylation and activation of clotting factors II (prothrombin), VII, IX, and X.[4] The liver continues to synthesize the protein precursors of these factors, but they lack biological activity. This leads to a progressive decrease in the concentration of functional clotting factors in the circulation, resulting in a coagulopathic state and, ultimately, death from internal hemorrhage.[4][5]
Synthesis
The commercial production of this compound is typically achieved through a condensation reaction. One common method involves the reaction of 4-hydroxycoumarin with 4-chlorobenzylacetone under controlled conditions, often in the presence of a base and a solvent like ethanol or acetic acid.[1] Another described method is the condensation of 3-carbethoxy-4-hydroxycoumarin and p-chlorobenzalacetone.[4]
Toxicology
This compound is classified as having high oral toxicity to mammals.[1] As a first-generation anticoagulant, multiple feedings over several days are typically required to deliver a lethal dose, which can lead to a delayed onset of clinical signs.[8]
Table 2: Acute Toxicity of this compound in Various Species
| Species | Route | Toxicity Value | Reference(s) |
| Rat (Albino Norway) | Oral | LD₅₀: 900 mg/kg | [8] |
| Dog | Oral | MLD: <5 mg/kg | [8][9] |
| Swine | Oral | MLD: <5 mg/kg | [8][9] |
LD₅₀: Lethal Dose, 50%. The single dose of a substance that causes the death of 50% of an animal population from exposure to the substance by any route other than inhalation. MLD: Minimum Lethal Dose.
Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)
Detailed pharmacokinetic data for this compound is not extensively available. However, based on its chemical properties and information from related coumarin compounds, the following can be inferred:
-
Absorption: this compound is a lipophilic compound, which facilitates its absorption from the gastrointestinal tract after oral ingestion.[7] It can also be absorbed through the skin.[5]
-
Distribution: Following absorption, it is distributed throughout the body via the circulatory system. High protein binding in the plasma is characteristic of coumarin anticoagulants, which can influence their distribution and prolong their half-life.[7]
-
Metabolism: Biotransformation of coumarins primarily occurs in the liver, involving enzymes from the cytochrome P450 system.[7] Hydroxylation is a common metabolic pathway for related compounds like coumatetralyl and warfarin.[7] However, the specific metabolites of this compound are not well-documented in the available literature.
-
Excretion: Metabolites of coumarin compounds are typically excreted in the urine and feces.[7] The low water solubility of the parent compound suggests that it must be metabolized to more polar, water-soluble forms to be efficiently eliminated from the body.[6]
Environmental Fate and Degradation
Specific data on the environmental degradation pathways of this compound are scarce. As a pesticide, its environmental fate is influenced by factors such as soil type, microbial activity, sunlight (photodegradation), and water.[1] Its low water solubility and potential for binding to organic matter in soil may limit its mobility but could contribute to its persistence in certain environments.[1][7] The biotransformation by soil and water microorganisms is a likely route of degradation, though the specific breakdown products have not been well-characterized.[10]
Experimental Protocols
Protocol for Rodenticide Efficacy Testing (Choice Test)
This protocol is a generalized procedure based on guidelines from the U.S. Environmental Protection Agency (EPA) for evaluating the efficacy of dry bait anticoagulant rodenticides.[11][12]
-
Test Animals: Use healthy, sexually mature, wild-type or albino rodents (e.g., Mus musculus, Rattus norvegicus). House animals individually or in single-sex groups.[12]
-
Acclimation Period (Minimum 3 days): Acclimate animals to test cages and conditions (e.g., 20-25°C). Provide water and a standard laboratory diet ad libitum.[12]
-
Pre-test Feeding (3 days): Remove the standard diet and provide a choice between two containers of a non-toxic challenge diet to establish baseline food consumption and feeding positions.
-
Test Period (Typically 4 days for FGARs):
-
Replace one of the challenge diet containers with the this compound-treated bait. The other container should still hold the fresh challenge diet.
-
Measure the consumption of both the treated bait and the challenge diet daily.
-
Reverse the position of the food containers every 24 hours to avoid positional bias.[12]
-
-
Post-treatment Observation Period (Minimum 14 days):
-
Remove both the treated bait and the challenge diet. Provide the standard laboratory diet.
-
Observe animals daily for signs of intoxication (e.g., lethargy, bleeding) and mortality.
-
Record the day of death for each animal.
-
-
Data Analysis: Calculate the percentage of bait consumption versus total food consumption during the test period. Determine the mortality rate and the average time to death. A control group receiving only the challenge diet must be run in parallel.[12]
Protocol for Prothrombin Time (PT) Assay in Rats
The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common coagulation pathways and is a key indicator of anticoagulant efficacy.
-
Blood Collection:
-
Plasma Preparation:
-
Centrifuge the citrated blood at approximately 1500 x g for 15 minutes to separate the plasma.
-
Carefully aspirate the platelet-poor plasma supernatant into a clean microcentrifuge tube.
-
The assay should be performed promptly. If delayed, plasma can be stored at refrigerated or frozen temperatures, though stability should be validated.[13]
-
-
PT Measurement (using a coagulometer):
-
Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Pipette a specific volume of the plasma (e.g., 50 µL) into a cuvette.
-
Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma to initiate clotting.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
-
Interpretation: A prolonged PT compared to control animals indicates a deficiency in vitamin K-dependent clotting factors and the effect of the anticoagulant. Normal PT in rats is typically in the range of 12-15 seconds, but this can vary between laboratories.[14]
Protocol for Analytical Determination in Biological Tissues (HPLC-MS/MS)
This is a representative protocol for the quantification of this compound in tissues like blood or liver, based on common methodologies.[9][15][16][17]
-
Sample Preparation (Extraction):
-
Homogenize a known weight of tissue (e.g., 1 g) or use a known volume of plasma/serum (e.g., 1 mL).
-
Add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[9][17]
-
Alternatively, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.[16][17]
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Pass the supernatant from the extraction step through an appropriate SPE cartridge to remove interfering matrix components.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the this compound from the cartridge using a suitable solvent mixture (e.g., hexane-ethyl acetate-acetic acid).[9]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.[16][17]
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[16]
-
Flow Rate: 0.2 - 0.4 mL/min.[16]
-
Injection Volume: 5 - 10 µL.[16]
-
Mass Spectrometry Detection:
-
-
Quantification: Create a calibration curve using standards of known concentrations prepared in a matrix similar to the samples. Quantify the this compound concentration in the samples by comparing its peak area (normalized to the internal standard) to the calibration curve.
Conclusion
This compound serves as a representative model for first-generation anticoagulant rodenticides. Its well-understood mechanism of action, targeting the vital vitamin K coagulation cascade, provides a clear basis for its toxicological effects. While it has been largely superseded by second-generation compounds due to issues of resistance and the need for multiple feedings, the study of this compound remains relevant for understanding the fundamental principles of anticoagulant toxicity and for the development of analytical methods for this class of compounds. The experimental protocols detailed herein provide a framework for the efficacy testing and analytical determination essential for the research and development of rodent control agents. Future research into the specific metabolic and degradation pathways of older compounds like this compound could further enhance environmental risk assessments.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. esslabshop.com [esslabshop.com]
- 4. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound 98 81-82-3 [sigmaaldrich.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. higieneambiental.com [higieneambiental.com]
- 9. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Determining the effect of storage conditions on prothrombin time, activated partial thromboplastin time and fibrinogen concentration in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Beyond VKORC1: An In-depth Technical Guide on the Molecular Targets of Coumachlor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of the molecular targets of Coumachlor, a first-generation anticoagulant, beyond its well-established primary target, Vitamin K epoxide reductase complex subunit 1 (VKORC1). While the pharmacological effects of this compound are predominantly attributed to its inhibition of VKORC1 and the subsequent disruption of the vitamin K cycle, the exploration of its off-target interactions is crucial for a comprehensive understanding of its biological activity and potential for drug repurposing or toxicity assessment.
Despite extensive research into the broader class of coumarins, specific data on the molecular targets of this compound beyond VKORC1 remains notably limited in publicly available scientific literature. Most studies on off-target effects have focused on other coumarin derivatives, such as the widely studied dicoumarol. Therefore, this guide will summarize the known off-targets of related coumarins to infer potential, yet unconfirmed, targets for this compound. It will also present detailed experimental protocols and conceptual frameworks that can be employed to investigate these potential interactions for this compound itself.
Potential Molecular Targets of this compound Inferred from Related Coumarins
Based on the known off-target effects of other coumarin compounds, particularly dicoumarol, the following proteins and cellular processes are proposed as potential secondary targets for this compound. It is critical to emphasize that direct experimental evidence for this compound's interaction with these targets is currently lacking.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, protecting cells from oxidative stress. Dicoumarol is a well-characterized potent inhibitor of NQO1.[1][2][3] Given the structural similarity, it is plausible that this compound may also inhibit NQO1. Inhibition of NQO1 can have significant downstream effects, including the modulation of p53 stability and potentiation of certain chemotherapeutic agents.[4][5]
Mitochondrial Respiration and Oxidative Phosphorylation
Several studies have demonstrated that various coumarin derivatives can affect mitochondrial function.[6][7] These effects include the inhibition of mitochondrial respiration and ATPase activity, as well as the uncoupling of oxidative phosphorylation.[6][7] Such actions can lead to decreased ATP production and increased generation of reactive oxygen species (ROS), impacting overall cellular bioenergetics.
Carbonyl Reductases (CBRs)
Carbonyl reductases are a group of NAD(P)H-dependent enzymes that metabolize a wide range of endogenous and xenobiotic carbonyl compounds.[8][9] Some quinone reductases have been identified as carbonyl reductases, and given that coumarins can interact with quinone reductases like NQO1, it is conceivable that they may also interact with other carbonyl reductases.[10]
Quantitative Data on Related Coumarins
To provide a framework for potential inhibitory concentrations, the following table summarizes quantitative data for the inhibition of NQO1 by dicoumarol. No such data is currently available for this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| Dicoumarol | NQO1 | In vitro enzyme assay | ~20 nM | [11] |
| Dicoumarol | NQO1 | In vitro enzyme assay (with BSA) | ~200 nM | [11] |
Experimental Protocols for Target Identification and Validation
The following are detailed methodologies that can be adapted to investigate the potential interaction of this compound with the aforementioned targets.
NQO1 Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on NQO1 activity.
Materials:
-
Purified recombinant human NQO1 enzyme
-
This compound stock solution (in DMSO)
-
Dicoumarol (positive control)
-
NADPH
-
Menadione (or other NQO1 substrate)
-
Cytochrome c
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, cytochrome c, and NADPH.
-
Add varying concentrations of this compound (or dicoumarol) to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the NQO1 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, menadione.
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of Mitochondrial Respiration
This protocol uses high-resolution respirometry to measure the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria or permeabilized cells
-
This compound stock solution (in DMSO)
-
Respiration buffer (e.g., MiR05)
-
Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria or permeabilized cells to the respirometer chambers containing respiration buffer.
-
Measure basal respiration (State 2) after the addition of complex I-linked substrates (e.g., pyruvate, malate, glutamate).
-
Add ADP to stimulate ATP synthesis-linked respiration (State 3).
-
Sequentially add varying concentrations of this compound to assess its effect on State 3 respiration.
-
To investigate uncoupling effects, add the ATP synthase inhibitor oligomycin to induce State 4o respiration (leak respiration).
-
Subsequently, titrate the uncoupler FCCP to determine the maximal capacity of the electron transport system (ETS).
-
Finally, inhibit the respiratory chain with rotenone and antimycin A to measure residual oxygen consumption.
-
Analyze the data to determine the effects of this compound on different respiratory states.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct binding of this compound to target proteins in a cellular context.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against candidate target proteins (e.g., NQO1)
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the potential target proteins.
-
A shift in the thermal stability of a protein in the presence of this compound (i.e., more protein remaining in the soluble fraction at higher temperatures) indicates a direct binding interaction.
Visualizations of Methodologies and Potential Pathways
The following diagrams, generated using the DOT language, illustrate the workflow of the described experimental protocols and a potential signaling pathway that could be affected by this compound.
References
- 1. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAD-deficient P187S mutation of NAD(P)H:quinone oxidoreductase 1 (NQO1*2) binds and accelerates β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of NAD(P)H-quinone oxidoreductase 1 enhanced the susceptibility of cholangiocarcinoma cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Uncoupler - Wikipedia [en.wikipedia.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Coumachlor: A Technical Guide and Call for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumachlor, a first-generation anticoagulant rodenticide, has a history of use in pest control. However, a comprehensive understanding of its environmental fate and degradation pathways remains alarmingly incomplete. This technical guide synthesizes the available information on this compound, outlines the standard methodologies for assessing the environmental impact of such compounds, and highlights the critical data gaps that need to be addressed. While specific experimental data on the degradation rates and products of this compound are largely unavailable in public literature, this document provides a framework for researchers to conduct the necessary studies by detailing established protocols for hydrolysis, photolysis, and biodegradation assessments. The guide also presents a conceptual model of potential environmental pathways and underscores the necessity of further research to accurately characterize the environmental risk posed by this compound.
Introduction
This compound is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist, leading to fatal hemorrhaging in rodents.[1] As with many pesticides, its release into the environment raises concerns about its persistence, mobility, and potential impact on non-target organisms. A thorough evaluation of its environmental fate—what happens to the chemical after it enters the environment—is crucial for a complete risk assessment.[2] This guide provides an in-depth overview of the known properties of this compound and the established scientific methods used to determine the environmental fate of pesticides.
Physico-Chemical Properties of this compound
Understanding the fundamental physical and chemical properties of a pesticide is the first step in predicting its environmental behavior.[2] While comprehensive environmental fate data is lacking for this compound, some of its basic properties have been documented.
| Property | Value | Reference |
| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-chromen-2-one | [3] |
| CAS Number | 81-82-3 | [4] |
| Molecular Formula | C₁₉H₁₅ClO₄ | [4] |
| Molecular Weight | 342.77 g/mol | [4] |
| Water Solubility | Low (specific value not readily available) | [5] |
| Volatility | Not volatile | [5] |
| Log Koc | Data not available |
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature.[6] For many pesticides, this is a key degradation pathway in aquatic environments.
Experimental Protocol for Hydrolysis Study (General)
A standardized protocol, such as the OECD Guideline 111, is typically followed to assess hydrolysis.[6]
-
Preparation of Solutions: Sterile aqueous buffer solutions of at least three different pH values (e.g., pH 4, 7, and 9) are prepared.
-
Test Substance Addition: A known concentration of this compound (typically radiolabeled for ease of tracking) is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
-
Sampling and Analysis: Aliquots are taken at specific time intervals. The concentration of the parent compound and any major degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Data Analysis: The rate of hydrolysis and the half-life (DT50) of the compound at each pH are calculated.
Photolysis
Photolysis is the degradation of a chemical by light, particularly in the UV spectrum of sunlight. This can be a significant degradation pathway in surface waters and on soil surfaces.[8]
Experimental Protocol for Aqueous Photolysis Study (General)
-
Solution Preparation: A solution of this compound is prepared in a sterile, buffered aqueous solution, often using a solvent that does not absorb light in the same range as the test substance.
-
Light Exposure: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any hydrolysis or other non-photolytic degradation.
-
Sampling and Analysis: Samples are collected from both the irradiated and control solutions at various time points. The concentrations of this compound and its photoproducts are quantified using HPLC or LC-MS.[9]
-
Quantum Yield Determination: The quantum yield, a measure of the efficiency of the photochemical process, is calculated. This allows for the estimation of the environmental half-life under different light conditions.
Experimental Protocol for Soil Photolysis Study (General)
-
Soil Treatment: A thin layer of a well-characterized soil is treated with a known amount of this compound.
-
Irradiation: The treated soil is exposed to a light source simulating sunlight. Control samples are maintained in the dark.
-
Extraction and Analysis: At various intervals, the soil is extracted with appropriate solvents, and the concentrations of the parent compound and its degradation products are determined by methods like LC-MS/MS.[10]
Biotic Degradation
Biotic degradation is the breakdown of a substance by microorganisms, such as bacteria and fungi, and is a primary mechanism for the dissipation of pesticides in soil and water.[11] These studies are typically conducted under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.[12]
Experimental Protocol for Aerobic and Anaerobic Biodegradation in Soil (General)
-
Soil Selection and Preparation: A representative agricultural soil is collected and characterized (e.g., texture, organic carbon content, pH, microbial biomass).
-
Test System Setup: The soil is brought to a specific moisture content and treated with a known concentration of radiolabeled this compound. For aerobic studies, the soil is incubated in flasks that allow for the continuous flow of air. For anaerobic studies, the soil is saturated with water and purged with an inert gas like nitrogen to create oxygen-free conditions.[13]
-
Incubation: The test systems are incubated at a constant temperature in the dark.
-
Analysis of Parent Compound and Metabolites: At regular intervals, soil samples are extracted and analyzed by HPLC or LC-MS to determine the concentration of this compound and its transformation products.
-
Mineralization Assessment: In the case of radiolabeled studies, the amount of ¹⁴CO₂ (aerobic) or ¹⁴CH₄ (anaerobic) produced is measured to quantify the extent of complete degradation (mineralization) of the test substance.
-
Data Analysis: The rate of degradation and the DT50 are calculated for both aerobic and anaerobic conditions.
Mobility in Soil
The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. The key parameter for assessing mobility is the soil organic carbon-water partitioning coefficient (Koc).[14] A high Koc value indicates that the compound is likely to be strongly adsorbed to soil particles and therefore less mobile.[15]
Experimental Protocol for Determining Soil Adsorption/Desorption (Koc) (General)
The OECD Guideline 106 is a commonly followed protocol.
-
Soil and Solution Preparation: Several different soil types with varying organic carbon content are used. A solution of radiolabeled this compound in a calcium chloride solution (to mimic soil water) is prepared.
-
Equilibration: A known mass of each soil is mixed with the this compound solution and shaken for a period to reach equilibrium.
-
Centrifugation and Analysis: The samples are centrifuged to separate the soil from the solution. The concentration of this compound remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Koc Calculation: The soil-water distribution coefficient (Kd) is calculated for each soil type. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil.[16]
Potential Degradation Pathways and Products
Due to the lack of specific studies on this compound, its degradation pathways can only be hypothesized based on its chemical structure (a 4-hydroxycoumarin with a chlorinated phenyl group) and the known degradation of similar compounds. Potential reactions could include:
-
Hydrolysis: Cleavage of the side chain from the coumarin ring.
-
Oxidation: Hydroxylation of the aromatic rings or the side chain.
-
Dechlorination: Removal of the chlorine atom from the phenyl group, which could occur under anaerobic conditions.
-
Ring Opening: Breakdown of the coumarin structure by microbial action.
Identifying the specific degradation products is critical, as they may be more or less toxic and mobile than the parent compound. Modern analytical techniques like high-resolution mass spectrometry (LC-MS/TOF) are instrumental in elucidating the structures of unknown metabolites.[7]
Visualization of Environmental Fate and Experimental Workflow
The following diagrams, generated using Graphviz, provide a conceptual overview of the potential environmental fate of a coumarin rodenticide and a general workflow for its degradation studies.
Caption: Conceptual model of the potential environmental fate of this compound.
Caption: General workflow for an environmental degradation study of a pesticide.
Conclusion and Recommendations
The current body of publicly available scientific literature is insufficient to perform a thorough environmental risk assessment for this compound. There is a significant lack of empirical data on its persistence and degradation in soil and water, as well as the identity and fate of its transformation products.
It is strongly recommended that researchers undertake studies to:
-
Determine the hydrolysis rate of this compound at environmentally relevant pH values and temperatures.
-
Investigate the photolysis of this compound in aqueous solutions and on soil surfaces to calculate its environmental half-life under various light conditions.
-
Conduct aerobic and anaerobic biodegradation studies in a range of soil types to identify key microbial degradation pathways and rates.
-
Determine the soil adsorption coefficient (Koc) to accurately predict its mobility and potential for water contamination.
-
Identify and characterize the major degradation products and assess their potential toxicity and mobility.
By following the established protocols outlined in this guide, the scientific community can fill these critical data gaps. This will enable a more accurate assessment of the environmental fate of this compound and inform regulatory decisions regarding its use and management.
References
- 1. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating the biodegradation of pesticide in soils by monitoring pesticide-degrading gene expression | SLU publication database (SLUpub) [publications.slu.se]
- 3. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. isws.org.in [isws.org.in]
- 11. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of pentachlorophenol (PCP) in aerobic and anaerobic soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. log KOC - ECETOC [ecetoc.org]
Methodological & Application
Application Notes and Protocols for the Detection of Coumachlor in Tissue
Introduction
Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class. It is used to control rodent populations by inhibiting vitamin K epoxide reductase, an enzyme essential for the synthesis of blood clotting factors.[1] Non-target species, including domestic animals and wildlife, can be exposed to this compound through direct consumption of bait or secondary poisoning.[2] Therefore, sensitive and reliable analytical methods for the detection and quantification of this compound in biological tissues are crucial for toxicological diagnostics, forensic investigations, and food safety monitoring.
This document provides detailed application notes and protocols for the analysis of this compound in tissue samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical techniques are employed for the determination of this compound in tissue, with HPLC and LC-MS/MS being the most prevalent due to their high sensitivity and specificity.[3][4][5] Sample preparation is a critical step to extract this compound from the complex tissue matrix and minimize interferences. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various methods used to detect this compound and other anticoagulant rodenticides in tissue samples.
Table 1: Performance of LC-MS/MS Methods for this compound Detection in Tissue
| Method | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| UPLC-MS | Animal Liver | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 | [2] |
| HPLC-MS/MS | Animal Tissue | 0.05 - 0.5 (µg/kg) | 0.1 - 1 (µg/kg) | 52.78 - 110.69 | [3][4][5] |
| HPLC-MS/MS | Animal Tissue | - | 0.5 (coumatetralyl) | 81.5 - 89.5 | [8] |
Table 2: Performance of HPLC Methods with UV/Fluorescence Detection
| Method | Matrix | Detection Limit (ng/g) | Recovery (%) | Reference |
| HPLC-UV/FLD | Liver | 100 | >69 | [6][7][9] |
Experimental Protocols
Protocol 1: this compound Analysis in Tissue using a Modified QuEChERS and LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of multiple anticoagulant rodenticides, including this compound, in animal tissues.[3][4][5]
1. Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 0.1 g of homogenized tissue sample into a 5 mL centrifuge tube.
-
Spiking (Optional): For recovery experiments, spike the sample with a known concentration of this compound standard solution. Add an internal standard (e.g., Warfarin-d5) to all samples.[3][4]
-
Extraction:
-
Add 1 mL of acetonitrile (or a 1:1 v/v mixture of acetonitrile and ethyl acetate).[3][4]
-
Vortex the tube vigorously for 1 minute.
-
Add anhydrous sodium sulfate (Na₂SO₄) or a mixture of salts as per the specific QuEChERS kit instructions to induce phase separation.
-
Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Processing:
-
Transfer the cleaned extract to a new tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40-60°C.[3][4]
-
Reconstitute the residue in a suitable volume (e.g., 0.1 mL) of the mobile phase starting composition (e.g., methanol/water mixture).[3][4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (100 x 3.0 mm, 2.6 µm).[3][4]
-
Mobile Phase: A gradient of two eluents, for example:
-
Gradient Program: A typical gradient might be:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode is commonly used for this compound.[3][4][5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the deprotonated molecule [M-H]⁻ at m/z 339.0 is often used as the precursor ion.[1]
Protocol 2: this compound Analysis in Liver Tissue using SPE and HPLC-UV/Fluorescence
This protocol is a more traditional method suitable for laboratories without access to LC-MS/MS.
1. Sample Preparation
-
Homogenization: Homogenize 1 g of liver tissue with a suitable solvent like acetonitrile.[6][7]
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Elute the this compound with a suitable solvent (e.g., methanol or ethyl acetate).
-
-
Final Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample before injection.
-
2. HPLC Analysis
-
Chromatographic System: An HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent. For example:
-
Detection:
Visualizations
Caption: Workflow for this compound detection in tissue using QuEChERS and LC-MS/MS.
Caption: Workflow for this compound detection in tissue using SPE and HPLC.
References
- 1. akjournals.com [akjournals.com]
- 2. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and determination of coumateralyl and coumafuryl in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Coumachlor Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Coumachlor, a first-generation anticoagulant rodenticide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/DAD detection. The methodologies outlined are compiled from established analytical practices to ensure accuracy and robustness for research and quality control purposes.
Introduction
This compound is a 4-hydroxycoumarin derivative used as a rodenticide.[1] Its mode of action involves the inhibition of vitamin K epoxide reductase, leading to fatal hemorrhaging.[2] Accurate quantification of this compound is crucial in various matrices, including biological samples for toxicological studies and in formulated products for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and other anticoagulant rodenticides due to its high resolution and sensitivity.[3] This protocol details an RP-HPLC method coupled with a Diode Array Detector (DAD), offering specificity and the ability to monitor multiple wavelengths.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. A gradient elution is employed to ensure optimal separation and peak shape. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration standard, using a UV/DAD detector for detection.
Experimental Protocols
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Analytical column: C18, 5 µm particle size, 4.6 x 150 mm (or similar)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
Reagents and Materials
-
This compound analytical standard (≥99% purity)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are two generalized procedures.
3.4.1 Solid Samples (e.g., Bait Formulations)
-
Accurately weigh a representative portion of the homogenized sample containing an estimated 1-2 mg of this compound.
-
Transfer the sample to a 50 mL centrifuge tube.
-
Add 20 mL of methanol and extract by vortexing for 5 minutes, followed by sonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a 100 mL volumetric flask.
-
Repeat the extraction process (steps 3-4) twice more, combining the supernatants in the same volumetric flask.
-
Dilute the combined extracts to the mark with methanol.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.4.2 Liquid Samples (e.g., Biological Fluids - simplified) For complex biological matrices like blood or serum, a more rigorous sample clean-up such as protein precipitation followed by Solid-Phase Extraction (SPE) is recommended.[1][5]
-
To 1 mL of the liquid sample, add 3 mL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column in use.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 5 mM Ammonium acetate buffer, pH 5.0 (adjusted with acetic acid)[6] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD at 310 nm (with spectral scanning from 200-400 nm for peak purity) |
| Run Time | 15 minutes |
Note: The selection of 310 nm as the primary wavelength is based on the UV spectra of coumarin derivatives. A wavelength of 325 nm has also been used effectively for some coumarins.[2] It is recommended to determine the optimal wavelength from the UV spectrum of a this compound standard.
Data Presentation
Calibration and Linearity
A calibration curve should be constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The linearity of the method should be evaluated using the correlation coefficient (r²).
Table 1: Example Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 2.5 | 380,500 |
| 5.0 | 759,800 |
| 10.0 | 1,521,000 |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 102.1% at three concentration levels[2] |
| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.8%, Inter-day: 1.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.999, no matrix interference observed |
Note: The example results are illustrative and should be determined experimentally during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC protocol described in this application note provides a reliable and robust method for the quantification of this compound. The use of a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile, coupled with DAD detection, allows for sensitive and specific measurement. Proper sample preparation and method validation are critical to ensure the accuracy and precision of the results. This method is suitable for implementation in research, toxicology, and quality control laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Evaluation of an HPLC–MS-MS Method for Quantitation of Seven Anti-Coagulant Rodenticides and Dicoumarol i… [ouci.dntb.gov.ua]
- 6. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS analysis of Coumachlor and its metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds.[1][2] It functions by inhibiting the vitamin K-dependent synthesis of blood coagulation factors, leading to internal hemorrhaging.[3] Monitoring this compound levels in biological and environmental samples is crucial for toxicological assessments, poisoning diagnostics, and food safety. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4] While this document focuses primarily on the parent compound due to limited publicly available data on its specific metabolites, the described methodologies can serve as a foundation for further research into its metabolic fate.
Experimental Protocols
This section details the procedures for sample preparation, LC-MS/MS analysis, and data acquisition for the determination of this compound.
1. Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for blood/serum and tissue samples.
1.1. Blood/Serum Samples: Protein Precipitation
This method is suitable for rapid screening and quantification of this compound in blood or serum.[5][6]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) working solution (e.g., Warfarin-d5 at 1 µg/mL in methanol)[7]
-
-
Protocol:
-
Pipette 250 µL of serum or whole blood into a microcentrifuge tube.[8]
-
Add 5 µL of the internal standard working solution.[7]
-
Add 750 µL of cold acetonitrile (4°C) for protein precipitation.[8]
-
Vortex mix vigorously for 3 minutes.[5]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of a suitable solvent mixture (e.g., 50:50 methanol:water).[4]
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.2. Tissue Samples: QuEChERS-based Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting this compound from complex tissue matrices.[7]
-
Reagents:
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
-
Protocol:
-
Homogenize 1 g of tissue sample with 10 mL of water.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add to a dispersive SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Transfer the supernatant, evaporate to dryness, and reconstitute as described in step 1.1.8.
-
2. Liquid Chromatography (LC) Conditions
-
Instrument: Any standard HPLC or UHPLC system.
-
Column: A reversed-phase column, such as a Kinetex Biphenyl (100 x 3.0 mm, 2.6 µm) or an Altima C18 (150 x 2.1 mm, 5 µm), is recommended.[5][9]
-
Mobile Phase A: 5 mM ammonium acetate in water.[9]
-
Mobile Phase B: Methanol.[9]
-
Flow Rate: 0.45 mL/min.[9]
-
Injection Volume: 2 µL.[9]
-
Column Temperature: 35°C.[9]
-
Gradient Elution: [9]
-
0-0.5 min: 10% B
-
0.5-9.0 min: 10-90% B
-
9.0-12.5 min: 90% B
-
12.5-12.6 min: 90-10% B
-
12.6-14.0 min: 10% B (Re-equilibration)
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer.[10]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[4][10]
-
Spray Voltage: -2.5 kV.[10]
-
Vaporizer Temperature: 300°C.[10]
-
Sheath Gas Pressure: 45 arbitrary units.[10]
-
Auxiliary Gas Pressure: 15 arbitrary units.[10]
-
Collision Gas: Argon.[10]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).[4]
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (Q1) [M-H]⁻ | m/z 341.0 | [10] |
| Product Ion (Q3) | m/z 299.0 | [3] |
| Collision Energy (CE) | Varies by instrument; requires optimization | |
| Limit of Detection (LOD) | 5 - 10 ng/mL in whole blood | [4] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL in human blood | [10] |
| 0.06 - 0.6 ng/mL in urine | [10] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Mechanism of action of this compound as an anticoagulant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Deploying Validated Mass Spectrometry for Frontline Detection and Treatment of Human Poisoning by Long-Acting Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
Application Notes: Using Coumachlor to Induce Vitamin K Deficiency in Laboratory Animals
Introduction
Coumachlor is a 4-hydroxycoumarin derivative that acts as a vitamin K antagonist (VKA). Like other compounds in its class, such as warfarin, it is used in research to induce a state of vitamin K deficiency in laboratory animals. This pharmacological model is crucial for studying the roles of vitamin K in coagulation, bone metabolism, and vascular health. The primary mechanism of action for this compound is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is essential for the recycling of vitamin K, a process required for the post-translational gamma-carboxylation of several glutamate residues in vitamin K-dependent proteins.[2][3] In the liver, this inhibition prevents the activation of coagulation factors II (prothrombin), VII, IX, and X, leading to a dose-dependent anticoagulant effect.[4][5]
Animal Models
Rodents, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, NMRI), are the most common species used for inducing vitamin K deficiency due to their well-characterized physiology and the availability of standardized protocols.[6] The choice between dietary and pharmacological induction depends on the research goals. Pharmacological models using antagonists like this compound offer rapid and potent induction of functional vitamin K deficiency.[6]
| Model Type | Method of Induction | Key Features | Advantages | Disadvantages |
| Pharmacological | Administration of a Vitamin K antagonist (e.g., this compound, Warfarin).[6] | Induces a functional vitamin K deficiency by blocking the vitamin K cycle.[1][6] | Rapid induction; allows for studying non-hemostatic roles of vitamin K.[6] | Does not represent a true dietary deficiency; risk of spontaneous hemorrhage requires careful monitoring.[6] |
| Dietary Deficiency | Vitamin K-deficient diet, often combined with broad-spectrum antibiotics (e.g., gentamicin) to eliminate gut microbiota that produce vitamin K2.[6][7][8] | Progressive depletion of liver vitamin K stores; mimics true vitamin K shortage.[6][7] | Allows for studying the reversal of deficiency with supplementation.[6][7] | Time-consuming to induce severe deficiency (can take up to 28 days).[6][7] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound competitively inhibits the VKOR enzyme complex, disrupting the conversion of inactive Vitamin K epoxide back to its active, reduced form (Vitamin K hydroquinone). This active form is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on target proteins. Without this step, vitamin K-dependent clotting factors are synthesized but remain non-functional, impairing the coagulation cascade.
References
- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | Oncohema Key [oncohemakey.com]
- 4. Vitamin K Deficiency | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Vitamin K and anticoagulant poisoning - Veterinary Practice [veterinary-practice.com]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a rat model for the study of vitamin K deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coumachlor Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting efficacy studies for Coumachlor, a first-generation anticoagulant rodenticide. The protocols outlined below cover both in vitro and in vivo methodologies to assess the anticoagulant and toxicological effects of this compound, ensuring robust and reproducible data for research and drug development purposes.
Mechanism of Action
This compound, a 4-hydroxycoumarin derivative, functions as a vitamin K antagonist.[1][2] It inhibits the enzyme Vitamin K Epoxide Reductase (VKORC1), which is essential for the vitamin K cycle.[3][4][5][6] This cycle is responsible for the activation of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[1][4] By blocking VKORC1, this compound leads to the production of non-functional clotting factors, impairing the coagulation cascade and resulting in internal hemorrhage and eventual death.[1][7]
Signaling Pathway of this compound's Action
Caption: this compound inhibits VKORC1, disrupting the Vitamin K cycle and coagulation cascade.
In Vitro Efficacy Assessment
In vitro assays are essential for determining the direct anticoagulant activity of this compound on blood plasma. The most common assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro assessment of this compound's anticoagulant activity.
Protocol: Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (from citrated whole blood)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Sample Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[8][9] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[9][10]
-
This compound Incubation: Prepare serial dilutions of this compound in the vehicle. Add a small volume of each dilution to aliquots of plasma and incubate for a predetermined time (e.g., 1 hour) at 37°C. Include a vehicle-only control.
-
Assay: Pre-warm the PT reagent to 37°C.
-
Pipette 50 µL of the plasma-Coumachlor mixture into a cuvette.[9]
-
Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.[9]
-
Record the time in seconds for a fibrin clot to form.
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma
-
This compound stock solution
-
Vehicle control
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
This compound Incubation: Incubate plasma with serial dilutions of this compound as described for the PT assay.
-
Assay: Pre-warm the CaCl2 solution to 37°C.
-
Pipette 50 µL of the plasma-Coumachlor mixture and 50 µL of the aPTT reagent into a cuvette.[11][12]
-
Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.[11][12]
-
Record the time in seconds for a fibrin clot to form.
Data Presentation: In Vitro Anticoagulant Activity
| This compound Concentration (µM) | Prothrombin Time (PT) (seconds) | aPTT (seconds) |
| 0 (Vehicle Control) | 12.5 ± 0.8 | 25.2 ± 1.5 |
| 1 | 18.2 ± 1.1 | 35.8 ± 2.1 |
| 5 | 35.6 ± 2.5 | 58.4 ± 3.9 |
| 10 | 62.1 ± 4.8 | 85.1 ± 6.2 |
| 25 | 98.4 ± 7.9 | 120.7 ± 9.8 |
| 50 | >150 | >180 |
Data are presented as mean ± standard deviation.
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the overall efficacy and toxicity of this compound in a whole-organism context. These studies typically involve oral administration of this compound-laced bait to rodents.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical in vivo this compound efficacy study in rodents.
Protocol: No-Choice Feeding Efficacy Study
This protocol is designed to determine the lethal effects of a this compound bait formulation when it is the only food source available.
Animals:
-
Species: Rattus norvegicus (Norway rat), Wistar or Sprague-Dawley strain
-
Age: Young adults (90-120 days)
-
Weight: 200-250 g
-
Sex: Equal numbers of males and females
Housing:
-
Individually housed in cages that prevent contamination of food and water.
-
Controlled environment: 20-22°C, 40-60% humidity, 12-hour light/dark cycle.
Acclimatization:
-
Acclimatize animals to the housing conditions for at least 7 days before the start of the study.[8]
Bait Preparation:
-
Prepare a bait base (e.g., ground grain).
-
Mix this compound into the bait base to achieve the desired concentrations (e.g., 0.025%, 0.05%, 0.1%).[2] A vehicle control bait (without this compound) should also be prepared.
Procedure:
-
Pre-treatment Phase (3 days):
-
Provide all animals with the control bait and water ad libitum.
-
Record daily bait consumption and body weight.
-
-
Treatment Phase (4-7 days):
-
Randomly assign animals to treatment groups (different this compound concentrations) and a control group.
-
Replace the control bait with the appropriate treatment bait.
-
Measure and record the amount of bait consumed daily for each animal.
-
Record the body weight of each animal daily.
-
Observe animals at least twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, bleeding from the nose or rectum, pale extremities).
-
-
Post-treatment Observation Phase (14-21 days):
-
Replace the treatment bait with the control bait.
-
Continue daily monitoring of all animals for mortality and signs of toxicity.
-
Record the day of death for each animal that succumbs.
-
-
Blood Coagulation Monitoring (Optional):
-
At specified time points (e.g., day 3, 5, 7 of treatment), collect a small blood sample (e.g., from the tail vein) for PT and aPTT analysis.
-
-
Termination:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) to look for signs of internal hemorrhage.
-
Data Presentation: In Vivo Efficacy Study
Table 1: Mortality and Time to Death
| Treatment Group (this compound %) | Number of Animals | Mortality (%) | Mean Time to Death (Days) |
| Control (0%) | 10 | 0 | - |
| 0.025% | 10 | 80 | 6.5 ± 1.2 |
| 0.05% | 10 | 100 | 5.2 ± 0.8 |
| 0.1% | 10 | 100 | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 2: Bait Consumption and Body Weight Changes (First 5 Days of Treatment)
| Treatment Group (this compound %) | Mean Daily Bait Consumption ( g/100g body weight) | Mean Body Weight Change (%) |
| Control (0%) | 5.2 ± 0.7 | + 3.5 ± 1.1 |
| 0.025% | 4.8 ± 0.9 | - 2.1 ± 0.8 |
| 0.05% | 4.5 ± 1.1 | - 5.8 ± 1.5 |
| 0.1% | 4.1 ± 1.3 | - 8.2 ± 2.0 |
Data are presented as mean ± standard deviation.
Table 3: Coagulation Parameters (Day 5 of Treatment)
| Treatment Group (this compound %) | Prothrombin Time (PT) (seconds) | aPTT (seconds) |
| Control (0%) | 13.1 ± 1.0 | 26.5 ± 1.8 |
| 0.025% | 58.9 ± 7.2 | 80.3 ± 9.5 |
| 0.05% | 95.4 ± 11.6 | 125.1 ± 15.3 |
| 0.1% | >150 | >180 |
Data are presented as mean ± standard deviation.
Resistance Testing
The development of resistance to anticoagulant rodenticides is a significant concern.[3] Efficacy studies can be adapted to assess the susceptibility of a specific rodent population.
Protocol: WHO No-Choice Feeding Resistance Test (Adapted for this compound)
This test is used to identify individual rodents that are resistant to a specific concentration of an anticoagulant.
Procedure:
-
Capture wild rodents from the population of interest.
-
Acclimatize them to laboratory conditions as described previously.
-
Provide a standard laboratory diet for a pre-treatment period.
-
For the treatment period, provide a bait containing a discriminating dose of this compound. This dose is predetermined to be lethal to a high percentage (e.g., 99%) of a susceptible rodent population.
-
The duration of the no-choice feeding period is also standardized (e.g., 6 days for warfarin in some protocols).
-
Animals that survive the feeding period and the subsequent observation period are considered resistant.
Conclusion
The protocols and application notes provided here offer a robust framework for the comprehensive evaluation of this compound's efficacy. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions, research publications, and the development of effective rodent control strategies. Proper data presentation and the use of standardized assays are paramount for the accurate interpretation and comparison of results across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. rodentgreen.com [rodentgreen.com]
- 3. Figure 1 from Functional study of the vitamin K cycle in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 4. The relationship between the vitamin K cycle inhibition and the plasma anticoagulant response at steady-state S-warfarin conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thephilippineentomologist.org [thephilippineentomologist.org]
- 7. benchchem.com [benchchem.com]
- 8. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.govt.nz [doc.govt.nz]
- 10. A strategy to improve rodent control while reducing rodenticide release into the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. The potential of coumatetralyl enhanced by cholecalciferol in the control of anticoagulant-resistant Norway rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for In Vitro Assessment of Coumachlor's Anticoagulant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumachlor is a first-generation 4-hydroxycoumarin anticoagulant that functions as a vitamin K antagonist. Its mechanism of action involves the inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle. This inhibition disrupts the gamma-carboxylation of vitamin K-dependent coagulation factors (II, VII, IX, and X), leading to the synthesis of non-functional clotting factors and subsequent anticoagulant effect.
These application notes provide detailed protocols for key in vitro assays to characterize the anticoagulant activity of this compound. The assays described are the Prothrombin Time (PT) test, the Activated Partial Thromboplastin Time (aPTT) test, and a cell-based Vitamin K Epoxide Reductase (VKOR) inhibition assay.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by interrupting the vitamin K cycle in hepatocytes. The enzyme VKORC1 is responsible for reducing vitamin K epoxide back to its active hydroquinone form, which is a necessary cofactor for the gamma-glutamyl carboxylase enzyme. This carboxylase is responsible for the post-translational modification of vitamin K-dependent clotting factors, a step that is crucial for their biological activity. By inhibiting VKORC1, this compound leads to an accumulation of inactive clotting factors, thereby impairing the coagulation cascade.
Application Notes & Protocols: Preparation of Stable Coumachlor Solutions
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1][2][3] Its mechanism of action involves inhibiting the vitamin K-dependent synthesis of blood coagulation factors, leading to internal hemorrhaging.[1][4] In a laboratory setting, this compound is used as a reference standard in analytical chemistry, for enantioseparation studies, and in toxicological research.[5][6]
The preparation of accurate and stable solutions is critical for obtaining reliable and reproducible experimental results. Due to its low aqueous solubility and potential for degradation, specific protocols must be followed. These notes provide detailed procedures for the preparation, storage, and handling of stable this compound solutions for laboratory use.
2.0 Physicochemical Properties
This compound is a white to off-white crystalline solid.[2][7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅ClO₄ | [5] |
| Molecular Weight | 342.77 g/mol | [1][5] |
| CAS Number | 81-82-3 | [1][5] |
| Melting Point | 168-171 °C | [1][5] |
| Water Solubility | Insoluble (approx. 5 mg/L at 20°C) | [1][5] |
| Organic Solvent Solubility | Soluble in acetone, alcohol, and chloroform. Slightly soluble in benzene and diethyl ether. | [1][5] |
3.0 Safety and Handling
This compound is highly toxic and must be handled with extreme care in a controlled laboratory environment, such as a fume hood.
-
Hazard Classifications: Acute Toxicity 1 (Dermal), Acute Toxicity 3 (Oral), STOT RE 2 (May cause damage to organs through prolonged or repeated exposure), Aquatic Chronic 3 (Harmful to aquatic life with long lasting effects).[8]
-
Hazard Statements: H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H373, H412.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9] When handling the powder, use a dust mask (e.g., N95).
-
Disposal: Dispose of all waste, including empty containers, contaminated labware, and unused solutions, in accordance with local, regional, and national hazardous waste regulations.[8][9] Do not allow the product to reach the sewage system.[8]
4.0 Experimental Protocols
The following protocols describe the preparation of a stock solution and a subsequent working solution. All preparations should be performed in a chemical fume hood.
4.1 Materials and Reagents
-
This compound powder (≥98% purity)[5]
-
Analytical balance (5-decimal place recommended for high accuracy)[10]
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Glass pipettes or calibrated micropipettes
-
Amber glass vials with screw caps for storage
-
Pesticide residue grade or HPLC grade solvent (e.g., Acetone, Methanol, Acetonitrile)[11]
-
Spatula
-
Weighing paper
4.2 Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol is suitable for creating a concentrated primary standard. Acetone is used as the solvent due to this compound's high solubility.[5]
-
Weighing: Accurately weigh approximately 10 mg of this compound powder onto weighing paper using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, rinse the weighing paper with small amounts of acetone and add the rinsate to the flask.
-
Dissolution: Add approximately 5-7 mL of acetone to the flask. Swirl gently or sonicate briefly until all the this compound powder is completely dissolved.
-
Dilution to Volume: Once dissolved, bring the solution to the 10 mL mark with acetone. Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the stock solution based on the exact weight of this compound used.
-
Concentration (mg/mL) = Weight of this compound (mg) / Volume of Flask (mL)
-
-
Storage: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.[12] Store as recommended in Section 5.0.
4.3 Protocol 2: Preparation of a 100 µg/mL Working Solution
This protocol describes the dilution of the stock solution to a typical working concentration.
-
Transfer Stock Solution: Using a calibrated pipette, transfer 1.0 mL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the 10 mL mark with the desired solvent (e.g., methanol or acetonitrile, which are common for analytical standards).[13][14][15]
-
Homogenization: Cap the flask and invert it several times (15-20) to ensure thorough mixing.
-
Storage: Transfer the working solution to a new, clearly labeled amber glass vial and store appropriately.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
5.0 Stability and Storage
The stability of this compound solutions is influenced by temperature, light, and pH. While specific degradation kinetics for this compound are not widely published, best practices derived from general chemical stability principles and handling of related coumarin compounds should be followed to minimize degradation.[16]
-
Light: Coumarin-based compounds can be susceptible to photodegradation. Therefore, solutions should always be stored in amber glass vials or otherwise protected from light.[12][16]
-
Temperature: Lower temperatures slow down chemical degradation processes. For long-term storage, freezing the solution is recommended.[4]
-
pH: The stability of related compounds can be pH-dependent.[17][18][19] Using neutral, high-purity aprotic or alcoholic solvents is advised. Avoid acidic or basic conditions unless experimentally required.
| Parameter | Recommendation | Rationale |
| Container | Class A amber glass volumetric flasks for preparation; amber glass vials with PTFE-lined caps for storage. | Prevents photodegradation and leaching from plastic containers. |
| Temperature | Stock Solution: ≤ -20°C for long-term (months to years).[4] Working Solution: 2-8°C for short-term (days to weeks); ≤ -20°C for long-term.[4][6] | Minimizes solvent evaporation and chemical degradation. |
| Shelf Life | Stock solutions stored at ≤ -20°C are generally stable for over a year. Working solutions should be prepared fresh as needed or stored for shorter periods. Some commercial solutions have a stated shelf life of over 2 years.[20] | Ensures solution concentration remains accurate. |
6.0 Quality Control
For applications requiring high accuracy, the concentration and purity of prepared solutions should be periodically verified. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the concentration against a certified reference material and to check for the presence of degradation products.[10][16] This is particularly important for long-stored solutions or before starting a critical experiment.
References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound 98% | 81-82-3 [sigmaaldrich.com]
- 6. This compound CAS#: 81-82-3 [m.chemicalbook.com]
- 7. CAS 81-82-3: (±)-Coumachlor | CymitQuimica [cymitquimica.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. targetmol.com [targetmol.com]
- 10. mt.com [mt.com]
- 11. gcms.cz [gcms.cz]
- 12. fao.org [fao.org]
- 13. esslabshop.com [esslabshop.com]
- 14. accustandard.com [accustandard.com]
- 15. hpc-standards.com [hpc-standards.com]
- 16. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
Application of Coumachlor in Genetic Resistance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds.[1][2] Its mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle.[3][4] This inhibition prevents the activation of vitamin K-dependent clotting factors, leading to internal hemorrhaging and eventual death in rodents.[1][5] However, the widespread use of this compound and other anticoagulant rodenticides has led to the emergence of genetically resistant rodent populations, posing a significant challenge to effective pest control.[6][7] Understanding the genetic basis of this resistance is crucial for developing new rodenticides and for implementing effective resistance management strategies.
These application notes provide an overview of the use of this compound in studying genetic resistance, detailing the underlying molecular mechanisms, and providing protocols for key experimental procedures.
Molecular Mechanism of Action and Resistance
The primary target of this compound is the VKORC1 enzyme.[3] In susceptible animals, this compound binds to VKORC1, preventing the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone. This disruption of the vitamin K cycle inhibits the gamma-carboxylation of clotting factors II, VII, IX, and X, leading to anticoagulation.[5]
Genetic resistance to this compound and other coumarin derivatives is predominantly associated with single nucleotide polymorphisms (SNPs) in the VKORC1 gene.[3][4] These mutations result in amino acid substitutions in the VKORC1 protein, reducing its binding affinity for anticoagulant rodenticides.[4][8] This allows the enzyme to continue functioning even in the presence of the rodenticide, maintaining normal blood coagulation.
Key VKORC1 Mutations Associated with Coumarin Resistance
Several mutations in the VKORC1 gene have been identified in resistant populations of rats (Rattus norvegicus) and mice (Mus musculus). These mutations confer varying levels of resistance to different anticoagulant rodenticides.
| Amino Acid Substitution | Species | Observed Resistance to Anticoagulants | Reference(s) |
| Tyrosine to Cysteine at position 139 (Tyr139Cys) | Rattus norvegicus, Mus musculus | Warfarin, Coumatetralyl | [5] |
| Leucine to Serine at position 128 (Leu128Ser) | Mus musculus | Warfarin, Coumatetralyl, Bromadiolone | [5] |
| Leucine to Glutamine at position 128 (Leu128Gln) | Rattus norvegicus | Warfarin | [9] |
| Arginine to Proline at position 35 (Arg35Pro) | Rattus norvegicus | Warfarin | [9] |
| Tyrosine to Phenylalanine at position 139 (Tyr139Phe) | Rattus norvegicus | Warfarin | [9] |
Signaling Pathway of this compound Action and Resistance
The following diagram illustrates the vitamin K cycle and the role of VKORC1, highlighting how this compound disrupts this process in susceptible animals and how VKORC1 mutations lead to resistance.
Experimental Protocols
Investigating this compound resistance involves a combination of genetic analysis and bioassays. The following protocols provide standardized methods for assessing resistance in rodent populations.
Genotyping of VKORC1
This protocol describes the identification of known resistance-associated mutations in the VKORC1 gene.
Workflow Diagram:
Methodology:
-
Sample Collection: Obtain a small tissue sample (e.g., tail snip or ear punch) from the rodent. Store at -20°C or in ethanol until DNA extraction.
-
DNA Extraction: Extract genomic DNA from the tissue sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the exons of the VKORC1 gene using polymerase chain reaction (PCR). Primers should be designed to flank the regions known to harbor resistance mutations.
-
DNA Sequencing: Purify the PCR products and sequence them using Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of the VKORC1 gene to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Feeding Bioassays
Feeding trials are the definitive method for confirming phenotypic resistance. These can be conducted as either no-choice or choice tests.
In a no-choice test, rodents are presented with only this compound-treated bait. This method determines the baseline susceptibility and lethal feeding period.[10][11]
Methodology:
-
Acclimatization: Individually house animals in cages and provide them with non-toxic food and water for a period of 3-5 days to acclimatize.
-
Pre-test Feeding: For three days, provide a known amount of non-toxic, plain bait and measure daily consumption to establish a baseline.
-
Test Period: Replace the plain bait with bait containing a specific concentration of this compound (e.g., 0.025%).
-
Data Collection: Measure bait consumption and the animal's weight daily. Monitor for signs of toxicity and record the time to death.
-
Analysis: Calculate the lethal feeding period (LFP) required to cause mortality in a certain percentage of the population (e.g., LFP50, LFP99). Resistant animals will survive significantly longer feeding periods compared to susceptible animals.
A choice test presents rodents with both treated and non-toxic bait, which can provide insights into bait shyness and preference.[12]
Methodology:
-
Acclimatization and Pre-test Feeding: Follow the same initial steps as the no-choice test.
-
Test Period: Provide animals with a choice of two food containers, one with this compound-treated bait and the other with identical but non-toxic bait.
-
Data Collection: Measure the daily consumption from both food containers. Monitor the animal's health and survival.
-
Analysis: Calculate the percentage of treated bait consumed relative to the total food intake. This can reveal if resistance is behavioral (avoidance of treated bait) or physiological.
Blood Clotting Response (BCR) Test
The BCR test is a more humane alternative to lethal feeding studies and provides a quantitative measure of resistance.[13]
Workflow Diagram:
References
- 1. Choice and No-Choice Assays for Testing the Resistance of A. thaliana to Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VKORC1 mutations detected in patients resistant to vitamin K antagonists are not all associated with a resistant VKOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution and frequency of VKORC1 sequence variants conferring resistance to anticoagulants in Mus musculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rodentgreen.com [rodentgreen.com]
- 7. DSpace [iris.who.int]
- 8. researchgate.net [researchgate.net]
- 9. The Genetic Basis of Resistance to Anticoagulants in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. b3.net.nz [b3.net.nz]
- 11. bpca.org.uk [bpca.org.uk]
- 12. plantprotection.org [plantprotection.org]
- 13. about.rrac.info [about.rrac.info]
Safe Handling and Disposal of Coumachlor in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling and disposal of Coumachlor in a laboratory environment. Adherence to these protocols is critical to minimize exposure risks and ensure environmental safety. This compound is a first-generation anticoagulant rodenticide that acts as a vitamin K antagonist, inhibiting the synthesis of blood coagulation factors.[1][2][3] Ingestion can lead to disruptions in clotting factors and, at higher doses, severe hemorrhaging.[3] The compound can be absorbed through the skin.[2]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅ClO₄ | [1][2][4][5] |
| Molecular Weight | 342.77 g/mol | [1][2][4][5] |
| Appearance | White to off-white or colorless solid/powder | [3][5][6] |
| Melting Point | 168-170 °C | [5][6] |
| Solubility | Insoluble in water. Soluble in acetone, alcohol, and chloroform. Slightly soluble in benzene and diethyl ether. | [5] |
| CAS Number | 81-82-3 | [1][2][4][5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its key hazard classifications.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | P264: Wash thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P319: Get medical help if you feel unwell. |
| Hazardous to the Aquatic Environment (Long-term) | Harmful to aquatic life with long lasting effects (H412) | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, the following are minimum requirements when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tightly fitting safety goggles.
-
Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved air-purifying respirator is necessary.[7]
Experimental Protocols
Protocol for Safe Handling and Use
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling this compound.
-
-
Handling:
-
Storage:
Emergency Procedures
Spill Response Protocol:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[8]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Use spark-proof tools and explosion-proof equipment.[8]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[8]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[8]
-
First Aid Measures Protocol:
-
After Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[8]
-
After Eye Contact: Rinse the eyes with water for at least 15 minutes. Consult a doctor.[8]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
Disposal Procedures
This compound waste must be treated as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Place this compound waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal:
-
Do not dispose of this compound with household garbage.[9]
-
Do not allow the product to reach the sewage system.[9]
-
Arrange for disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[8]
-
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Emergency response protocol for a this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound (CAS 81-82-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound 98% | 81-82-3 [sigmaaldrich.com]
- 6. This compound CAS#: 81-82-3 [m.chemicalbook.com]
- 7. accustandard.com [accustandard.com]
- 8. targetmol.com [targetmol.com]
- 9. bg.cpachem.com [bg.cpachem.com]
Application Notes and Protocols for Measuring Prothrombin Time After Coumachlor Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumachlor is a first-generation anticoagulant of the 4-hydroxycoumarin class, primarily used as a rodenticide.[1][2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme complex, which is essential for the synthesis of vitamin K-dependent coagulation factors.[3] This inhibition leads to a deficiency in functional factors II (prothrombin), VII, IX, and X, thereby disrupting the coagulation cascade and prolonging clotting time.[3][4] The prothrombin time (PT) assay is a critical tool for assessing the functionality of the extrinsic and common pathways of coagulation.[5][6] Consequently, it is the primary method for evaluating exposure to and the effects of anticoagulants like this compound.[7][8]
These application notes provide a detailed protocol for the measurement of prothrombin time in plasma samples following exposure to this compound. The protocol is applicable for both manual and automated methodologies and includes procedures for sample collection, reagent preparation, and quality control.
Principle of the Prothrombin Time (PT) Assay
The PT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent.[9] The thromboplastin reagent contains tissue factor and phospholipids, which, in the presence of calcium ions, activate the extrinsic coagulation pathway.[6][9] A deficiency in any of the factors in the extrinsic or common pathways (Factors VII, X, V, II, and I) will result in a prolonged PT.[5]
Data Presentation: Prothrombin Time After this compound Exposure
The following table summarizes representative quantitative data for prothrombin time (PT) and the International Normalized Ratio (INR) following exposure to coumarin-based anticoagulants. It is important to note that the exact PT/INR values can vary based on the specific compound, the dose administered, the time since exposure, and the species being tested. The data presented here is a composite representation from various studies on coumarin derivatives to illustrate the expected trend.
| Time Post-Exposure | Expected Prothrombin Time (seconds) | Expected International Normalized Ratio (INR) | Notes |
| Baseline (Pre-exposure) | 10 - 14 seconds | 0.8 - 1.2 | Normal coagulation status.[10] |
| 24 hours | 15 - 25 seconds | 1.3 - 2.0 | Initial prolongation of PT is observed.[11] |
| 48 - 72 hours | > 30 seconds | > 2.5 | Peak effect is often seen in this timeframe as existing clotting factors are depleted.[12][13] |
| > 72 hours | Highly variable, can be > 60 seconds | > 5.0 | Significant anticoagulation, high risk of hemorrhage.[14][15] |
Note: The values presented are for illustrative purposes and should be interpreted in the context of the specific experimental conditions. Each laboratory should establish its own reference ranges.
Experimental Protocols
Specimen Collection and Processing
Proper specimen collection and handling are critical for accurate PT measurements.[16]
-
Materials:
-
3.2% buffered sodium citrate (light blue top) vacuum tubes.[4]
-
Syringes and needles (19-21 gauge).
-
Tourniquet.
-
Alcohol swabs.
-
Centrifuge.
-
Plastic transfer pipettes and tubes.
-
-
Procedure:
-
Collect whole blood via clean venipuncture into a 3.2% sodium citrate tube.[4] The ratio of blood to anticoagulant should be precisely 9:1.[3] Underfilled tubes will lead to falsely prolonged PT results and should be discarded.[17]
-
Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of blood with the anticoagulant.[16] Avoid vigorous shaking to prevent hemolysis and platelet activation.
-
Process the sample within 4 hours of collection if stored at room temperature.[3]
-
Centrifuge the sample at 1500-2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[3][18]
-
Using a plastic pipette, carefully transfer the plasma to a clean plastic tube, ensuring no contamination from the buffy coat or red blood cells.
-
The plasma sample is now ready for analysis. If testing is not performed immediately, the plasma can be stored at room temperature for up to 4 hours. For longer storage, plasma should be frozen at -20°C or below and thawed rapidly at 37°C before use.[19][20]
-
Reagent Preparation
-
Thromboplastin Reagent:
-
Reconstitute the lyophilized thromboplastin reagent with the diluent provided by the manufacturer. Allow it to sit at room temperature for the time specified in the product insert to ensure complete dissolution.[21]
-
Gently swirl the vial to mix; do not shake.[9]
-
The reconstituted reagent is typically stable for a specified period when stored at 2-8°C.[22] Refer to the manufacturer's instructions for stability information.[2]
-
-
Control Plasmas:
-
Reconstitute normal and abnormal control plasmas according to the manufacturer's instructions.[3] These are essential for quality control.
-
Manual Prothrombin Time (PT) Protocol
This method is suitable for laboratories without automated coagulation analyzers.
-
Materials:
-
Water bath or heating block at 37°C.[9]
-
Glass or plastic test tubes (12 x 75 mm).
-
Calibrated micropipettes.
-
Stopwatch.
-
Platelet-poor plasma (sample and controls).
-
Reconstituted thromboplastin reagent.
-
-
Procedure:
-
Pre-warm the required amount of thromboplastin reagent to 37°C for at least 10-15 minutes.[3][18]
-
Pipette 100 µL of the patient or control plasma into a clean test tube.
-
Incubate the plasma at 37°C for 3-5 minutes.[22]
-
Forcibly add 200 µL of the pre-warmed thromboplastin reagent to the plasma and simultaneously start the stopwatch.[22]
-
Gently tilt the tube back and forth while observing for the formation of the first fibrin strands, indicating clot formation.[9]
-
Stop the stopwatch as soon as the clot is detected.
-
Record the time in seconds. This is the prothrombin time.
-
All tests should be performed in duplicate, and the average of the two results should be reported.[6]
-
Automated Prothrombin Time (PT) Protocol
Automated coagulometers utilize optical or mechanical methods to detect clot formation.
-
Procedure:
-
Follow the specific instructions provided by the manufacturer of the automated coagulation analyzer.[3][5]
-
Ensure that the instrument is properly calibrated and that quality control has been performed.
-
Load the patient plasma samples, control plasmas, and thromboplastin reagent into the appropriate positions on the instrument.
-
Initiate the testing sequence. The instrument will automatically pipette the required volumes, incubate the samples, and measure the clotting time.
-
Quality Control
A robust quality control program is essential for ensuring the accuracy and reliability of PT results.[19]
-
Run at least two levels of controls (normal and abnormal) with each batch of patient samples, at the beginning of each shift, and whenever a new vial of reagent is opened.[3][19]
-
The results of the controls must fall within the acceptable range established by the laboratory before patient results can be reported.[3]
-
If control values are outside the acceptable range, patient testing should be halted, and the cause of the error must be investigated and rectified.[23]
Visualizations
Signaling Pathway: Effect of this compound on the Coagulation Cascade
Caption: this compound inhibits Vitamin K reductase, leading to decreased active clotting factors and a prolonged PT.
Experimental Workflow: Prothrombin Time Measurement
Caption: Workflow for manual prothrombin time measurement from sample collection to result.
References
- 1. US5625036A - Preparation of prothrombin time reagents from recombinant human tissue factor and purified natural and synthetic phospholipids - Google Patents [patents.google.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. spectra-labs.com [spectra-labs.com]
- 5. Automated prothrombin-time test with use of a chromogenic peptide substrate and a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. US6528273B2 - Methods for quality control of prothrombin time (PT) and activated partial thromboplastin time (APTT) assays using coagulation controls - Google Patents [patents.google.com]
- 9. labcarediagnostics.com [labcarediagnostics.com]
- 10. Prothrombin time - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. awanuivets.co.nz [awanuivets.co.nz]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. An unexpected case of coumarin poisoning with coumatetralyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Collection and Processing of Coagulation Specimens » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. atlas-medical.com [atlas-medical.com]
- 19. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Test Details [utmb.edu]
- 21. youtube.com [youtube.com]
- 22. bioresearch.com.jo [bioresearch.com.jo]
- 23. biolabo.fr [biolabo.fr]
Troubleshooting & Optimization
Technical Support Center: Coumachlor Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with Coumachlor in in vitro settings, focusing on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is the first step in developing a successful dissolution strategy. This compound is a crystalline solid with a molecular weight of 342.77 g/mol . Key properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
A2: this compound is practically insoluble in water but shows good solubility in several organic solvents.[1] It is reported as soluble in acetone, alcohol, and chloroform, and slightly soluble in benzene and diethyl ether.[1] Its solubility in water is very low, approximately 1.5-5 mg/L at 20°C.[1][2]
Q3: What is the recommended solvent for preparing a high-concentration stock solution for in vitro assays?
A3: For most cell-based in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. While this compound is soluble in other organic solvents like ethanol and acetone, DMSO is a common and effective choice for compounds with poor aqueous solubility due to its high solubilizing power and miscibility with aqueous cell culture media. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO so that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitates when I add the stock solution to my aqueous cell culture medium. What should I do?
A4: Precipitation is a common issue when diluting a non-aqueous stock of a poorly soluble compound into an aqueous medium. This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment. See the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Key strategies include lowering the final working concentration, using a serial dilution approach, and ensuring rapid mixing during dilution.
Q5: Are there advanced formulation strategies to improve this compound's solubility in aqueous media for specific experiments?
A5: Yes, if standard dilution from a DMSO stock is insufficient, several advanced formulation techniques can be explored, though they require more extensive development:
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance solubility.[3]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.[4]
-
Lipid-Based Formulations: For certain applications, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used to create stable dispersions in aqueous media.[4][5]
-
pH Modification: As a weak acid (predicted pKa ≈ 4.5), the solubility of this compound can be increased in solutions with a pH above its pKa.[3][6] However, this must be compatible with the pH requirements of your experimental system (e.g., cell culture medium buffered to ~pH 7.4).
Physicochemical & Solubility Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅ClO₄ | |
| Molecular Weight | 342.77 g/mol | |
| Physical Form | Powder; Colorless crystalline solid | [1] |
| Melting Point | 168-171 °C | [1] |
| Water Solubility | ~5 mg/L (at 20°C) | [1] |
| Organic Solvents | Soluble in acetone, alcohol, chloroform | [1] |
| Predicted pKa | 4.50 ± 1.00 | [6] |
| LogP (XLogP3) | 3.3 | [1] |
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a standardized method for preparing this compound stock and working solutions for typical in vitro cell culture experiments.
Materials:
-
This compound powder (Assay ≥98%)
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
-
Target aqueous medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
Procedure: Preparing a 20 mM Primary Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 342.77 g/mol * (1000 mg / 1 g) = 6.86 mg
-
-
Weighing: Carefully weigh out 6.86 mg of this compound powder and place it into a sterile, light-protecting vial.
-
Solubilization: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Procedure: Preparing a 10 µM Final Working Solution
This procedure uses a two-step serial dilution to minimize precipitation and ensure accurate final concentration.
-
Intermediate Dilution:
-
Prepare a 1 mM intermediate stock by diluting the 20 mM primary stock 1:20.
-
Add 5 µL of the 20 mM primary stock to 95 µL of pre-warmed (37°C) cell culture medium. Mix immediately by gentle pipetting or flicking the tube.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock 1:100 into the final volume of pre-warmed culture medium.
-
For example, to make 10 mL of final working solution, add 100 µL of the 1 mM intermediate stock to 9.9 mL of the pre-warmed medium.
-
It is critical to add the intermediate stock dropwise to the final medium while gently swirling or vortexing to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration Check: The final DMSO concentration in this example would be 0.05% (from the 1:100 dilution of the 1% DMSO intermediate) + ~0.005% (from the initial 1:20 dilution) ≈ 0.055% , which is well below the typical 0.1% cytotoxicity threshold for most cell lines.
-
Use Immediately: Use the final working solution immediately after preparation for best results.
Visual Guides and Diagrams
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical process for diagnosing and solving this compound precipitation in aqueous media.
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Workflow for Solution Preparation
This diagram illustrates the recommended steps for preparing this compound solutions for in vitro use.
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action: Vitamin K Cycle Inhibition
This compound is a Vitamin K antagonist.[1] It inhibits the enzyme Vitamin K Epoxide Reductase (VKOR), which is essential for recycling Vitamin K. This blockage prevents the activation of clotting factors, leading to an anticoagulant effect.[1][7]
Caption: this compound inhibits the VKOR enzyme in the Vitamin K cycle.
References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 81-82-3 [m.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Overcoming Coumachlor Resistance in Rodent Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of coumachlor resistance in rodent populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in rodents?
A1: The primary mechanism of resistance to this compound, a first-generation anticoagulant rodenticide, is genetic.[1][2][3] It is most commonly associated with single nucleotide polymorphisms (SNPs) in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene.[1][2][3] This enzyme is the target for anticoagulant rodenticides, and mutations in the Vkorc1 gene can reduce the binding affinity of this compound, rendering it less effective.
Q2: Are there other mechanisms of resistance besides VKORC1 mutations?
A2: Yes, other mechanisms can contribute to resistance, although they are generally considered less significant than VKORC1 mutations. Metabolic resistance, for instance, involves an enhanced ability of the rodent's system to detoxify and eliminate the anticoagulant, often through the action of cytochrome P-450 enzymes.
Q3: How can I determine if a rodent population is resistant to this compound?
A3: Resistance can be assessed through several methods:
-
Genetic Sequencing: Direct sequencing of the Vkorc1 gene to identify known resistance-associated mutations is the most definitive method.
-
Blood Clotting Response (BCR) Assays: This physiological test measures the anticoagulant effect of a specific dose of this compound by assessing the prothrombin time (PT) or other clotting parameters. A lack of significant increase in clotting time after administration of a discriminating dose indicates resistance.
-
No-Choice Feeding Tests: While being a more traditional method, it involves feeding rodents a diet containing this compound for a specific period and observing mortality rates. Low mortality in the test population compared to a susceptible control group suggests resistance.
Q4: If a population is resistant to this compound, will other anticoagulants also be ineffective?
A4: Cross-resistance is a significant concern. Resistance to first-generation anticoagulants like this compound often extends to other first-generation compounds. Some Vkorc1 mutations also confer resistance to certain second-generation anticoagulants, such as bromadiolone and difenacoum. However, more potent second-generation anticoagulants like brodifacoum, difethialone, and flocoumafen are often effective against populations resistant to first-generation compounds.[2][3]
Q5: What are the most common VKORC1 mutations associated with resistance?
A5: Several mutations in the Vkorc1 gene have been linked to anticoagulant resistance. Some of the most studied include substitutions at amino acid positions Tyr139 (e.g., Tyr139Cys, Tyr139Ser, Tyr139Phe), Leu120 (e.g., Leu120Gln), and Leu128 (e.g., Leu128Gln).[1][2][3] The specific mutation can influence the degree of resistance to different anticoagulants.
Troubleshooting Guides
Blood Clotting Response (BCR) Assay
Issue: High variability in baseline prothrombin time (PT) measurements.
-
Possible Cause: Inconsistent blood sampling technique.
-
Solution: Standardize the blood collection procedure. For rodents, the saphenous vein or tail vein are common sites for survival bleeding.[4][5] Ensure consistent use of anesthetics if applicable, as stress can affect coagulation parameters. Use a consistent volume of anticoagulant (e.g., 3.2% sodium citrate) in the collection tube and ensure proper mixing by gentle inversion to prevent clotting.[4][6]
-
-
Possible Cause: Hemolysis of the blood sample.
-
Possible Cause: Contamination of the sample with tissue factor.
-
Solution: Ensure a "clean stick" into the blood vessel to minimize tissue trauma. The first drop of blood may be wiped away to reduce contamination.
-
Issue: No significant increase in PT after this compound administration in a known susceptible strain.
-
Possible Cause: Incorrect dosage or administration of this compound.
-
Solution: Verify the calculation of the this compound dose based on the animal's body weight. The acute oral LD50 for this compound in albino Norway rats is 900 mg/kg.[7] For BCR assays, a sub-lethal dose that is known to elicit a significant anticoagulant response in susceptible animals should be used. Ensure proper oral gavage technique to deliver the full dose to the stomach.
-
-
Possible Cause: Inactivated this compound solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light and extreme temperatures.
-
-
Possible Cause: Issues with the coagulation analyzer or reagents.
-
Solution: Calibrate the coagulation analyzer daily using appropriate standards. Use fresh or properly stored thromboplastin reagent and control plasma to verify the assay's performance.
-
Issue: Difficulty interpreting results due to intermediate PT values.
-
Possible Cause: Heterozygous resistance.
-
Solution: Rodents heterozygous for a resistance allele may exhibit an intermediate response to anticoagulants. Genetic analysis (VKORC1 sequencing) is necessary to confirm the genotype.
-
-
Possible Cause: Natural variation in anticoagulant sensitivity.
-
Solution: Test a sufficiently large group of animals to establish a clear baseline for the susceptible population. The use of the International Normalised Ratio (INR) can help standardize results and reduce inter-assay variability. The resistance factor (RF) is calculated as the ratio of the ED50 of the resistant strain to the ED50 of the susceptible strain.[8][9]
-
VKORC1 Genotyping
Issue: PCR amplification failure (no band on the gel).
-
Possible Cause: Poor DNA quality or quantity.
-
Solution: Quantify the extracted DNA using a spectrophotometer or fluorometer and assess its purity (A260/A280 ratio should be ~1.8). Ensure the DNA extraction protocol effectively removes PCR inhibitors.
-
-
Possible Cause: Suboptimal PCR conditions.
-
Solution: Optimize the annealing temperature using a gradient PCR. Verify the primer sequences and their melting temperatures (Tm). Ensure all PCR components (dNTPs, polymerase, buffer) are correctly aliquoted and not expired. For GC-rich regions within the Vkorc1 gene, consider using a specialized polymerase or adding PCR enhancers like DMSO or betaine.[10][11][12]
-
-
Possible Cause: Incorrect primer design.
-
Solution: Use validated primer sequences from published literature for rat and mouse Vkorc1 exons.
-
Issue: Non-specific PCR products (multiple bands on the gel).
-
Possible Cause: Annealing temperature is too low.
-
Solution: Increase the annealing temperature in increments of 1-2°C.
-
-
Possible Cause: High primer concentration.
-
Solution: Reduce the concentration of primers in the PCR reaction.
-
-
Possible Cause: Contamination.
-
Solution: Use aerosol-resistant pipette tips and perform PCR setup in a dedicated clean area to prevent cross-contamination.
-
Issue: Poor quality Sanger sequencing results (low signal, high background noise).
-
Possible Cause: Insufficient or poor-quality PCR product.
-
Solution: Ensure a strong, single band of the correct size is obtained from the PCR. Purify the PCR product effectively to remove excess primers and dNTPs.
-
-
Possible Cause: Sequencing primer issues.
-
Solution: Use a sequencing primer that is specific to the target region and has an appropriate Tm.
-
-
Possible Cause: Problems with the sequencing reaction or capillary electrophoresis.
-
Solution: Consult the sequencing facility's troubleshooting guide. Common issues include incorrect template-to-primer ratio and the presence of inhibitors in the sample.
-
Issue: Difficulty interpreting heterozygous peaks in sequencing chromatograms.
-
Possible Cause: Presence of two different alleles (heterozygosity).
-
Possible Cause: Background noise or sequencing artifacts.
-
Solution: Differentiate true heterozygous peaks from background noise by their consistent height (approximately half the height of homozygous peaks) and the presence of a clean sequence before and after the polymorphic site.
-
Data Presentation
Table 1: Resistance Factors (RF) of Rodent Strains with VKORC1 Mutations to Various Anticoagulants.
| VKORC1 Mutation | Rodent Species | Anticoagulant | Resistance Factor (RF) - Male | Resistance Factor (RF) - Female | Reference |
| L128Q | Rattus norvegicus | Warfarin | 51.5 | 115.9 | [2] |
| L128Q | Rattus norvegicus | Coumatetralyl | 34.0 | 56.2 | [2][3] |
| Y139S | Rattus norvegicus | Warfarin | Very High | Very High | [2][3] |
| Y139S | Rattus norvegicus | Coumatetralyl | Very High | Very High | [2][3] |
| Y139C | Rattus norvegicus | Coumatetralyl | 34 | 54 | [3] |
| Tyr139Phe | Mus musculus | Bromadiolone | Resistant (Qualitative) | Resistant (Qualitative) | [16][17] |
| Y139C (Homozygous) | Mus musculus | Warfarin Sodium | 31.5 | 21.6 | [18] |
| Y139C (Homozygous) | Mus musculus | Coumatetralyl | >628.0 | >628.0 | [18] |
Note: Resistance Factor (RF) is the ratio of the ED50 of the resistant strain to the ED50 of the susceptible strain. A higher RF indicates a higher level of resistance.
Experimental Protocols
Protocol 1: Blood Clotting Response (BCR) Assay
-
Animal Acclimatization: House rodents individually and allow them to acclimatize to the laboratory conditions for at least one week before the experiment. Provide food and water ad libitum.
-
Baseline Blood Sample Collection:
-
Anesthetize the rodent using an appropriate method (e.g., isoflurane).
-
Collect a small volume of blood (e.g., 50-100 µL) from the saphenous or tail vein into a microcentrifuge tube containing 3.2% sodium citrate anticoagulant (in a 1:9 citrate to blood ratio).
-
Gently invert the tube several times to mix.
-
Keep the sample on ice.
-
-
Anticoagulant Administration:
-
Weigh the animal accurately.
-
Prepare a solution of this compound in a suitable vehicle (e.g., corn oil).
-
Administer a pre-determined discriminating dose of this compound via oral gavage.
-
-
Post-Dose Blood Sample Collection:
-
At a specified time point after dosing (e.g., 24 or 48 hours), collect a second blood sample using the same procedure as in step 2.
-
-
Plasma Separation:
-
Centrifuge the blood samples at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
Prothrombin Time (PT) Measurement:
-
Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Add the recommended volume of thromboplastin reagent to the plasma sample in a coagulation analyzer.
-
The analyzer will automatically measure the time taken for a clot to form.
-
-
Data Analysis:
-
Calculate the International Normalised Ratio (INR) to standardize the PT results.
-
Compare the post-dose INR to the baseline INR. A lack of a significant increase in INR in the test animal compared to a susceptible control indicates resistance.
-
The Resistance Factor can be calculated by determining the ED50 (the dose required to produce an anticoagulant effect in 50% of the population) for both the resistant and susceptible strains and calculating their ratio.[8][9]
-
Protocol 2: VKORC1 Genotyping
-
DNA Extraction:
-
Collect a small tissue sample from the rodent (e.g., tail snip or ear punch).
-
Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted DNA.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the exons of the Vkorc1 gene.
-
Rat Primer Sequences (Example):
-
Exon 1 Forward: 5'-GATTCTTCCCTCCTGTCC-3'
-
Exon 1 Reverse: 5'-AGACCCTGTCTCAAAACCTA-3'
-
Exon 2 Forward: 5'-GAAAGCAGAACACTTAGCAGG-3'
-
Exon 2 Reverse: 5'-AACCAACAGCAGAATGCAGCC-3'
-
-
Mouse Primer Sequences (Example):
-
Exon 1 Forward: 5'-GATTCTTCCCTCCTGTCC-3'
-
Exon 1 Reverse: 5'-AGACCCTGTCTCAAAACCTA-3'
-
Exon 2 Forward: 5'-GAAAGCAGAACACTTAGCAGG-3'
-
Exon 2 Reverse: 5'-AACCAACAGCAGAATGCAGCC-3'
-
-
Use a standard PCR protocol with an annealing temperature optimized for the specific primer pair. A typical protocol would be: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
-
-
PCR Product Verification:
-
Run a small amount of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a PCR purification kit or enzymatic cleanup to remove unincorporated dNTPs and primers.
-
-
Sanger Sequencing:
-
Send the purified PCR product and a sequencing primer to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequence with the reference Vkorc1 sequence for the respective species (Rattus norvegicus or Mus musculus).
-
Identify any single nucleotide polymorphisms (SNPs) and compare them to known resistance-associated mutations.
-
Visualizations
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
References
- 1. Distribution of anticoagulant rodenticide resistance in Rattus norvegicus in the Netherlands according to Vkorc1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpca.org.uk [bpca.org.uk]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. idexxbioanalytics.com [idexxbioanalytics.com]
- 5. rascal.columbia.edu [rascal.columbia.edu]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between resistance ratios and treatment efficacy - RRAC Resistance guide [guide.rrac.info]
- 10. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 11. neb.com [neb.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Interpretation of Sanger Sequencing Results - CD Genomics [cd-genomics.com]
- 14. Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoding Sanger Sequencing Chromatograms from CRISPR-Induced Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Widespread anticoagulant resistance in house mice (Mus musculus musculus) linked to the Tyr139Phe mutation in the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticoagulant rodenticide blood‐clotting dose‐responses and resistance factors for Tyrosine139Cysteine (Y139C) heterozygous‐ and homozygous‐resistant house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Coumachlor bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Coumachlor bioassays. It is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-generation anticoagulant rodenticide.[1][2] Its mechanism of action is to inhibit the vitamin K epoxide reductase (VKOR) enzyme, a key component of the vitamin K cycle.[3][4] This inhibition prevents the recycling of vitamin K, which is essential for the activation of several blood clotting factors (II, VII, IX, and X).[2][3] Consequently, the blood's ability to coagulate is significantly reduced, leading to internal hemorrhaging.[1]
Q2: What are the common types of bioassays used to assess this compound's efficacy?
The most common bioassays for this compound and other anticoagulants are blood-clotting response (BCR) tests.[5][6] These assays measure the time it takes for a blood sample to clot after the administration of the anticoagulant. A common laboratory measure used in these tests is the Prothrombin Time (PT), which is often standardized and reported as the International Normalized Ratio (INR).[1][5]
Q3: Why am I seeing inconsistent results in my this compound bioassays?
Inconsistent results in this compound bioassays can arise from a variety of sources. The most significant is often the development of resistance in the target rodent population.[7] However, numerous experimental variables can also contribute, including issues with sample collection and handling, reagent stability, and the specific protocol followed.[4][5][8]
Q4: What is anticoagulant resistance and how does it affect my bioassay?
Anticoagulant resistance is a genetic phenomenon where rodents have mutations, most notably in the VKORC1 gene, that make them less susceptible to the effects of compounds like this compound.[9][10][11] This resistance means that a higher concentration of the anticoagulant is required to produce the same anti-clotting effect, leading to what appears as inconsistent or failed bioassay results when testing resistant populations.[7]
Troubleshooting Inconsistent Bioassay Results
Inconsistent results are a common challenge in bioassays. This section provides a structured approach to identifying and resolving the root causes of variability.
Guide 1: High Variability Between Replicate Samples (Intra-Assay Variability)
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., speed, tip immersion depth). For viscous solutions, consider reverse pipetting. |
| Improper Sample Mixing | Gently vortex or invert sample tubes before aliquoting to ensure a homogenous mixture. |
| Inadequate Reagent Mixing in Assay Wells | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing. |
| Temperature Variations | Ensure all reagents and samples are equilibrated to the assay temperature before starting. Avoid temperature fluctuations across the assay plate during incubation. |
| "Edge Effects" in Microplates | To minimize evaporation and temperature gradients in the outer wells of a microplate, fill these wells with a blank solution (e.g., sterile water or buffer) and do not use them for experimental samples. |
Guide 2: Poor Reproducibility Between Experiments (Inter-Assay Variability)
| Potential Cause | Troubleshooting Steps |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., thromboplastin) against the old lot to ensure consistency. If significant differences are observed, adjust the protocol or calculations accordingly. |
| Inconsistent Sample Quality | Standardize the blood collection and processing protocol. Factors such as the type and concentration of anticoagulant (sodium citrate) and storage conditions (time and temperature) can significantly impact results.[1][4] |
| Rodent Strain and Health Status | Use a consistent and well-characterized rodent strain for your assays. The age, sex, and overall health of the animals can influence their response to anticoagulants. |
| Genetic Resistance in Test Population | If wild-caught rodents are being tested, be aware that a high prevalence of resistance can lead to highly variable or unexpected results.[7] Consider genetic testing for VKORC1 mutations if resistance is suspected. |
| Instrument Calibration and Performance | Ensure that the coagulometer or plate reader is functioning correctly and is regularly calibrated according to the manufacturer's instructions. |
Quantitative Data on Anticoagulant Resistance
The development of resistance is a primary driver of inconsistent bioassay results. The following table illustrates the concept of the "Resistance Factor," which is the fold-increase in the dose of an anticoagulant required to produce the same effect in a resistant strain compared to a susceptible strain. This data is from a study on house mice with a specific resistance mutation (Y139C).
| Anticoagulant | Resistance Factor (ED50) in Homozygous Resistant Male Mice | Resistance Factor (ED50) in Homozygous Resistant Female Mice |
| Warfarin | 31.5 | 21.6 |
| Chlorophacinone | 628.0 | 628.0 |
| Diphacinone | >133.3 | >133.3 |
| Coumatetralyl | 47.9 | 43.1 |
| Bromadiolone | 16.6 | 21.0 |
| Difenacoum | 1.2 | 2.7 |
| Brodifacoum | 1.7 | 1.9 |
| Difethialone | 1.5 | 1.5 |
| Flocoumafen | 0.9 | 1.2 |
| Data adapted from a study on Y139C resistant house mice. A higher resistance factor indicates a greater degree of resistance.[12] |
Experimental Protocols
A standardized protocol is crucial for obtaining consistent and reproducible results. Below is a detailed methodology for a Blood Clotting Response (BCR) bioassay, which is a common method for assessing the efficacy of anticoagulants like this compound.
Standardized Blood Clotting Response (BCR) Bioassay Protocol
This protocol is based on the principles of prothrombin time (PT) assays and standardized BCR testing methodologies.[1][5][6]
1. Animal Dosing and Sample Collection:
-
Administer this compound to rodents at various doses. Include a control group that receives a vehicle solution.
-
At a predetermined time point after dosing (e.g., 24 hours), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Immediately transfer the blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tubes several times to ensure thorough mixing and prevent coagulation.
2. Plasma Preparation:
-
Centrifuge the citrated blood samples at 1500 x g for 15 minutes at room temperature to separate the plasma.
-
Carefully collect the platelet-poor plasma (the supernatant) without disturbing the buffy coat or red blood cells.
-
If not being used immediately, the plasma should be stored at -80°C.
3. Prothrombin Time (PT) Assay:
-
Thaw the plasma samples and the thromboplastin reagent and allow them to equilibrate to 37°C.
-
Pipette 50 µL of the plasma sample into a pre-warmed cuvette.
-
Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the prothrombin time.
-
Perform all measurements in duplicate or triplicate.
4. Data Analysis:
-
Calculate the mean PT for each sample.
-
The results can be expressed as the PT in seconds or converted to the International Normalized Ratio (INR) for standardization.
-
Plot the dose of this compound against the PT or INR to generate a dose-response curve and determine parameters such as the ED50 (the dose required to produce a 50% maximal effect).
Visualizing Pathways and Workflows
Vitamin K Signaling Pathway and this compound's Mechanism of Action
Caption: The Vitamin K cycle and the inhibitory action of this compound.
Experimental Workflow for a this compound Bioassay
Caption: A typical experimental workflow for a this compound bioassay.
Logical Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. A standardised BCR resistance test for all anticoagulant rodenticides - CentAUR [centaur.reading.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blockscientific.com [blockscientific.com]
- 5. A reappraisal of blood clotting response tests for anticoagulant resistance and a proposal for a standardised BCR test methodology - CentAUR [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consequences of the Y139F Vkorc1 mutation on resistance to AVKs: in-vivo investigation in a 7th generation of congenic Y139F strain of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioresearch.com.jo [bioresearch.com.jo]
Technical Support Center: Mitigation of Coumachlor Degradation in Experimental Samples
For researchers, scientists, and drug development professionals working with Coumachlor, maintaining sample integrity is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound degradation in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1] Like other coumarin derivatives, its structure, particularly the lactone ring, is susceptible to degradation under various environmental conditions. This degradation can lead to a loss of the compound's activity and the formation of interfering byproducts, compromising experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound and other coumarin-based compounds are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring in the coumarin structure.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule.
-
Presence of Metal Ions: Transition metal ions can potentially catalyze degradation reactions.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be identified by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[2][3] The appearance of new peaks in the chromatogram that are not present in a freshly prepared standard solution is a key indicator of degradation. A decrease in the peak area of the parent this compound compound over time also suggests degradation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in stock solutions. | Solvent Evaporation or Degradation: Improper storage can lead to solvent evaporation, concentrating the sample, or chemical reactions with the solvent. | Store stock solutions in tightly sealed, amber glass vials at recommended temperatures. Prepare fresh stock solutions regularly and verify their concentration before use. |
| Photodegradation: Exposure to ambient or UV light. | Always store stock solutions and experimental samples in the dark or in amber-colored containers. When handling, minimize light exposure by working in a dimly lit area or wrapping containers in aluminum foil. | |
| Hydrolysis: Reaction with residual water in the solvent, especially at non-optimal pH. | Use high-purity, anhydrous solvents for preparing stock solutions. If an aqueous buffer is necessary for the experiment, prepare it fresh and adjust the pH to a weakly acidic range (around pH 5), which has been shown to be favorable for coumarin stability.[2] | |
| Inconsistent results between experimental replicates. | Sample Degradation During Experiment: The experimental conditions (e.g., prolonged exposure to light, elevated temperature, or non-optimal pH of the medium) may be causing degradation. | Control and monitor experimental parameters closely. Use a stable buffer system if pH is critical. For light-sensitive assays, use plates and tubes that block UV light. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to degradation. Studies on related anticoagulant rodenticides have shown that some are sensitive to freeze-thaw cycles.[2] | Aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles. If repeated use of a sample is unavoidable, minimize the number of freeze-thaw cycles. | |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: The experimental conditions have led to the breakdown of this compound. | Conduct a forced degradation study to intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation). This will help in identifying the retention times of potential degradation products and developing a stability-indicating analytical method. |
| Matrix Effects: Components in the sample matrix (e.g., plasma, tissue homogenate) may interfere with the analysis. | Optimize the sample preparation method to remove interfering substances. This may include techniques like solid-phase extraction (SPE) or liquid-liquid extraction. |
Data Presentation: Stability of this compound Under Various Conditions (Hypothetical Data)
The following tables summarize hypothetical quantitative data on this compound stability to illustrate the impact of different environmental factors. Note: This data is for illustrative purposes and is not derived from a specific cited study on this compound.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 3 | 48 | 70.7 |
| 5 | 120 | 87.1 |
| 7 | 72 | 79.4 |
| 9 | 36 | 63.0 |
| 11 | 18 | 44.9 |
Table 2: Effect of Temperature on this compound Stability in a pH 5 Buffered Solution
| Temperature (°C) | Half-life (t½) in hours | % Remaining after 24 hours |
| 4 | 720 | 97.7 |
| 25 | 120 | 87.1 |
| 37 | 48 | 70.7 |
| 50 | 18 | 44.9 |
Table 3: Effect of Light Exposure on this compound Stability in Methanol at 25°C
| Light Condition | Half-life (t½) in hours | % Remaining after 8 hours |
| Dark (control) | >1000 | >99 |
| Ambient Light | 96 | 94.3 |
| Direct Sunlight | 12 | 59.5 |
| UV Lamp (365 nm) | 4 | 35.4 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound powder (analytical grade)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Dissolve the powder in a small amount of the chosen anhydrous solvent.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution at -20°C in the dark. Before use, allow the solution to equilibrate to room temperature and vortex briefly.
-
Protocol 2: Handling of Biological Samples Containing this compound
-
Sample Collection and Processing:
-
Collect biological samples (e.g., plasma, serum, tissue) using standard protocols.
-
Process the samples as required for your experiment (e.g., centrifugation for plasma/serum, homogenization for tissues).
-
If not for immediate analysis, aliquot the processed samples into single-use cryovials.
-
-
Storage:
-
Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.
-
Store the frozen aliquots at -80°C for long-term stability.
-
-
Thawing:
-
When ready for analysis, thaw the samples rapidly in a water bath at room temperature.
-
Once thawed, immediately place the samples on ice to minimize degradation.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 3: Stability-Indicating HPLC Method for this compound (Example)
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: HPLC with UV or Mass Spectrometric detection.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. An example could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Linear gradient from 90% to 10% B
-
31-35 min: Hold at 10% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength determined by the absorption maximum of this compound, or MS in a suitable ionization mode.
-
Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that degradation product peaks do not co-elute with the parent this compound peak.
Mandatory Visualizations
Caption: Experimental workflow for handling samples containing this compound.
Caption: Potential degradation pathways of this compound.
References
Common sources of error in Coumachlor quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumachlor quantification.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during this compound quantification experiments.
Issue 1: Low or No Analyte Response
-
Question: I am not seeing a peak for this compound, or the peak is very small. What could be the cause?
-
Answer: This issue can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Improper Sample Storage: this compound, like many organic molecules, can degrade over time if not stored correctly. Ensure samples are stored at appropriate low temperatures (e.g., -20°C) and protected from light to prevent degradation.[1] Repeated freeze-thaw cycles should also be avoided.[1]
-
Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery. This compound is a weakly acidic compound, and its extraction efficiency can be pH-dependent.[2]
-
Protocol: A common extraction method involves protein precipitation with acetonitrile or a mixture of acetonitrile and ethyl acetate, followed by solid-phase extraction (SPE) for cleanup.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also frequently used for extracting rodenticides from various matrices.[2]
-
-
Instrumental Problems:
-
LC-MS/MS: For mass spectrometry-based methods, ensure that the instrument parameters are optimized for this compound. This includes the precursor ion, product ions, and collision energy.[4] Electrospray ionization (ESI) in negative mode is commonly used for the analysis of coumarin-based rodenticides.[2][5][6]
-
HPLC-UV/Fluorescence: For UV or fluorescence detection, verify that the detector is set to the correct wavelength for maximum absorbance or emission of this compound.
-
-
Issue 2: Poor Peak Shape and Resolution
-
Question: My chromatogram shows broad, tailing, or split peaks for this compound. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise the accuracy of quantification. Here are common causes and remedies:
-
Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier, aqueous component, and any additives like formic acid or ammonium acetate, significantly impacts peak shape. Optimization of the gradient elution program is often necessary to achieve sharp, symmetrical peaks.[2][5]
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the analytical column, leading to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to broad or fronting peaks. Ensure that the amount of analyte injected is within the linear range of the detector and the capacity of the column.[1]
-
Issue 3: High Variability in Results (Poor Precision)
-
Question: I am observing significant variation between replicate injections or samples. What are the likely sources of this imprecision?
-
Answer: High relative standard deviation (RSD) indicates a lack of precision in the method. The following factors can contribute to this issue:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction or SPE, can introduce variability if not performed consistently.[1] Ensure uniform treatment of all samples and standards.
-
Recommendation: Utilize automated sample preparation systems where possible to improve consistency.
-
-
Matrix Effects: In LC-MS/MS analysis, components of the sample matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement.[5] This can lead to significant variability in the analyte response.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.[1]
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[1] Warfarin-D5 is a commonly used internal standard for anticoagulant rodenticide analysis.[7]
-
Effective Sample Cleanup: Employ rigorous sample cleanup techniques like SPE or QuEChERS to remove interfering matrix components.[1][2]
-
-
-
Instrument Instability: Fluctuations in the LC pump flow rate, injector precision, or detector response can contribute to variability. Regular instrument maintenance and performance verification are crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most prevalent and robust method for the quantification of this compound and other anticoagulant rodenticides is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2][7][8] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices.[7] Other methods include HPLC with ultraviolet (UV) or fluorescence detection, but they may lack the sensitivity and specificity of LC-MS/MS.[7][9]
Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A2: The LOD and LOQ for this compound are highly dependent on the analytical method and the sample matrix. For sensitive LC-MS/MS methods, the LOQ can be in the low ng/mL or µg/kg range.
| Method | Matrix | LOQ | Reference |
| HPLC-MS/MS | Animal Serum | 2.5 ng/mL | [6] |
| HPLC-MS/MS | Animal Biological Samples | 0.1–1 ng/mL (µg/kg) | [2][7] |
| HPLC-MS/MS | Blood | 0.02-200 ng/mL (Range for multiple anticoagulants) | [10] |
| HPLC-MS/MS | Liver | 50 µg/kg | [11] |
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is critical for accurate quantification, especially in complex matrices like blood, liver, or food samples.[5] Key strategies include:
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Efficient Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and the QuEChERS method are effective in removing a significant portion of the matrix.[2]
-
Use of Internal Standards: A stable isotope-labeled internal standard that behaves similarly to this compound during extraction, chromatography, and ionization is highly recommended to compensate for matrix effects and procedural losses.[1]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples helps to normalize the matrix effects between the calibrants and the samples.[1]
Q4: What are the key parameters to consider during method validation for this compound quantification?
A4: A robust method validation is essential to ensure reliable results. According to regulatory guidelines, the following parameters should be evaluated:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2][7]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Experimental Protocols & Visualizations
General Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples using LC-MS/MS.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Evaluation of an HPLC–MS-MS Method for Quantitation of Seven Anti-Coagulant Rodenticides and Dicoumarol i… [ouci.dntb.gov.ua]
- 9. brjac.com.br [brjac.com.br]
- 10. ojp.gov [ojp.gov]
- 11. cdpr.ca.gov [cdpr.ca.gov]
Technical Support Center: Adjusting Experimental Protocols for Different Coumachlor Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with various formulations of Coumachlor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-generation anticoagulant rodenticide.[1] It functions by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme, which is essential for the recycling of Vitamin K.[2] This disruption of the Vitamin K cycle prevents the activation of clotting factors II, VII, IX, and X in the liver, leading to internal hemorrhaging and eventual death in rodents.
Q2: What are the common formulations of this compound I might encounter?
A2: Historically, this compound has been available in several formulations, primarily as:
-
Technical Grade Powder: A concentrated form of the active ingredient (typically 98% purity) intended for laboratory use or for formulating baits.
-
Bait Formulations: Ready-to-use baits where this compound is mixed with a food base to attract rodents. These can include grain-based baits, wax blocks, and paste or gel baits.[3] Commercial bait products were sold under trade names such as Tomorin and Ratilan.[2][4]
-
Tracking Powders: A fine powder containing this compound that rodents pick up on their fur and ingest during grooming.[5]
Q3: Why is it important to consider the formulation in my experiments?
A3: The formulation can significantly impact experimental outcomes. The bait matrix (the food base and other inert ingredients) can affect:
-
Palatability and Efficacy: The attractiveness of the bait to the target species will influence consumption and, therefore, the efficacy of the active ingredient.
-
Bioavailability: The formulation can influence the rate and extent of this compound absorption in the gastrointestinal tract of the rodent.
-
Stability: The active ingredient may degrade at different rates depending on the bait matrix and storage conditions.
-
Analytical Procedures: The formulation will dictate the necessary sample preparation, extraction, and clean-up procedures for accurate quantification of this compound.
Q4: Are there known issues with rodent resistance to this compound?
A4: Yes, as a first-generation anticoagulant, resistance to this compound has been reported in rodent populations. This resistance is often linked to genetic mutations in the Vitamin K epoxide reductase (VKORC1) gene, the target enzyme of this compound. When conducting efficacy studies, it is crucial to use rodent populations with known susceptibility to first-generation anticoagulants or to genotype the animals to account for potential resistance.
Troubleshooting Guides
Efficacy and Palatability Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low bait consumption in choice-feeding studies. | 1. Poor palatability of the bait base. 2. Neophobia (fear of new objects) in the rodent strain. 3. The concentration of this compound is too high, leading to taste aversion. 4. The challenge diet is significantly more palatable. | 1. Analyze the composition of the bait base. Consider using a different food matrix known to be palatable to the specific rodent species. 2. Acclimatize the animals to the bait stations and non-toxic versions of the bait for a sufficient period before introducing the toxic bait. 3. Review the concentration of this compound in the bait. First-generation anticoagulants often require multiple feedings, so a lower, less detectable concentration may be more effective. 4. Ensure the challenge diet is a standard, palatable option but not overly preferred to the point of masking the test bait's attractiveness. |
| High variability in mortality rates. | 1. Inconsistent bait consumption among individual animals. 2. Genetic resistance to anticoagulants within the test population. 3. Degradation of this compound in the bait formulation. | 1. Carefully monitor and record daily bait consumption for each animal to correlate with outcomes. 2. Use a well-characterized, susceptible rodent strain for the study. If using wild-caught animals, consider genetic screening for VKORC1 mutations. 3. Verify the concentration and stability of this compound in the bait formulation before and during the study using analytical methods. |
| No mortality observed in no-choice feeding studies. | 1. Sub-lethal dose consumed. 2. Complete bait refusal. 3. Degradation of the active ingredient. 4. Resistant rodent strain. | 1. Ensure the duration of the no-choice feeding period is sufficient for the animals to consume a lethal dose. 2. If animals refuse the bait entirely, the formulation is likely unpalatable. A different bait matrix is required. 3. Analyze the bait for the concentration of this compound. 4. Confirm the susceptibility of the rodent strain to first-generation anticoagulants. |
Analytical Quantification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of this compound during extraction. | 1. Inappropriate extraction solvent for the bait matrix. 2. Insufficient extraction time or agitation. 3. Degradation of this compound during sample processing. | 1. For high-fat or wax-based baits, a non-polar solvent like hexane followed by a more polar solvent may be necessary. For grain-based baits, a polar solvent like acetonitrile or methanol may be sufficient. 2. Increase extraction time, use sonication, or a high-speed homogenizer to ensure complete extraction. 3. Minimize exposure of samples to high temperatures and light. Use of an internal standard can help to correct for losses during sample preparation. |
| Interference from matrix components in HPLC analysis. | 1. Co-extraction of fats, sugars, or dyes from the bait. 2. Insufficient sample clean-up. | 1. Employ a robust sample clean-up method such as Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. 2. For fatty matrices, a freezing step (winterization) to precipitate lipids after extraction in an organic solvent can be effective. For colored baits, a clean-up step with graphitized carbon black may be necessary. |
| Inconsistent quantification results. | 1. Matrix effects (ion suppression or enhancement) in LC-MS/MS. 2. Instability of this compound in the final extract. | 1. Use a matrix-matched calibration curve to compensate for matrix effects. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. 2. Analyze samples promptly after preparation. If storage is necessary, store extracts at low temperatures (-20°C or below) and in the dark. |
Experimental Protocols
Protocol 1: Efficacy and Palatability Testing (Choice-Feeding)
Objective: To assess the palatability and efficacy of a this compound bait formulation against a susceptible rodent strain.
Methodology:
-
Animal Model: Use a known susceptible strain of rats or mice (e.g., Wistar or Sprague-Dawley rats, CD-1 mice). House animals individually.
-
Acclimatization: For 7 days, provide animals with ad libitum access to a standard laboratory chow and water.
-
Pre-Test Consumption: For 3 days, provide a choice between two food containers: one with the standard chow and one with a non-toxic version of the bait formulation. Measure daily consumption from each container to establish a baseline preference.
-
Test Period: For 7-14 days, replace the non-toxic bait with the this compound-containing bait. Continue to provide the choice with the standard chow. Measure daily consumption of both the toxic bait and the standard chow.
-
Observation: Monitor animals daily for clinical signs of anticoagulation (e.g., lethargy, pale extremities, bleeding). Record the day of mortality.
-
Data Analysis: Calculate the percentage of bait consumption relative to total food intake. Determine the mean time to death and the overall mortality rate.
Protocol 2: Quantification of this compound in a Wax Block Bait Formulation
Objective: To determine the concentration of this compound in a wax block bait.
Methodology:
-
Sample Preparation:
-
Take a representative sample of the wax block and freeze it at -20°C for at least 2 hours.
-
Grind the frozen block into a fine powder using a cryogenic grinder or a robust blender.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of a non-polar solvent (e.g., hexane or cyclohexane) to dissolve the wax. Vortex thoroughly.
-
Add 10 mL of acetonitrile (saturated with the non-polar solvent) and vortex for 2 minutes for liquid-liquid partitioning of this compound into the acetonitrile phase.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (if necessary):
-
Transfer the acetonitrile layer to a new tube.
-
For further clean-up, a dispersive solid-phase extraction (d-SPE) with C18 sorbent can be used to remove remaining lipids.
-
-
Analysis:
-
Filter the final extract through a 0.22 µm syringe filter.
-
Analyze by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) or by LC-MS/MS for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the original sample, accounting for all dilution factors.
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₅ClO₄ |
| Molecular Weight | 342.77 g/mol |
| Melting Point | 168-170 °C[6] |
| Water Solubility | Insoluble[6] |
| Solubility in Organic Solvents | Soluble in acetone and chloroform; slightly soluble in benzene and diethyl ether.[6] |
Table 2: Example HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Quantifier) | 341.1 > 299.1 |
| MRM Transition (Qualifier) | 341.1 > 161.0 |
Visualizations
Caption: Mechanism of action of this compound via inhibition of the Vitamin K cycle.
Caption: Generalized workflow for the analysis of this compound in bait formulations.
Caption: Troubleshooting decision tree for low efficacy in this compound bioassays.
References
Technical Support Center: Stabilizing Coumachlor in Bait Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing coumachlor in bait formulations for field studies.
Frequently Asked Questions (FAQs)
Q1: My this compound bait seems to be losing efficacy in the field. What are the likely causes?
A1: Loss of this compound efficacy in bait formulations under field conditions is primarily due to the chemical degradation of the active ingredient. The main contributing factors are:
-
Moisture: High humidity or direct contact with water can lead to the hydrolysis of the lactone ring in the this compound molecule, rendering it inactive.
-
UV Radiation: Direct exposure to sunlight can cause photodegradation of this compound.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.
-
Bait Matrix Interactions: The other components in your bait formulation (e.g., grains, sugars, fats) can interact with this compound over time, leading to degradation. Some bait ingredients can also become rancid or moldy, reducing palatability for rodents.
Q2: What are the visible signs of this compound bait degradation?
A2: While chemical degradation of this compound is not always visible, you may observe the following changes in the bait itself, which can indicate instability and reduced palatability:
-
Discoloration or fading of the bait.
-
Changes in texture (e.g., hardening, softening, or crumbling).
-
Development of off-odors, which may suggest microbial contamination or rancidity of fats and oils.
-
Visible mold growth on the bait surface.
Q3: How can I improve the stability of my this compound bait formulation?
A3: To enhance the stability of your this compound bait, consider the following:
-
Moisture Protection: Incorporate binders like paraffin wax to create a moisture-resistant barrier. Store baits in airtight containers in a cool, dry place.
-
UV Protection: Use opaque packaging for bait storage and place baits in shaded locations or in bait stations that protect from direct sunlight.
-
Ingredient Selection: Choose high-quality, refined grains and oils to minimize rancidity. Include preservatives and antioxidants in your formulation.
-
pH Control: Maintaining a neutral to slightly acidic pH in the formulation can help slow down the hydrolysis of the coumarin ring, which is accelerated under basic conditions.
Q4: What types of excipients are commonly used in rodenticide bait formulations?
A4: Rodenticide baits are complex mixtures. Besides the active ingredient, they typically contain several excipients to ensure palatability, stability, and efficacy. The choice of these ingredients can significantly impact the stability of this compound.
| Excipient Category | Examples | Potential Impact on this compound Stability |
| Palatable Ingredients | Cereal grains (oats, wheat), sugars, vegetable oils, animal fats | High moisture content can promote hydrolysis. Fats and oils can become rancid, potentially leading to oxidative degradation. |
| Binders | Paraffin wax, vegetable fats/oils | Paraffin wax offers good moisture resistance. The choice of fat or oil can affect the bait's consistency and stability. |
| Preservatives | Sorbic acid, propionic acid and its salts | Inhibit mold and bacterial growth, which can alter the bait's pH and introduce enzymes that may degrade this compound. |
| Antioxidants | Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA) | Prevent the oxidation of fats and oils in the bait, which can indirectly protect this compound from oxidative degradation. |
| Stabilizers | Alkaline hydroxides (in some patented formulations) | Can influence the pH of the bait matrix, which may affect the rate of hydrolysis. |
| Humectants | Glycerin, propylene glycol | Help to retain moisture and maintain the desired texture, but excessive moisture can be detrimental to this compound stability. |
Q5: How long can I expect my this compound bait to remain stable in the field?
A5: The field stability of this compound bait depends heavily on the formulation and environmental conditions. For unprotected baits, efficacy can decline within a few weeks, especially in warm and humid environments. Paraffin-based block baits generally offer better protection and can remain effective for several months. It is recommended to replace baits in bait stations every 30-60 days to ensure freshness and potency. For long-term studies, it is crucial to conduct stability testing on your specific formulation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Bait is crumbly and disintegrating. | - Insufficient or inappropriate binder. - Exposure to excessive moisture followed by drying. | - Increase the percentage of binder (e.g., paraffin wax). - Ensure proper mixing and compression during bait preparation. - Protect bait from direct contact with water. |
| Bait shows signs of mold or microbial growth. | - High moisture content in the formulation. - Lack of preservatives. - Humid storage or field conditions. | - Add a suitable preservative (e.g., potassium sorbate). - Reduce the initial moisture content of the bait ingredients. - Store baits in a cool, dry place. |
| Bait has a rancid odor. | - Oxidation of fats and oils in the bait matrix. | - Incorporate an antioxidant (e.g., BHT or BHA) into the formulation. - Use high-quality, fresh oils and fats. |
| Reduced bait acceptance by rodents. | - Degradation of palatable ingredients (rancidity, mold). - Hardening of the bait, making it difficult to gnaw. - Contamination of the bait with foreign odors. | - Follow the recommendations for preventing mold and rancidity. - Adjust the binder-to-palatable-ingredient ratio to achieve the desired hardness. - Handle baits with clean gloves to avoid transferring human scents. |
| Loss of this compound concentration confirmed by analysis. | - Chemical degradation due to hydrolysis, photodegradation, or oxidation. | - Review the bait formulation for potential destabilizing ingredients. - Implement protective measures against moisture and UV light. - Conduct a formal stability study to identify the primary degradation pathway. |
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound Bait Formulations
This protocol is adapted from the EPA's accelerated storage stability guidelines for pesticides.
1. Objective: To evaluate the stability of a this compound bait formulation under accelerated storage conditions to predict its shelf life under normal field conditions.
2. Materials:
-
This compound bait samples from at least three different batches.
-
Control bait samples (same formulation without this compound).
-
Airtight containers made of a non-reactive material (e.g., glass or high-density polyethylene).
-
A temperature-controlled oven capable of maintaining 54°C ± 2°C.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence) for this compound quantification.
-
This compound analytical standard.
-
Solvents and reagents for this compound extraction and HPLC analysis.
3. Methodology:
3.1. Initial Analysis (Day 0):
-
Take representative samples from each batch of this compound bait.
-
Analyze the physical properties of the bait: appearance, color, odor, and texture. Record these observations.
-
Quantify the initial concentration of this compound in each sample using a validated HPLC method. This will be your Day 0 concentration.
3.2. Accelerated Storage:
-
Place a sufficient quantity of each bait batch into separate, sealed, airtight containers.
-
Place the containers in the temperature-controlled oven set at 54°C ± 2°C.
-
Store the samples for 14 days.
3.3. Final Analysis (Day 14):
-
After 14 days, remove the containers from the oven and allow them to cool to room temperature.
-
Visually inspect the bait samples for any changes in physical properties (appearance, color, odor, texture, signs of melting, or ingredient separation). Record all observations.
-
Quantify the final concentration of this compound in each sample using the same validated HPLC method used for the initial analysis.
4. Data Analysis and Interpretation:
-
Calculate the percentage of this compound degradation for each batch using the following formula:
-
A loss of more than 5-10% of the active ingredient under these conditions may indicate potential stability issues under normal storage and field conditions.
-
Summarize the changes in physical properties. Any significant changes that could affect the bait's integrity or palatability should be noted.
5. Quantitative Data Summary Table:
| Batch ID | Initial this compound Concentration (mg/kg) | Final this compound Concentration (mg/kg) | % Degradation | Observations of Physical Changes |
| Batch 1 | ||||
| Batch 2 | ||||
| Batch 3 |
Visualizations
Logical Workflow for Troubleshooting this compound Bait Instability
Caption: Troubleshooting workflow for this compound bait instability.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in bait.
Validation & Comparative
Comparative Efficacy of Coumachlor versus Warfarin: A Guide for Researchers
A detailed analysis of two first-generation anticoagulant rodenticides, Coumachlor and Warfarin, reveals differences in their toxicological profiles and efficacy. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
This compound and Warfarin are both first-generation anticoagulant rodenticides that function by inhibiting the vitamin K epoxide reductase (VKOR) enzyme. This inhibition disrupts the vitamin K cycle, leading to a deficiency in active vitamin K and subsequent impairment of the synthesis of essential blood clotting factors. The ultimate result is internal hemorrhaging and death in the target pest. While their mechanism of action is similar, available data suggests variations in their potency and pharmacokinetic properties.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the acute oral toxicity and pharmacokinetic parameters of this compound and Warfarin in rats.
| Parameter | This compound | Warfarin | Source |
| Acute Oral LD50 (Rat) | 900.0 mg/kg (albino Norway) | 58 mg/kg (female), 323 mg/kg (male) | [1][2][3] |
Table 1: Acute Oral Toxicity (LD50) in Rats. The LD50 value represents the single dose of a substance that is lethal to 50% of a test population.
| Parameter | This compound | Warfarin | Source |
| Biological Half-life | Data not available | 5.9 - 41 hours | [4] |
| Apparent Volume of Distribution | Data not available | Varies with dose | [5][6] |
| Plasma Protein Binding | Data not available | High (free fraction: 0.172 x 10⁻² to 1.53 x 10⁻²) | [4] |
Table 2: Pharmacokinetic Parameters in Rats. These parameters describe the absorption, distribution, metabolism, and excretion of a drug in the body.
Mechanism of Action: Vitamin K Cycle Inhibition
Both this compound and Warfarin exert their anticoagulant effects by targeting the Vitamin K cycle. This critical biological pathway is responsible for the activation of several clotting factors. By inhibiting the enzyme Vitamin K epoxide reductase (VKOR), these compounds prevent the recycling of vitamin K, leading to a depletion of its active form and a subsequent failure in the blood coagulation cascade.
Figure 1: Signaling pathway of the Vitamin K cycle and the inhibitory action of this compound and Warfarin on Vitamin K epoxide reductase (VKOR).
Experimental Protocols
1. Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the LD50 value, is a standardized measure of the acute toxicity of a substance.[7]
-
Test Animals: Typically, laboratory rats (e.g., Rattus norvegicus) are used.
-
Procedure: A single dose of the test substance is administered orally to a group of animals. The dose levels are varied across different groups.
-
Observation Period: Animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated as the dose that is lethal to 50% of the test population.
2. Rodenticide Efficacy Testing: No-Choice and Choice Feeding Tests
These tests are designed to evaluate the effectiveness and palatability of rodenticide baits.
-
No-Choice Feeding Test:
-
Objective: To determine the inherent toxicity of the bait.
-
Procedure: Caged rodents are provided with only the test bait as their food source for a specified period.
-
Data Collected: Amount of bait consumed and time to death are recorded.
-
-
Choice Feeding Test:
-
Objective: To assess the palatability and acceptance of the bait in the presence of an alternative food source.
-
Procedure: Caged rodents are given a free choice between the test bait and a non-toxic alternative food.
-
Data Collected: The amount of each food type consumed is measured to determine preference.
-
Figure 2: A generalized experimental workflow for evaluating rodenticide efficacy.
3. Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a crucial method for evaluating the efficacy of anticoagulant rodenticides by measuring their effect on blood clotting time.
-
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin and calcium. Anticoagulants like this compound and Warfarin prolong the PT by interfering with the synthesis of clotting factors.
-
Sample Collection: Blood is collected from test animals and centrifuged to obtain plasma.
-
Procedure:
-
A plasma sample is incubated at 37°C.
-
Thromboplastin and calcium chloride are added to initiate coagulation.
-
The time to clot formation is measured.
-
-
Interpretation: A prolonged PT indicates a deficiency in clotting factors and the effectiveness of the anticoagulant.
Discussion
The available data indicates a significant difference in the acute oral toxicity between this compound and Warfarin in rats, with this compound appearing to be substantially less acutely toxic in a single dose. However, it is important to note that first-generation anticoagulants often require multiple feedings to be effective. One comparative study noted that this compound is considered less effective than Warfarin against Rattus norvegicus.
The lack of comprehensive pharmacokinetic data for this compound in rats makes a direct comparison of its absorption, distribution, metabolism, and excretion with Warfarin challenging. Further research is needed to fully elucidate the comparative efficacy and pharmacokinetic profiles of these two compounds. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - WARFARIN [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics of coumarin anticoagulants. XIV: relationship between protein binding, distribution, and elimination kinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution pharmacokinetics of warfarin in the rat, a non-linear multicompartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of coumarin anticoagulants XLIV: Dose-dependent pharmacokinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Validating Coumachlor's Anticoagulant Effects: A Comparative Guide to Genetic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of coumachlor's anticoagulant effects with other coumarin derivatives, primarily warfarin, through the lens of key genetic markers. While clinical data specific to this compound is limited, the shared mechanism of action among coumarins allows for a robust understanding of its pharmacogenetics by extrapolating from the extensive research on warfarin. This document details the experimental validation, presents comparative data, and outlines the underlying signaling pathways.
Comparison of Coumarin Anticoagulants and Relevant Genetic Markers
Coumarin anticoagulants, including this compound and the widely studied warfarin, exert their effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the synthesis of several clotting factors.[2][3] Genetic variations in the gene encoding VKORC1, as well as in genes responsible for the metabolism of these drugs, significantly influence patient response and required dosage.[4][5][6]
The most significant genetic markers impacting coumarin anticoagulant therapy are polymorphisms in the VKORC1 and Cytochrome P450 2C9 (CYP2C9) genes.[4][5][6] Variants in VKORC1 affect the drug's target, leading to differences in sensitivity.[1][3] CYP2C9 is the primary enzyme responsible for metabolizing the S-enantiomer of warfarin, and its genetic variants can lead to decreased clearance and an increased risk of bleeding.[3][4] Another gene, CYP4F2, has a smaller but significant role in influencing dose requirements.[7][8]
Table 1: Key Genetic Markers Influencing Coumarin Anticoagulant Response
| Genetic Marker | Gene | Function | Impact of Variant Alleles on Coumarin Therapy |
| VKORC1 (-1639G>A) | Vitamin K Epoxide Reductase Complex Subunit 1 | Drug target; recycles vitamin K.[1][2] | Increased sensitivity, lower dose requirement.[9] |
| CYP2C92 | Cytochrome P450 2C9 | Metabolizes S-warfarin.[3][10] | Reduced enzyme activity, lower dose requirement, increased bleeding risk.[3][11] |
| CYP2C93 | Cytochrome P450 2C9 | Metabolizes S-warfarin.[3][10] | Significantly reduced enzyme activity, lower dose requirement, higher bleeding risk.[3][11] |
| CYP4F2 (V433M) | Cytochrome P450 4F2 | Metabolizes vitamin K.[9] | Increased enzyme activity, higher dose requirement.[7] |
Experimental Data: Genotype-Guided Dosing
Numerous studies have demonstrated the clinical utility of genotyping for VKORC1 and CYP2C9 in predicting the optimal warfarin dose. This pharmacogenetic-guided dosing can lead to a more rapid and stable achievement of the therapeutic International Normalized Ratio (INR), a standardized measure of blood clotting time.[3][12]
Table 2: Impact of VKORC1 and CYP2C9 Genotypes on Warfarin Dose Requirements
| VKORC1 Genotype (-1639) | CYP2C9 Genotype | Mean Warfarin Dose (mg/day) |
| GG (Wild Type) | 1/1 (Wild Type) | 5.0 - 7.0 |
| GA (Heterozygous) | 1/1 (Wild Type) | 3.0 - 5.0 |
| AA (Homozygous) | 1/1 (Wild Type) | 1.5 - 3.0 |
| GG (Wild Type) | 1/2 or 1/3 | 3.0 - 5.0 |
| GA (Heterozygous) | 1/2 or 1/3 | 2.0 - 4.0 |
| AA (Homozygous) | 1/2 or 1/3 | 1.0 - 2.5 |
Note: These are approximate dose ranges and can be influenced by other factors such as age, weight, and interacting medications.[13]
Signaling Pathway and Experimental Workflow
The anticoagulant effect of this compound and other coumarins is initiated by the inhibition of VKORC1, which disrupts the vitamin K cycle. This leads to the production of inactive clotting factors II, VII, IX, and X, thereby prolonging the time it takes for blood to clot.
The experimental workflow for validating the anticoagulant effects of a coumarin compound with genetic markers typically involves several key steps, from patient recruitment to data analysis.
Experimental Protocols
DNA Extraction and Genotyping
A common method for DNA extraction is the salting-out procedure from peripheral blood leukocytes.[14] Genotyping for VKORC1 and CYP2C9 polymorphisms can be performed using various techniques, including:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves amplifying the DNA segment of interest and then using a restriction enzyme to cut the DNA at specific sequences that differ between alleles.[5]
-
TaqMan Allelic Discrimination Assay: This is a real-time PCR method that uses fluorescently labeled probes to differentiate between alleles.[15]
Anticoagulation Monitoring
The anticoagulant effect is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[16][17] Blood samples are collected at regular intervals, especially during the initiation of therapy, to ensure the INR is within the target therapeutic range (typically 2.0-3.0 for most indications).[3][17]
Conclusion
The validation of this compound's anticoagulant effects is strongly supported by the extensive pharmacogenetic research on other coumarin derivatives, particularly warfarin. The influence of VKORC1 and CYP2C9 genotypes on the dose and response to these drugs is well-established. For drug development professionals, considering these genetic markers is crucial for designing safer and more effective anticoagulant therapies. Researchers and scientists can leverage this knowledge to further investigate the specific pharmacogenetics of this compound and other less-studied coumarins, ultimately leading to more personalized and safer anticoagulation strategies.
References
- 1. VKORC1: molecular target of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Determinants of Response to Warfarin during Initial Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Genetic Variants, Especially CYP2C9 and VKORC1, on the Pharmacology of Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetics of coumarin dosing: prevalence of CYP2C9 and VKORC1 polymorphisms in the Lebanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labor-renner.at [labor-renner.at]
- 7. Effect of CYP4F2, VKORC1, and CYP2C9 in Influencing Coumarin Dose: A Single-Patient Data Meta-Analysis in More Than 15,000 Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenetic studies with oral anticoagulants. Genome-wide association studies in vitamin K antagonist and direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. genetics.testcatalog.org [genetics.testcatalog.org]
- 11. Determination of bleeding risk using genetic markers in patients taking phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-coagulants work better with genetic testing, study finds - News - University of Liverpool [news.liverpool.ac.uk]
- 13. Impact of genetic and clinical factors on dose requirements and quality of anticoagulation therapy in Polish patients receiving acenocoumarol: dosing calculation algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Clinical Variables and VKORC1 Polymorphism in Efficacy and Stability of Acenocoumarol in Neurological Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Coumachlor and Second-Generation Anticoagulants
This guide provides a detailed comparison of the cross-resistance patterns observed between the first-generation anticoagulant (FGAR) coumachlor and several key second-generation anticoagulants (SGARs). The development of resistance in rodent populations, primarily driven by mutations in the Vitamin K Epoxide Reductase Complex Subunit 1 (Vkorc1) gene, has significant implications for the efficacy of rodent control strategies. This document synthesizes experimental data to offer researchers and drug development professionals an objective overview of these resistance patterns.
The Genetic Basis of Anticoagulant Resistance
Anticoagulant rodenticides function by inhibiting the VKORC1 enzyme, which is crucial for the vitamin K cycle. This cycle is essential for activating blood clotting factors.[1] Mutations in the Vkorc1 gene can alter the enzyme's structure, reducing its affinity for anticoagulant molecules and thereby conferring resistance.[1][2] This resistance is a heritable trait passed on through an autosomal dominant pattern.[3]
The emergence of resistance to first-generation anticoagulants like warfarin and this compound necessitated the development of more potent second-generation compounds, such as bromadiolone, difenacoum, and brodifacoum.[4] However, due to the similar mode of action, mutations conferring resistance to FGARs often result in cross-resistance to some SGARs.[5] The most potent SGARs, like brodifacoum, generally retain their efficacy against strains resistant to other compounds.[5][6]
The diagram below illustrates the Vitamin K cycle and the inhibitory action of different anticoagulant generations.
Caption: Mechanism of anticoagulant action on the Vitamin K cycle.
Comparative Efficacy and Resistance Patterns
The degree of cross-resistance varies significantly between different SGARs. While mutations like Y139C confer high-level resistance to this compound, they have a graded effect on SGARs. Bromadiolone and difenacoum are often compromised, whereas brodifacoum typically remains effective.[5][7][8]
The following tables summarize experimental data on the efficacy of various anticoagulants against susceptible and resistant rodent strains.
Table 1: Efficacy of Anticoagulants in No-Choice Feeding Tests
| Anticoagulant | Rodent Species | Resistance Status (VKORC1 Mutation) | Bait Conc. | Feeding Period | Mortality | Source(s) |
| This compound | Rattus norvegicus | Resistant (Y139C) | Standard | - | Ineffective | [8] |
| Bromadiolone | Rattus rattus | Susceptible | 0.005% | 16 hours | 100% | [9] |
| Bromadiolone | Mus musculus | Resistant (Warfarin-Resistant Strain) | 0.005% | 10 days | <100% (Lower than susceptible) | [6] |
| Bromadiolone | Rattus norvegicus | Resistant (Y139C) | Standard | - | Largely Ineffective | [5] |
| Difenacoum | Mus musculus | Susceptible | 0.005% | 4 days | 100% | [6] |
| Difenacoum | Mus musculus | Resistant (Warfarin-Resistant Strain) | 0.005% | 21 days | 91% | [6] |
| Difenacoum | Rattus norvegicus | Resistant (Y139C) | Standard | - | Largely Ineffective | [5] |
| Brodifacoum | Mus musculus | Resistant (Warfarin-Resistant Strain) | 0.005% | 3 days | 100% | [6] |
| Brodifacoum | Rattus norvegicus | Resistant (Y139C) | 0.005% | Field Trial | 99.2 - 100% Control | [5] |
| Brodifacoum | Rattus norvegicus | Resistant (Bromadiolone/Difenacoum) | 0.005% | 6 days | 100% | [6] |
Table 2: Known Cross-Resistance of Common Vkorc1 Mutations
| VKORC1 Mutation | Resistance to this compound (FGARs) | Resistance to Bromadiolone | Resistance to Difenacoum | Resistance to Brodifacoum | Source(s) |
| Y139C | Yes | Yes | Yes | No | [5][7][8] |
| L128S | Yes | Yes | - | Some evidence of resistance | [8] |
| L120Q | Yes | Yes | Yes | No | [2] |
Experimental Protocols
Standardized methodologies are critical for assessing anticoagulant resistance. The two most widely accepted methods are the Lethal Feeding Period (LFP) test and the Blood Clotting Response (BCR) test.
Protocol 1: No-Choice Lethal Feeding Period (LFP) Test
This method, based on World Health Organization (WHO) guidelines, is considered the definitive proof of resistance.[10]
-
Animal Acclimatization: Wild-captured rodents are housed individually in a laboratory setting and acclimatized for a period of at least one week with access to non-toxic food and water ad libitum.
-
Baseline Feeding: For several days, animals are fed a non-toxic bait base identical to that used for the toxic bait to ensure acceptance.
-
No-Choice Feeding: The non-toxic bait is replaced with a bait containing a standard concentration of the anticoagulant under investigation (e.g., 0.005% for bromadiolone).[9] The animals have no other food source.
-
Lethal Feeding Period: The test runs for a predetermined number of days, known as the lethal feeding period (LFP). This period is established from baseline studies on susceptible animals of the same species and is defined as the time required to kill 99% of the susceptible population (LFP99).[10] For example, a standard screening test for warfarin resistance in Rattus norvegicus involves a 6-day feeding period.[11]
-
Observation: After the feeding period, the toxic bait is replaced with non-toxic food. Animals are observed for a further period (typically 21-28 days), and mortality is recorded.
-
Determination of Resistance: Individuals that survive the LFP99 and the subsequent observation period are classified as resistant.[10]
Protocol 2: Blood Clotting Response (BCR) Test
The BCR test is a faster and more humane alternative to feeding tests. It measures the physiological effect of the anticoagulant on the blood clotting system.[12]
-
Animal Preparation: Wild-captured rodents are acclimatized in a laboratory setting.
-
Baseline Blood Sample: A small blood sample is taken from each animal to establish its normal (baseline) blood clotting time. Prothrombin Time (PT) is a common metric.[12]
-
Anticoagulant Administration: A specific, discriminating dose of the anticoagulant is administered to the animal, often via oral gavage or intraperitoneal injection.[3] This dose is predetermined to be one that prevents normal blood clotting in 99% of a susceptible population.
-
Post-Dose Blood Sample: After a set period (e.g., 24 hours), a second blood sample is taken to measure the post-treatment clotting time.[11]
-
Determination of Resistance: Animals whose blood still clots normally, or shows only a minor increase in clotting time after receiving the discriminating dose, are considered resistant. Susceptible animals will show a significantly prolonged clotting time.[3][12]
The workflow for a typical resistance screening program is outlined in the diagram below.
Caption: A typical workflow for anticoagulant resistance testing.
References
- 1. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genetic Basis of Resistance to Anticoagulants in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Brodifacoum is effective against Norway rats (Rattus norvegicus) in a tyrosine139cysteine focus of anticoagulant resistance in Westphalia, Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Distribution of anticoagulant rodenticide resistance in Rattus norvegicus in the Netherlands according to Vkorc1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.utu.fi [research.utu.fi]
- 9. Determination Of Lethal Feeding Period Of Bromadiolone Anticoagulant For Screening Individual Rats (rattus Rattus) For Development Of Resistance [journalijar.com]
- 10. Resistance tests - RRAC Resistance guide [guide.rrac.info]
- 11. DSpace [iris.who.int]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Coumachlor vs. Brodifacoum: A Comparative Toxicological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological analysis of Coumachlor and Brodifacoum, two anticoagulant rodenticides. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the toxicological profiles of these compounds.
Introduction
This compound is a first-generation 4-hydroxycoumarin anticoagulant, while Brodifacoum is a second-generation derivative, often referred to as a "superwarfarin".[1][2] Both compounds exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of vitamin K-dependent clotting factors.[3][4] This inhibition leads to a depletion of active vitamin K, resulting in impaired blood coagulation and, ultimately, hemorrhage.[1][2] The primary difference in their classification lies in their potency and duration of action, with second-generation anticoagulants like Brodifacoum being significantly more potent and persistent in the body.[5]
Quantitative Toxicological Data
The following table summarizes key toxicological parameters for this compound and Brodifacoum, providing a quantitative basis for comparison.
| Parameter | This compound | Brodifacoum | References |
| Chemical Class | First-generation 4-hydroxycoumarin | Second-generation 4-hydroxycoumarin ("superwarfarin") | [1][2] |
| Oral LD50 (Rat) | >4.3 mg/kg | 0.26 - 0.56 mg/kg | [6][7][8] |
| Oral LD50 (Mouse) | No specific data found | 0.40 mg/kg | [2] |
| Oral LD50 (Dog) | No specific data found | 0.25 - 3.6 mg/kg | [2] |
| Oral LD50 (Birds) | Highly toxic (specific LD50 not found) | 0.26 - 23.4 mg/kg (varies by species) | [6][9] |
| Plasma Half-life (Mouse) | No specific data found | 91.7 days | [10] |
| Liver Half-life (Mouse) | No specific data found | 307.4 days | [10] |
| Time to Peak Effect | Delayed, typically 24-72 hours | Delayed, typically 24-72 hours | [11] |
| Secondary Poisoning Risk | Lower risk | High risk | [12][13] |
Mechanism of Action: Vitamin K Cycle Inhibition
Both this compound and Brodifacoum disrupt the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors. The key enzyme in this cycle is vitamin K epoxide reductase (VKOR).
Caption: Inhibition of the Vitamin K Cycle by this compound and Brodifacoum.
Experimental Protocols
Determination of Acute Oral LD50 (Rodent Model)
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance administered orally to rodents. The "Up-and-Down Procedure" (UDP) is a refined method that reduces the number of animals required.[5]
Objective: To determine the dose of a substance that is lethal to 50% of the test animal population.
Materials:
-
Test substance (this compound or Brodifacoum)
-
Vehicle for administration (e.g., corn oil, water with a suspending agent)
-
Experimental animals (e.g., Wistar rats or BALB/c mice), typically of a single sex and within a defined weight range.[3]
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
-
Balance for weighing animals and the test substance
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Animals are fasted overnight (food, but not water) before administration of the test substance.[14]
-
Dose Preparation: The test substance is prepared in the chosen vehicle at various concentrations.
-
Dosing: A single animal is dosed with the starting dose level via oral gavage. The volume administered is typically based on the animal's body weight (e.g., 1 mL/100g body weight).[11]
-
Observation: The animal is observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days.[5]
-
Sequential Dosing (Up-and-Down Procedure):
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
The interval between doses is typically 48 hours.
-
-
Data Analysis: The pattern of survival and mortality is used to calculate the LD50 and its confidence interval using statistical methods such as Probit Analysis or the Maximum Likelihood Method.[3]
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental test to assess the functionality of the extrinsic and common pathways of the coagulation cascade and is used to monitor the effects of anticoagulant poisoning.[15]
Objective: To measure the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent.
Materials:
-
Blood collection tubes containing 3.2% sodium citrate anticoagulant (blue-top tubes).[15]
-
Centrifuge
-
Plastic test tubes
-
Water bath or automated coagulation analyzer set to 37°C
-
Micropipettes
-
Thromboplastin reagent (containing tissue factor and calcium chloride)
-
Control plasma (normal and abnormal)
Procedure:
-
Blood Collection: Collect whole blood into a sodium citrate tube. The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio (9:1).[1]
-
Plasma Preparation: Centrifuge the blood sample at a specified speed and duration (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma.[16]
-
Sample Incubation: Pipette a specific volume of the plasma sample into a test tube and incubate at 37°C for a defined period (e.g., 1-2 minutes).
-
Reagent Addition: Add a pre-warmed thromboplastin reagent to the plasma sample and simultaneously start a timer.
-
Clot Detection: Stop the timer as soon as a fibrin clot is detected. This can be done visually or with an automated coagulometer.[15]
-
Data Reporting: The result is reported in seconds. For monitoring oral anticoagulant therapy, the result is often converted to an International Normalized Ratio (INR).[17]
Analysis of this compound and Brodifacoum in Blood Samples
This protocol provides a general workflow for the extraction and analysis of this compound and Brodifacoum from whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][4]
Objective: To qualitatively identify and quantitatively measure the concentration of this compound and Brodifacoum in a blood sample.
Materials:
-
Whole blood sample
-
Internal standard (e.g., warfarin-d5)
-
Acetonitrile for protein precipitation
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
-
Solvents for SPE (e.g., methanol, water, elution solvent)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the whole blood sample into a centrifuge tube.
-
Add the internal standard.
-
Add acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes (this compound and Brodifacoum) with an appropriate elution solvent.
-
-
Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject a specific volume of the reconstituted sample into the LC-MS/MS system.
-
The analytes are separated on the analytical column based on their physicochemical properties.
-
The separated analytes are then ionized in the ESI source and detected by the mass spectrometer based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the analytes.[18]
-
Comparative Analysis of Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from exposure to toxic effect for both this compound and Brodifacoum.
Caption: Toxicological workflow of this compound and Brodifacoum.
Discussion
The primary distinction between this compound and Brodifacoum lies in their pharmacokinetic profiles. Brodifacoum, a second-generation anticoagulant, exhibits a significantly longer biological half-life and higher potency compared to the first-generation this compound.[5][10] This prolonged persistence of Brodifacoum in the liver leads to a greater risk of secondary poisoning in non-target predatory and scavenging animals that consume poisoned rodents.[12][13]
While both compounds share the same mechanism of action by inhibiting vitamin K epoxide reductase, the higher affinity of Brodifacoum for this enzyme contributes to its increased toxicity.[11] The delayed onset of clinical signs is a characteristic feature of both anticoagulants, as it takes time for the existing circulating clotting factors to be depleted.[11]
Information regarding the specific metabolic pathways of this compound is limited in the available literature. In contrast, Brodifacoum is known to be metabolized to a lesser extent, contributing to its long half-life.[2]
Conclusion
This comparative analysis highlights the significant differences in the toxicological profiles of this compound and Brodifacoum. Brodifacoum's high potency and long biological half-life make it a more effective single-dose rodenticide but also pose a greater risk of secondary poisoning to non-target wildlife. This compound, while still an effective anticoagulant, has a shorter duration of action and a lower risk of bioaccumulation. This guide provides essential data and experimental frameworks to aid researchers in their understanding and further investigation of these compounds.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. academic.oup.com [academic.oup.com]
- 3. enamine.net [enamine.net]
- 4. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [sitem.herts.ac.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. doc.govt.nz [doc.govt.nz]
- 13. Rodenticides [npic.orst.edu]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. Prothrombin Time, Plasma - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. mhlw.go.jp [mhlw.go.jp]
Validating Coumachlor Field Trial Efficacy: A Statistical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical methods and experimental protocols for validating field trial data of Coumachlor, a first-generation anticoagulant rodenticide. The following sections detail the methodologies for conducting robust field trials, present comparative efficacy data, and outline the statistical analyses essential for accurate interpretation of results.
Comparative Efficacy of Anticoagulant Rodenticides
The following tables summarize quantitative data from a comparative field trial assessing the efficacy of this compound (referred to as Coumatetralyl) and other anticoagulant rodenticides in an oil palm plantation. Efficacy was measured by the percentage reduction in fresh fruit bunch (FFB) damage and the reduction in the relative abundance of the rat population.
Table 1: Percentage Reduction in Fresh Fruit Bunch (FFB) Damage [1][2][3]
| Rodenticide | Active Ingredient Concentration | Round 1 Reduction (%) | Round 3 Reduction (%) | Round 5 Reduction (%) |
| This compound (Coumatetralyl) | 0.0375% | 45.1 ± 10.2 | 65.4 ± 8.5 | 71.1 ± 5.7 |
| Chlorophacinone | 0.005% | 52.3 ± 7.8 | 70.1 ± 6.4 | 78.2 ± 4.9 |
| Warfarin | 0.05% | 13.6 ± 5.1 | 25.8 ± 7.2 | 33.6 ± 6.8 |
| Brodifacoum | 0.005% | 35.2 ± 9.5 | 51.6 ± 11.3 | 58.7 ± 10.1 |
| Flocoumafen | 0.005% | 68.7 ± 5.9 | 85.3 ± 4.1 | 90.8 ± 2.3 |
| Control | N/A | 28.9 ± 5.2 | 10.2 ± 9.8 | -5.9 ± 12.6 |
Table 2: Reduction in Relative Abundance of Rat Population (rats per trapping) [2]
| Rodenticide | Pre-Treatment Abundance | Post-Treatment Abundance | Reduction |
| This compound (Coumatetralyl) | 0.08 ± 0.03 | 0.04 ± 0.01 | 0.04 |
| Chlorophacinone | 0.07 ± 0.03 | 0.03 ± 0.01 | 0.04 |
| Warfarin | 0.14 ± 0.03 | 0.09 ± 0.02 | 0.05 |
| Brodifacoum | 0.09 ± 0.03 | 0.07 ± 0.02 | 0.02 |
| Flocoumafen | 0.07 ± 0.03 | 0.02 ± 0.01 | 0.05 |
| Control | 0.06 ± 0.02 | 0.05 ± 0.02 | 0.01 |
Experimental Protocols
A robust field trial to validate the efficacy of this compound should follow a structured protocol to ensure the reliability and reproducibility of the findings. The following methodology is synthesized from established guidelines and practices in rodenticide field trials.[4][5][6]
1. Study Site Selection:
-
Criteria: Choose sites with a confirmed infestation of the target rodent species (e.g., Rattus tiomanicus, Rattus norvegicus). The sites should be representative of the intended use environment (e.g., agricultural, urban, industrial).
-
Exclusion: Ensure no other rodent control measures have been conducted in the area for at least three months prior to the trial.
-
Replication: Select multiple, geographically separate sites for each treatment group to account for environmental variability.
2. Experimental Design:
-
Randomized Complete Block Design (RCBD): This design is recommended to minimize the effects of environmental variation.[2] Each study site is considered a "block," and within each block, all treatments (this compound, other rodenticides, and a control) are randomly assigned to experimental plots.
-
Plot Size: The size of each plot should be sufficient to encompass the home range of the target rodent population and to minimize interference between adjacent plots. For example, a 3-hectare plot size has been used in oil palm plantation studies.[2]
3. Pre-Treatment Phase:
-
Acclimatization Period: Allow a period for the rodent population to become accustomed to the presence of bait stations or bait points without any toxicant.
-
Pre-Treatment Census: This is a critical step to establish a baseline of rodent activity. Two independent methods are recommended:[5][6]
-
Census Bait Consumption: Place non-toxic bait at designated baiting points and measure the daily consumption for a set period (e.g., 5-7 days). This provides an index of the population size.
-
Activity Monitoring: Use tracking patches, live trapping, or burrow counts to assess rodent activity levels. For example, the number of active burrows can be counted before and after treatment.[4]
-
4. Treatment Phase:
-
Bait Formulation: Use a standardized bait formulation for all treatments, with the only variable being the active ingredient. For this compound, a typical concentration is 0.0375% in a palatable bait base like cereal grain.
-
Baiting Strategy:
-
Surplus Baiting: Ensure a constant, surplus supply of bait is available at all baiting points throughout the treatment period.
-
Pulse Baiting: Apply bait at fixed intervals (e.g., every 7 days).
-
-
Data Collection: Record the amount of bait consumed at each baiting point at regular intervals (e.g., daily or every few days). Also, note any observations of dead rodents or effects on non-target species.
5. Post-Treatment Phase:
-
Post-Treatment Census: After the treatment period, repeat the same census methods used in the pre-treatment phase to measure the reduction in rodent activity and bait consumption.
-
Duration: The post-treatment census should be conducted for a sufficient duration to assess the full impact of the treatment.
Statistical Methods for Data Validation
The validation of this compound field trial data relies on appropriate statistical analysis to determine the significance of the observed effects.
1. Calculation of Efficacy: The primary measure of efficacy is the percentage reduction in rodent activity, which can be calculated using the following formula:[4]
% Efficacy = ((Pre-treatment Activity - Post-treatment Activity) / Pre-treatment Activity) * 100
"Activity" can be measured as census bait consumption, number of active burrows, or tracking index scores.
2. Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to compare the mean efficacy of different rodenticide treatments.[4]
-
One-Way ANOVA: Can be used to determine if there are any statistically significant differences between the mean percentage reductions of the different rodenticide groups.
-
Post-Hoc Tests: If the ANOVA result is significant, post-hoc tests such as Tukey's HSD or the Least Significant Difference (LSD) test can be used to identify which specific treatment groups are significantly different from each other.[4]
3. Analysis of Covariance (ANCOVA): ANCOVA can be employed to increase the precision of the analysis by statistically controlling for the effects of covariates that may influence the outcome, such as the initial pre-treatment population density.
Visualizations
Caption: Mechanism of action of this compound, an anticoagulant rodenticide.
Caption: Standard experimental workflow for a this compound field trial.
Caption: Logical flow for the statistical validation of field trial data.
References
- 1. FIELD EFFICACY OF ANTICOAGULANT RODENTICIDES AGAINST RAT INFESTATION IN OIL PALM PLANTATION – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Field Efficacy of Anticoagulant Rodenticide Towards Managing Rodent Pests in Jitra Rice Field, Kedah, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.astm.org [dl.astm.org]
- 6. store.astm.org [store.astm.org]
A Comparative Analysis of the Environmental Impact of Coumachlor and Difenacoum
A comprehensive guide for researchers and drug development professionals on the environmental fate and ecotoxicity of two prominent anticoagulant rodenticides.
This guide provides a detailed comparison of the environmental impact of Coumachlor, a first-generation anticoagulant rodenticide, and Difenacoum, a second-generation compound. The following sections present quantitative data on their persistence, bioaccumulation, and toxicity to non-target organisms, alongside detailed experimental protocols and a visualization of their shared mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential environmental consequences of these compounds.
Data Presentation: Quantitative Comparison
The environmental impact of a pesticide is determined by its persistence in the environment, its potential to accumulate in living organisms, and its toxicity to non-target species. The following tables summarize the available quantitative data for this compound and Difenacoum in these key areas.
Table 1: Comparison of Soil Persistence and Bioaccumulation Potential
| Parameter | This compound | Difenacoum |
| Soil Degradation Half-Life (DT50) | Moderately Persistent (Specific value not readily available) | Very Persistent (e.g., 439 days)[1] |
| Bioaccumulation Factor (BCF) | Data not readily available; as a first-generation anticoagulant, expected to have lower bioaccumulation potential. | Very High Potential (Estimated BCF of 6580)[2] |
Table 2: Acute Toxicity to Non-Target Organisms (LD50)
| Organism | This compound (mg/kg body weight) | Difenacoum (mg/kg body weight) |
| Rat (Norway) | 900-1300 | 1.8 |
| Mouse (House) | >1000 | 0.8 |
| Rabbit | - | 2.0 |
| Dog | - | >50 |
| Cat | - | >100 |
| Pig | - | ~80 |
| Birds (general) | Highly Toxic | Highly Toxic |
| Mallard Duck | - | >100 |
| Chicken | - | >50 |
| Fish | - | Highly Toxic |
Experimental Protocols
The data presented in this guide are generated through standardized experimental protocols, primarily following guidelines set by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data quality and comparability across different studies and substances.
Soil Degradation Studies (OECD 307)
The persistence of a substance in the soil is a critical factor in its environmental risk assessment. The soil degradation half-life (DT50) is determined using standardized laboratory or field studies.
Objective: To determine the rate of degradation of a test substance in soil under aerobic conditions.
Methodology:
-
Soil Selection: A range of soil types with varying organic matter content, pH, and texture are used.
-
Test Substance Application: The test substance (this compound or Difenacoum) is applied to soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions.
-
Sampling and Analysis: At specified time intervals, soil samples are collected and analyzed for the concentration of the parent compound and its major degradation products.
-
Data Analysis: The rate of degradation is calculated, and the DT50 value (the time it takes for 50% of the substance to degrade) is determined using first-order kinetics.[1][3][4][5]
Bioaccumulation Studies in Fish (OECD 305)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The Bioaccumulation Factor (BCF) is a key indicator of a substance's potential to accumulate in living tissues.
Objective: To determine the BCF of a chemical in fish.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.
-
Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in the water for a defined period (e.g., 28 days).
-
Depuration Phase: After the exposure phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady-state.[6][7][8]
Acute Oral Toxicity Studies in Birds and Mammals (EPA 850 Series)
These studies are conducted to determine the acute toxicity of a substance to non-target wildlife. The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Objective: To determine the acute oral LD50 of a test substance in a representative bird and mammal species.
Methodology:
-
Test Species: Common test species include the bobwhite quail or mallard duck for birds, and the laboratory rat for mammals.
-
Dose Administration: A single oral dose of the test substance is administered to groups of animals at various dose levels.
-
Observation Period: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value and its confidence limits are calculated using statistical methods.[9][10][11][12]
Mandatory Visualization
Signaling Pathway: Inhibition of Vitamin K Epoxide Reductase
Both this compound and Difenacoum, like all anticoagulant rodenticides, exert their toxic effect by interfering with the vitamin K cycle in the liver. This cycle is essential for the synthesis of several blood clotting factors. The diagram below illustrates this pathway and the point of inhibition by these rodenticides.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. Difenacoum | C31H24O3 | CID 54676884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 9. Series 850 - Ecological Effects Test Guidelines | Test Guidelines for Pesticides and Toxic Substances | US EPA [19january2017snapshot.epa.gov]
- 10. epa.gov [epa.gov]
- 11. Federal Register :: Final Test Guidelines; OCSPP 850 Series; Notice of Availability [federalregister.gov]
- 12. Federal Register :: Final Test Guidelines; OCSPP Series 850 Group A-Ecological Effects Test Guidelines; Notice of Availability [federalregister.gov]
Head-to-head comparison of different analytical techniques for Coumachlor
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Methodologies
The accurate and sensitive determination of Coumachlor, a first-generation anticoagulant rodenticide, is crucial in various fields, including environmental monitoring, food safety, and forensic toxicology. This guide provides a comprehensive head-to-head comparison of various analytical techniques employed for this compound analysis, supported by available experimental data. We delve into the methodologies of each technique, present quantitative performance data in a clear tabular format, and illustrate the mechanism of action of this compound through a detailed signaling pathway diagram.
Overview of Analytical Techniques
Several analytical methods have been utilized for the detection and quantification of this compound and other anticoagulant rodenticides. The most prominent among these are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored, although less frequently for coumarin-based rodenticides. Spectrophotometric and electrochemical methods offer alternative approaches, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for this compound analysis due to its versatility and high separation efficiency. When coupled with detectors such as Ultraviolet (UV), Fluorescence (FLD), and tandem mass spectrometry (MS/MS), HPLC methods offer a range of sensitivities and selectivities.
-
HPLC with UV or Fluorescence Detection: These are well-established methods for the analysis of coumarin compounds. Fluorescence detection, in particular, offers high sensitivity for fluorescent molecules like this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for trace-level analysis of rodenticides in complex matrices. Its high selectivity and sensitivity allow for unambiguous identification and quantification even in challenging samples like blood, liver tissue, and environmental swabs.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to coumarin-based rodenticides can be challenging due to their thermal instability, often requiring derivatization to improve volatility and prevent degradation in the GC inlet.
UV-Vis Spectrophotometry offers a simpler and more cost-effective approach. However, it generally lacks the selectivity of chromatographic methods and is more susceptible to interference from other compounds in the sample matrix, making it more suitable for the analysis of bulk materials or relatively clean samples.
Electrochemical Methods , such as voltammetry, present a promising avenue for the development of rapid and portable sensors for on-site analysis. These techniques are based on the electrochemical properties of the analyte and can offer high sensitivity. However, the development of specific and robust electrochemical sensors for this compound is still an emerging area of research.
Quantitative Data Comparison
The following table summarizes the quantitative performance data for various analytical techniques used for the determination of this compound and other related anticoagulant rodenticides. Please note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources. The performance of each method can vary depending on the specific experimental conditions, sample matrix, and instrumentation used.
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference(s) |
| HPLC-MS/MS | This compound & other anticoagulants | Animal Serum | - | 2.5 ng/mL | - | 99-104 | [1] |
| HPLC-MS/MS | This compound & other anticoagulants | Animal Blood & Tissue | 0.05 - 0.5 ng/mL (µg/kg) | 0.1 - 1 ng/mL (µg/kg) | 1 - 100 ng/mL (g) | 52.78 - 110.69 | [2][3] |
| HPLC-HR-MS/MS | This compound & other anticoagulants | Whole Blood | 10 ng/mL | - | - | - | [4] |
| HPLC-FLD | This compound & other anticoagulants | Baits & Animal Livers | - | - | 1.25 - 100 mg/kg | 70 - 109 | [5] |
| GC-MS/MS | Warfarin & metabolites | - | 18.7 - 67.0 ng/mL | - | 30 - 1800 ng/mL | - | [6] |
| UV-Vis Spectrophotometry | Acenocoumarol | Bulk & Tablet | 0.64 µg/mL | 1.94 µg/mL | 3 - 18 µg/mL | 99.66 | [7] |
| Voltammetry (DPV) | Copper (in pharmaceuticals) | Pharmaceutical Preparations | - | - | 1 - 9 µg/mL | 100 - 102 | [8] |
Note: Data for GC-MS, UV-Vis Spectrophotometry, and Voltammetry specific to this compound is limited in the reviewed literature. The data presented for these techniques are for structurally related compounds (Warfarin, Acenocoumarol) or general applications to demonstrate their potential capabilities.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed, based on published literature.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is based on a method for the simultaneous quantification of 13 anticoagulant rodenticides, including this compound, in animal biological samples.[2][3]
a. Sample Preparation (Modified QuEChERS)
-
Weigh 0.1 g of homogenized tissue or 0.1 mL of blood into a 5 mL centrifuge tube.
-
Spike with an appropriate internal standard (e.g., Warfarin-d5).
-
Add 1 mL of acetonitrile (or a 1:1 mixture of acetonitrile and ethyl acetate).
-
Add extraction salts (e.g., a mixture of anhydrous sodium sulfate and sodium chloride).
-
Vortex vigorously for 1 minute and centrifuge at high speed.
-
Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing a cleanup sorbent mixture (e.g., Florisil and C18).
-
Vortex and centrifuge again.
-
Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in a small volume of the mobile phase.
b. Chromatographic Conditions
-
Column: Kinetex Biphenyl 100 Å (100 × 3.0 mm, 2.6 µm) or equivalent.[2][3]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.[2][3]
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound and other analytes are monitored for quantification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general procedure for pesticide residue analysis in food samples, which can be adapted for this compound, likely requiring a derivatization step.
a. Sample Preparation (QuEChERS)
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6]
-
Add an appropriate internal standard.
-
Add 10-15 mL of acetonitrile and shake vigorously.[6]
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]
-
Shake and centrifuge.
-
The supernatant can be directly analyzed or subjected to a d-SPE cleanup step to remove matrix interferences.[6]
b. GC-MS Conditions
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) would be used for higher selectivity and sensitivity.
-
UV-Vis Spectrophotometry
This is a general protocol for the spectrophotometric determination of a coumarin derivative, Acenocoumarol, which can be adapted for this compound.[7]
a. Sample Preparation
-
Accurately weigh a portion of the bulk drug or powdered tablets.
-
Dissolve the sample in a suitable solvent (e.g., 0.1 N NaOH for Acenocoumarol).[9]
-
Sonication may be required to ensure complete dissolution.
-
Filter the solution to remove any insoluble excipients.
-
Prepare a series of standard solutions of known concentrations.
b. Spectrophotometric Measurement
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution over a UV-Vis range.
-
Measure the absorbance of the sample and standard solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Electrochemical Methods
The following describes a general approach for the voltammetric determination of electroactive compounds, which could be applied to this compound.
a. Sensor and Reagents
-
Working Electrode: A modified electrode, such as a glassy carbon electrode or a screen-printed electrode, often modified with nanomaterials to enhance sensitivity and selectivity.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: A buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) to maintain a constant pH and provide conductivity.
b. Voltammetric Measurement
-
Place the supporting electrolyte in the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Record the background voltammogram.
-
Add a known volume of the sample solution to the cell and record the voltammogram (e.g., using differential pulse voltammetry or square-wave voltammetry).
-
The peak current in the voltammogram is proportional to the concentration of the analyte.
-
Quantification is typically performed using a calibration curve or the standard addition method.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound, like other 4-hydroxycoumarin derivatives, acts as a vitamin K antagonist. It inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is a crucial component of the vitamin K cycle. This cycle is essential for the post-translational modification (gamma-carboxylation) of several blood coagulation factors (Factors II, VII, IX, and X). By inhibiting VKOR, this compound prevents the regeneration of the active, reduced form of vitamin K, leading to the production of inactive clotting factors and ultimately disrupting the coagulation cascade, which can result in fatal hemorrhage.
Caption: Mechanism of action of this compound in the vitamin K cycle.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological or environmental sample, from sample collection to data analysis.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. wjpls.org [wjpls.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. Voltammetric determination of copper in selected pharmaceutical preparations--validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmasm.com [pharmasm.com]
A Researcher's Guide to Validating a New Animal Model for Coumachlor Toxicity Testing
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate animal model is a cornerstone of robust toxicological research. While rodents have traditionally been the standard for assessing the toxicity of anticoagulant rodenticides like Coumachlor, the development and validation of new animal models is crucial for advancing our understanding and improving the predictivity of preclinical safety studies. This guide provides a framework for validating a new animal model for this compound toxicity, comparing it against established rodent models and other potential alternatives like the canine and porcine models.
Comparative Analysis of Animal Models for this compound Toxicity
Validating a new animal model requires a direct comparison of its physiological and toxicological responses to those of established models. The following tables summarize key comparative data points essential for this validation process.
Table 1: General Model Characteristics and Toxicokinetic Parameters
| Parameter | Standard Model (Rat) | Alternative Model (Dog) | Alternative Model (Pig) | New Animal Model |
| Species/Strain | Sprague-Dawley | Beagle | Yucatan Minipig | [Specify Species/Strain] |
| Body Weight (Adult) | 250 - 500 g | 7 - 14 kg | 35 - 80 kg | [Specify Range] |
| Gestation Period | 21 - 23 days | 58 - 68 days | 114 days | [Specify Duration] |
| Route of Administration | Oral (gavage, diet) | Oral (capsule) | Oral (diet) | [Specify Route] |
| This compound LD50 (mg/kg) | ~1000 mg/kg (varies) | Data limited, generally sensitive | Data limited | [To be determined] |
| Time to Peak Plasma Conc. | 2 - 8 hours | 4 - 12 hours | 6 - 12 hours | [To be determined] |
| Plasma Half-life | ~24 hours | Longer than rodents | Longer than rodents | [To be determined] |
| Primary Metabolism Site | Liver (CYP450 enzymes) | Liver (CYP450 enzymes) | Liver (CYP450 enzymes) | [To be determined] |
Table 2: Comparative Toxicodynamic and Clinical Pathology Endpoints
| Endpoint | Standard Model (Rat) | Alternative Model (Dog) | Alternative Model (Pig) | New Animal Model |
| Primary Target Organ | Liver, vasculature | Liver, vasculature | Liver, vasculature | [To be determined] |
| Coagulation Parameter Sensitivity | High (PT, aPTT) | Very High (PT, aPTT) | High (PT, aPTT) | [To be determined] |
| Key Clinical Signs | Lethargy, pallor, hemorrhage (epistaxis, hematuria) | Lethargy, weakness, dyspnea, external hemorrhage[1][2] | Lameness (hemarthrosis), hematomas | [To be determined] |
| Time to Onset of Clinical Signs | 3 - 5 days[1] | 3 - 7 days[3] | 3 - 7 days | [To be determined] |
| Key Serum Chemistry Changes | ↑ ALT, ↑ AST, ↑ ALP[4] | ↑ ALT, ↑ AST, ↑ Bilirubin | ↑ ALT, ↑ AST | [To be determined] |
| Primary Histopathological Findings | Hepatic necrosis, multi-organ hemorrhage[5] | Centrilobular hepatic necrosis, widespread hemorrhage | Hemorrhage in joints, muscle, and organs | [To be determined] |
Experimental Protocols for Model Validation
Detailed and standardized methodologies are critical for generating comparable data. The following protocols outline key experiments for validating a new animal model against a standard rodent model.
Protocol 1: Acute Oral Toxicity and Dose-Range Finding
-
Objective: To determine the median lethal dose (LD50) and identify a range of doses causing sublethal to severe toxicity.
-
Animal Allocation: Assign a minimum of 5 animals per sex to at least 4 dose groups (e.g., 0, low, mid, high mg/kg body weight) and a vehicle control group.
-
Administration: Administer a single dose of this compound via the most relevant route (e.g., oral gavage).
-
Observation Period: Monitor animals intensively for the first 24 hours and then daily for 14 days.[6]
-
Endpoints:
-
Mortality: Record time of death.
-
Clinical Signs: Observe for signs of toxicity including lethargy, abnormal posture, changes in respiration, pallor of mucous membranes, and evidence of bleeding (e.g., epistaxis, hematuria, melena).[3]
-
Body Weight: Measure daily.
-
Necropsy: Perform gross necropsy on all animals to identify signs of internal hemorrhage.
-
Protocol 2: Sub-chronic (28-Day) Repeated Dose Toxicity Study
This protocol is adapted from OECD Guideline 407.[7][8]
-
Objective: To evaluate the cumulative toxic effects of this compound and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Animal Allocation: Assign a minimum of 10 animals per sex to 3 dose groups and a vehicle control group.
-
Administration: Administer this compound daily for 28 days.
-
Observations:
-
Clinical Signs & Body Weight: Record daily.
-
Food/Water Consumption: Measure weekly.
-
-
Clinical Pathology: Collect blood samples at baseline (pre-dose) and termination (Day 29).
-
Hematology: Complete Blood Count (CBC) with differential, platelet count, Prothrombin Time (PT), and Activated Partial Thromboplastin Time (aPTT).
-
Serum Chemistry: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Total Protein, Albumin, Urea Nitrogen (BUN), and Creatinine.[9]
-
-
Terminal Procedures:
-
Necropsy: Perform a full gross necropsy.
-
Organ Weights: Weigh liver, kidneys, spleen, and brain.
-
Histopathology: Collect and preserve key tissues (liver, kidneys, spleen, adrenal glands, heart, lungs, and any tissues with gross lesions) in 10% neutral buffered formalin for microscopic examination.[10]
-
Protocol 3: Statistical Analysis Plan
-
Objective: To statistically compare the dose-response relationships and toxicological endpoints between the new animal model and the standard model.
-
Methods:
-
Continuous data (body weight, clinical chemistry) should be analyzed using Analysis of Variance (ANOVA) followed by a post-hoc test like Dunnett's test for comparing dose groups to the control group.[11][12]
-
Coagulation times should be compared at each time point using ANOVA with Dunnett's test.[10]
-
Histopathological data, often scored on an ordinal scale, can be analyzed using non-parametric methods like the Kruskal-Wallis test followed by Dunn's test.
-
LD50 values should be calculated using probit analysis.
-
A comprehensive comparison of the dose-response curves for key endpoints (e.g., PT prolongation) between the new and standard models should be performed to assess relative sensitivity.
-
Visualizing Experimental and Biological Pathways
Workflow for New Animal Model Validation
References
- 1. Anticoagulant rodenticide toxicity in dogs: A retrospective study of 349 confirmed cases in Saskatchewan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Retrospective Evaluation of Clinical Bleeding in Dogs With Anticoagulant Rodenticide Toxicity—A Multi-Center Evaluation of 62 Cases (2010–2020) [frontiersin.org]
- 3. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. A comprehensive survey of warfarin-induced hepatic toxicity using histopathological, biomarker, and molecular evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
Coumachlor's Efficacy in Rodent Control: A Comparative Analysis Across Species
Coumachlor, a first-generation anticoagulant rodenticide, exhibits varying degrees of effectiveness across different rodent species. This comparison guide synthesizes available experimental data on the performance of this compound and other first-generation anticoagulants, focusing on key metrics such as lethal dosage (LD50), time to death, and bait consumption in Rattus norvegicus (Norway rat), Rattus rattus (roof rat), and Mus musculus (house mouse).
Performance Comparison of First-Generation Anticoagulants
The efficacy of anticoagulant rodenticides is influenced by the species of rodent. The following table summarizes the acute oral LD50 values for this compound and two other common first-generation anticoagulants, Warfarin and Coumatetralyl, in different rodent species. A lower LD50 value indicates a higher toxicity.
| Rodenticide | Rodent Species | Acute Oral LD50 (mg/kg) |
| This compound | Rattus norvegicus (albino) | 900[1] |
| Rattus rattus | Data Not Available | |
| Mus musculus | Data Not Available | |
| Warfarin | Rattus norvegicus | 58 - 323 (sex-dependent)[2] |
| Rattus rattus | Data Not Available | |
| Mus musculus | 374[3] | |
| Coumatetralyl | Rattus norvegicus | 16.5[4] |
| Rattus rattus | 39.34[5] | |
| Mus musculus | >1000[4] |
In a comparative study on the efficacy of Coumatetralyl, Rattus rattus demonstrated a higher intake of the active ingredient and a longer time to death compared to Rattus norvegicus.[7][8] This highlights the species-specific differences in response to anticoagulant rodenticides.
Mechanism of Action: Vitamin K Cycle Inhibition
This compound, like other coumarin-based anticoagulants, functions by inhibiting the vitamin K cycle. Specifically, it targets the enzyme vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the synthesis of several blood clotting factors in the liver. By blocking VKOR, this compound leads to a depletion of active vitamin K, which in turn disrupts the normal blood coagulation cascade, leading to internal hemorrhaging and eventual death.
Experimental Protocols
The evaluation of rodenticide efficacy typically involves standardized laboratory and field trial protocols. The methodologies outlined below are based on guidelines from organizations such as the OECD and EPA and are representative of the types of experiments used to generate the comparative data.
No-Choice Feeding Test
This test is designed to determine the intrinsic toxicity of a rodenticide by eliminating bait preference as a variable.
-
Animal Selection and Acclimation: Healthy, adult rodents of the target species (Rattus norvegicus, Rattus rattus, or Mus musculus) are individually housed and acclimated to the laboratory conditions for a set period, typically 3-5 days. During this time, they are provided with a standard laboratory diet and water ad libitum.[9]
-
Test Diet Preparation: The test bait is prepared by mixing a specific concentration of this compound with a palatable bait matrix.
-
Test Period: Following acclimation, the standard diet is replaced with the this compound-treated bait. The animals are provided with the toxic bait as their sole food source for a predetermined period (e.g., 1-6 days for first-generation anticoagulants).[9][10] Water remains available ad libitum.
-
Observation: Animals are observed daily for signs of toxicity, and the amount of bait consumed is recorded. The day of death for each animal is also recorded. The observation period typically extends for at least 14-21 days from the start of the test period to account for the delayed action of anticoagulants.[9]
Choice Feeding (Palatability) Test
This test assesses the acceptance or palatability of a rodenticide bait when an alternative, non-toxic food source is available.
-
Animal Selection and Acclimation: Similar to the no-choice test, animals are individually housed and acclimated.
-
Test Setup: Two food containers are placed in each cage. One contains the this compound-treated bait, and the other contains a non-toxic "challenge" diet of similar palatability.[9]
-
Test Period: The animals are given access to both the toxic bait and the challenge diet for a specified duration (e.g., 4 days).[9]
-
Data Collection: The consumption of both the toxic bait and the challenge diet is measured daily. This allows for the calculation of bait preference. Animals are then observed for signs of toxicity and mortality over a subsequent period (e.g., 14-21 days).[9]
References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - WARFARIN [extoxnet.orst.edu]
- 3. doc.govt.nz [doc.govt.nz]
- 4. Coumatetralyl | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [iris.who.int]
- 7. researchgate.net [researchgate.net]
- 8. RESPONSE OF DOMINANT RODENTS TO COUMATETRALYL AND BROMADIOLONE IN GREATER CAIRO, EGYPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sanidad.gob.es [sanidad.gob.es]
- 10. Resistance tests - RRAC Resistance guide [guide.rrac.info]
A Comparative Review of First and Second-Generation Anticoagulant Rodenticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of first and second-generation anticoagulant rodenticides, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key differences in mechanism, efficacy, and toxicity between these two classes of compounds.
Introduction: Evolution of Anticoagulant Rodenticides
First-generation anticoagulant rodenticides (FGARs) were developed in the mid-20th century, with warfarin being the most well-known example.[1] These compounds require multiple feedings to induce a lethal hemorrhagic effect.[2] The emergence of rodent populations resistant to FGARs necessitated the development of more potent compounds, leading to the introduction of second-generation anticoagulant rodenticides (SGARs) in the 1970s.[3][4] SGARs, such as brodifacoum and bromadiolone, are effective after a single feeding and can control rodent populations resistant to first-generation agents.[5]
Mechanism of Action: Inhibition of the Vitamin K Cycle
Both first and second-generation anticoagulant rodenticides share a common mechanism of action: they disrupt the vitamin K cycle in the liver.[6][7] Specifically, they inhibit the enzyme vitamin K epoxide reductase (VKOR).[8][9][10] This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the synthesis of several blood clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[11][12] Inhibition of VKOR leads to a depletion of active vitamin K, resulting in the production of non-functional clotting factors and ultimately leading to fatal internal hemorrhaging.[8][13]
The primary difference in the mechanism between the two generations lies in their affinity for and inhibition of VKOR. SGARs exhibit a much higher affinity for the enzyme, leading to a more potent and prolonged anticoagulant effect.[5][11]
Signaling Pathway Diagram
Caption: Inhibition of Vitamin K Epoxide Reductase by Anticoagulant Rodenticides.
Comparative Efficacy and Toxicity
The primary distinction between the two generations is their potency and the speed of action. SGARs are significantly more toxic than FGARs, requiring a much smaller dose to be lethal.[2][14] This increased potency also means that a lethal dose can often be ingested in a single feeding, whereas FGARs typically require multiple ingestions over several days.
Quantitative Data Summary
The following tables summarize the acute oral toxicity (LD50) and time to death for various first and second-generation anticoagulant rodenticides in different rodent species.
Table 1: Acute Oral LD50 of First and Second-Generation Anticoagulant Rodenticides
| Compound | Generation | Species | LD50 (mg/kg) | Reference |
| Warfarin | First | Rattus norvegicus | 11 - 323 | [2] |
| Mus musculus | 20.5 - 1000 | [2] | ||
| Diphacinone | First | Rattus norvegicus | - | - |
| Mus musculus | - | - | ||
| Coumatetralyl | First | Rattus norvegicus | - | - |
| Mus musculus | - | - | ||
| Brodifacoum | Second | Rattus norvegicus | 0.24 - 0.39 | [15] |
| Mus musculus | 0.4 | [16] | ||
| Bromadiolone | Second | Rattus norvegicus | 0.56 - 1.1 | [16][17] |
| Mus musculus | 1.7 | [16] | ||
| Difenacoum | Second | Rattus norvegicus | - | - |
| Mus musculus | - | - | ||
| Difethialone | Second | Rattus norvegicus | - | - |
| Mus musculus | - | - |
Note: LD50 values can vary based on rodent strain, sex, and experimental conditions.
Table 2: Time to Death Following Ingestion of Anticoagulant Rodenticides
| Compound | Generation | Species | Time to Death (days) | Reference |
| Brodifacoum | Second | Rattus norvegicus | 3 - 8 | [16] |
| Mus musculus | 5 - 9 | [16] | ||
| Bromadiolone | Second | Rattus norvegicus | 4 - 8 | [16] |
| Mus musculus | 6 - 9 | [16] | ||
| Difenacoum | Second | Rattus norvegicus | 4.17 - 5.96 | [18] |
| Mus musculus | - | - | ||
| Difethialone | Second | Rattus norvegicus | 4.17 - 5.96 | [18] |
| Mus musculus | - | - |
Experimental Protocols
The efficacy and toxicity of anticoagulant rodenticides are typically evaluated through standardized laboratory feeding studies. The following outlines a general experimental protocol.
Animal Models
Studies commonly use laboratory-bred strains of commensal rodents such as the Norway rat (Rattus norvegicus) and the house mouse (Mus musculus).[19][20][21] Both warfarin-susceptible and warfarin-resistant strains are often included to assess efficacy against resistant populations.[19][20][21]
"No-Choice" Feeding Tests
A common method for determining the intrinsic toxicity of a compound is the "no-choice" feeding test.[22]
-
Acclimatization: Animals are individually housed and acclimatized to the laboratory conditions for a set period before the experiment.
-
Bait Administration: A pre-weighed amount of bait containing a specific concentration of the anticoagulant is provided as the sole food source.
-
Observation: Animals are observed daily for clinical signs of toxicity, such as lethargy, bleeding from the nose or gums, and pale extremities.[16]
-
Endpoint: The primary endpoint is typically mortality. The day of death is recorded for each animal.
-
Data Analysis: The amount of bait consumed and the active ingredient ingested are calculated. The LD50 (the dose that is lethal to 50% of the test population) is then determined using statistical methods.
Blood Coagulation Assays
To assess the anticoagulant effect, blood samples can be collected to measure prothrombin time (PT) and activated partial thromboplastin time (aPTT).[23][24] An elevation in these clotting times indicates a disruption of the coagulation cascade.[8][10]
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the efficacy of anticoagulant rodenticides.
Resistance to Anticoagulant Rodenticides
A significant factor in the evolution of anticoagulant rodenticides has been the development of resistance. Resistance to FGARs is widespread in many rodent populations.[3][25] This resistance is primarily due to single nucleotide polymorphisms (SNPs) in the Vkorc1 gene, which encodes the VKOR enzyme.[25][26] These mutations reduce the binding affinity of the anticoagulant to the enzyme, rendering it less effective.[25]
While SGARs were developed to overcome FGAR resistance, there are now reports of resistance to some SGARs, such as bromadiolone and difenacoum, in certain rodent populations.[3][5][27] However, resistance to the most potent SGARs, like brodifacoum, is still considered rare.[5] The prevalence of resistance varies geographically, with recent studies in the UK showing a high percentage of rats and mice carrying resistance genes.[28]
Conclusion
Second-generation anticoagulant rodenticides offer significantly greater potency and efficacy, particularly against first-generation resistant rodent populations.[5] This is attributed to their higher affinity for the VKOR enzyme and their longer biological half-lives.[11] However, this increased potency also raises concerns about non-target species and the potential for secondary poisoning.[3] The continued evolution of resistance highlights the need for ongoing research and development of new rodent control agents and strategies. Understanding the comparative pharmacology and toxicology of these compounds is essential for both effective pest management and for the development of safer and more effective therapeutic anticoagulants.
References
- 1. escholarship.org [escholarship.org]
- 2. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rodentgreen.com [rodentgreen.com]
- 4. Development of Resistance to Anticoagulant Rodenticides in Rodents [openagrar.de]
- 5. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 6. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. poison.org [poison.org]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. cibtech.org [cibtech.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Laboratory evaluation of difenacoum as a rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative effect of the three rodenticides warfarin, difenacoum and brodifacoum on eight rodent species in short feeding periods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Laboratory evaluation of bromadiolone as a rodenticide for use against warfarin-resistant and non-resistant rats and mice | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 22. escholarship.org [escholarship.org]
- 23. Rodenticide Toxicity Workup: Approach Considerations [emedicine.medscape.com]
- 24. Use of blood clotting assays to assess potential anticoagulant rodenticide exposure and effects in free-ranging birds of prey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. professionalpestmanager.com [professionalpestmanager.com]
- 26. researchgate.net [researchgate.net]
- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 28. Increasingly widespread resistance to anticoagulant rodenticides, says CRRU [bpca.org.uk]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Coumachlor Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Coumachlor, a coumarin-based anticoagulant rodenticide. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a toxic substance that is harmful if swallowed and hazardous to the aquatic environment with long-lasting effects[1]. Therefore, stringent safety measures must be observed at all times.
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or when generating dust. | To avoid inhalation of dust or aerosols. |
Contaminated PPE must be disposed of as hazardous waste[2][3]. Reusable PPE should be thoroughly cleaned and maintained according to the manufacturer's instructions[2].
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the approved procedure for the disposal of small laboratory quantities of this compound.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and unforeseen chemical reactions.
-
Use designated, leak-proof, and clearly labeled waste containers. The label should include "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
Step 2: Container Management
-
Ensure waste containers are made of a material compatible with this compound.
-
Keep containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Chemical Inactivation (Optional, for advanced users)
While not a routine procedure, alkaline hydrolysis can be used to degrade coumarin-based compounds. This process should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: Work in a fume hood and wear appropriate PPE.
-
Reagent: Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 1M or higher.
-
Procedure:
-
For liquid waste containing this compound, slowly add the alkaline solution while stirring.
-
For solid this compound waste, dissolve it in a suitable solvent before slowly adding the alkaline solution.
-
The hydrolysis of the coumarin structure is facilitated by the alkaline conditions[4].
-
-
Monitoring: Monitor the reaction to ensure it proceeds safely. The reaction may be exothermic.
-
Neutralization: After the reaction is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal of Treated Waste: The neutralized solution must still be disposed of as hazardous waste through a licensed disposal facility, as it may contain degradation byproducts and the original solvent.
Step 4: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.
| Spill Scenario | Action |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep or vacuum the spilled material to avoid raising dust. 3. Place the collected material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning agent and dispose of cleaning materials as hazardous waste. |
| Minor Spill (Liquid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill using absorbent materials (e.g., spill pillows, absorbent pads). 3. Collect the contaminated absorbent material and place it in a labeled hazardous waste container. 4. Decontaminate the spill area and dispose of cleaning materials as hazardous waste. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. 3. Prevent entry to the contaminated area. 4. Provide details of the spill to the emergency responders. |
Step 5: Final Disposal
-
Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[1].
-
Ensure all required waste disposal documentation is completed accurately.
Regulatory Information
While there is no specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound, it would likely be classified under the following RCRA characteristic waste codes due to its toxicity:
| Waste Code | Description |
| D002 | Corrosivity (if in a highly acidic or basic solution)[5][6] |
| Toxicity Characteristic | Based on the potential to leach toxic constituents into groundwater[5]. |
Generators of hazardous waste are responsible for making a proper waste determination[7].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. cleanriver.com [cleanriver.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. epa.gov [epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Download [lf-public.deq.utah.gov:443]
Personal protective equipment for handling Coumachlor
Essential Safety and Handling Guide for Coumachlor
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedural guidance outlines operational plans, personal protective equipment requirements, emergency protocols, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a first-generation anticoagulant rodenticide.[1][2][3] It functions as a vitamin K antagonist, inhibiting blood coagulation and potentially causing severe internal hemorrhaging upon exposure.[2][3][4] It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5]
GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure | GHS08 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | None |
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is mandatory to prevent exposure when handling this compound. The following equipment should be worn at all times within the designated handling area.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use impermeable gloves.[5] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety glasses with side shields or a face shield | Must be worn to protect against splashes or airborne particles.[6] |
| Body | Laboratory coat or chemical-resistant coveralls | A lab coat is standard. For tasks with a higher risk of splashes or dust generation, wear suitable protective clothing.[7] Contaminated clothing should be segregated and decontaminated before reuse.[4] |
| Respiratory | Not generally required with adequate ventilation | Work in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[7] Do not breathe dust, fumes, or vapors.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
1. Pre-Operational Checks:
-
Ensure the work area is well-ventilated.[7]
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[8]
-
Verify that all required PPE is available and in good condition.
-
Keep a spill kit readily accessible.
-
Confirm that all containers are properly labeled and free from damage.
2. Handling this compound:
-
Avoid all direct contact with the skin and eyes.[7]
-
Handle the substance in a manner that minimizes dust and aerosol generation.[7]
-
Do not eat, drink, or smoke in the designated handling area.[6]
-
Keep this compound away from foodstuffs, beverages, and animal feed.[5]
-
Use non-sparking tools if there is any risk of static discharge.[7]
3. Post-Operational Procedures:
-
Securely close all containers of this compound.
-
Decontaminate the work surface thoroughly.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6][7]
-
Properly store or dispose of PPE according to the disposal plan.
Emergency Response Protocol
Immediate and appropriate action is critical in the event of an emergency. Symptoms of exposure may be delayed for several hours; medical observation for at least 48 hours is recommended after any significant exposure.[5]
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. [7] Rinse the mouth with water.[5][7] Call a poison control center or doctor immediately for treatment advice.[5][6] The primary antidote for coumarin-based anticoagulant poisoning is Vitamin K1 therapy.[4]
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Prevent further spread of the spill. For liquid spills, use an absorbent, non-combustible material like sand or earth to contain it.[6]
-
Carefully collect the spilled material and place it into a suitable, sealed container for disposal.[7]
-
Clean the spill area thoroughly to remove any residual contamination.[6]
-
Avoid allowing the substance to enter drains, sewers, or water courses.[5][7]
Caption: Workflow for emergency response to this compound exposure.
Disposal Plan
This compound and its containers require special disposal procedures and must not be mixed with general household waste.[5]
-
Waste Collection:
-
Collect all this compound waste, including contaminated spill cleanup materials and disposable PPE, in clearly labeled, sealed, and suitable containers.[7]
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
-
Disposal Method:
-
Disposal must be carried out in accordance with all local, regional, and national regulations.[5]
-
The preferred methods are treatment at a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[7]
-
Do not allow the product to reach any sewage system or water source.[5][7]
-
-
Container Decontamination:
Quantitative Toxicological Data
The following data summarizes the acute oral toxicity of this compound in animal studies.
| Test Type | Species | Value |
| LD50 (Oral) | Rat | 900 mg/kg |
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. targetmol.com [targetmol.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
